molecular formula C35H49N3O5 B602414 Impurity C of Calcitriol

Impurity C of Calcitriol

Numéro de catalogue: B602414
Poids moléculaire: 591.8 g/mol
Clé InChI: AYDPRRXRNSGAGP-ZBKKTSFSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

One of the impurities of Calcitriol, which has been found to be effective in increasing calcium absorbtion in kidneys and blood.

Propriétés

IUPAC Name

(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29-,30+,31+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDPRRXRNSGAGP-ZBKKTSFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Formation of Calcitriol Impurity C: A Deep Dive into its Molecular Genesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol (B1668218), the biologically active form of vitamin D3, is a critical hormone in regulating calcium and phosphorus homeostasis. Its chemical instability, however, presents a significant challenge in pharmaceutical development and manufacturing. This technical guide provides an in-depth exploration of the formation mechanism of Calcitriol Impurity C, a significant degradation and process-related impurity. Through a detailed examination of the underlying chemical transformations, including thermal isomerization and cycloaddition reactions, this document aims to equip researchers and drug development professionals with the knowledge to understand, control, and mitigate the formation of this impurity. This guide includes a comprehensive review of the reaction mechanisms, detailed experimental protocols for analytical derivatization, and a summary of the factors influencing the formation of Calcitriol Impurity C.

Introduction

Calcitriol (1α,25-dihydroxyvitamin D3) is a secosteroid hormone essential for maintaining mineral balance and bone health.[1][] Its therapeutic applications are extensive, ranging from the treatment of hypocalcemia and secondary hyperparathyroidism to potential roles in immunomodulation and cancer therapy.[1][3] Despite its therapeutic importance, calcitriol is highly susceptible to degradation, particularly when exposed to heat and light.[4] This instability leads to the formation of various impurities, which can impact the safety and efficacy of pharmaceutical formulations.

Among these, Calcitriol Impurity C, identified as the pre-Calcitriol 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) adduct, is of particular interest.[5][6] Its presence is recognized in major pharmacopeias, highlighting the need for its stringent control in drug substance and product.[7] This guide elucidates the intricate two-step formation mechanism of this impurity, providing a foundational understanding for the development of robust manufacturing processes and stable formulations.

The Formation Pathway of Calcitriol Impurity C

The formation of Calcitriol Impurity C is not a direct degradation of the calcitriol molecule but rather a trapping of a transient, thermally induced isomer. The process can be dissected into two key sequential reactions:

  • Thermal Isomerization: Calcitriol undergoes a reversible thermal isomerization to form its 6,7-cis isomer, known as pre-calcitriol.

  • Diels-Alder Cycloaddition: The generated pre-calcitriol, which possesses a conjugated diene system in a favorable conformation, reacts with a dienophile, in this case, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), to form a stable adduct, Calcitriol Impurity C.

The overall formation pathway can be visualized as follows:

Formation of Calcitriol Impurity C Calcitriol Calcitriol (5,6-trans) pre_Calcitriol pre-Calcitriol (6,7-cis) Calcitriol->pre_Calcitriol Thermal Isomerization ([1,7]-Sigmatropic Shift) Impurity_C Calcitriol Impurity C (pre-Calcitriol-PTAD Adduct) pre_Calcitriol->Impurity_C Diels-Alder Reaction ([4+2] Cycloaddition) PTAD 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) PTAD->Impurity_C Thermal Isomerization cluster_calcitriol Calcitriol (5,6-trans) cluster_precalcitriol pre-Calcitriol (6,7-cis) Calcitriol_structure [Image of Calcitriol structure with 5,6-trans conformation highlighted] preCalcitriol_structure [Image of pre-Calcitriol structure with 6,7-cis s-cis diene highlighted] Calcitriol_structure->preCalcitriol_structure Heat (Δ) [1,7]-H Shift Diels_Alder_Reaction cluster_reactants Reactants pre_Calcitriol pre-Calcitriol (Diene) Transition_State Cyclic Transition State pre_Calcitriol->Transition_State PTAD PTAD (Dienophile) PTAD->Transition_State Adduct Calcitriol Impurity C (Diels-Alder Adduct) Transition_State->Adduct [4+2] Cycloaddition Experimental_Workflow Start Calcitriol Sample in Appropriate Solvent Add_PTAD Add PTAD Solution (e.g., in Acetonitrile) Start->Add_PTAD Incubate Incubate at Room Temperature (or slightly elevated temperature) to allow for isomerization and reaction Add_PTAD->Incubate Quench Quench Reaction (optional) (e.g., by dilution) Incubate->Quench Analyze Analyze by LC-MS/MS Quench->Analyze

References

An In-depth Technical Guide to the Physicochemical Properties of Calcitriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Calcitriol (B1668218), the biologically active form of vitamin D3, is a critical hormone regulating calcium homeostasis and cellular proliferation. Its synthesis and degradation can lead to the formation of various impurities that must be carefully monitored and controlled in pharmaceutical formulations. This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological relevance of Calcitriol Impurity C, a specified impurity in the European Pharmacopoeia. This document is intended to serve as a technical resource for researchers and professionals involved in the development, manufacturing, and analysis of Calcitriol-containing products.

Introduction to Calcitriol and Its Impurities

Calcitriol [(1α,3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol] is a steroid hormone that plays a pivotal role in the regulation of calcium and phosphorus levels in the body.[1][2] It exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of a wide array of genes.[3][4][5] The therapeutic use of Calcitriol in conditions such as hypocalcemia and osteoporosis necessitates stringent control over its purity and impurity profile.[2]

Impurities in active pharmaceutical ingredients (APIs) can arise from the manufacturing process, degradation of the API, or interaction with excipients. These impurities can potentially impact the safety and efficacy of the final drug product. Calcitriol Impurity C is a known process-related impurity and is also referred to as the triazoline adduct of pre-Calcitriol or pre-Calcitriol PTAD adduct.[2][][7]

Physicochemical Properties of Calcitriol Impurity C

Calcitriol Impurity C is chemically designated as (6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][3][8][9]triazolo[1,2-a]cinnoline-1,3(2H)-dione.[7][10] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C35H49N3O5[][10][11]
Molecular Weight 591.78 g/mol [][10][11]
CAS Number 86307-44-0[][7][10]
Appearance White to Off-White Solid[]
Melting Point >130 °C (with decomposition)[]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[10][11]
Purity (by HPLC) >98%[]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for the separation and quantification of Calcitriol and its impurities, including Impurity C. The following protocol is a representative method based on literature and pharmacopeial guidelines.[12][13]

  • Chromatographic System:

    • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[13]

    • Column Temperature: 50°C.[13]

    • Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran. The specific gradient profile should be optimized to achieve adequate separation.[13]

    • Flow Rate: Approximately 1.2 mL/min.[14]

    • Detection Wavelength: 265 nm.[14]

  • Sample Preparation:

    • Accurately weigh and dissolve the Calcitriol sample in a suitable diluent, such as a mixture of mobile phase components.

    • Protect the solution from light and air to prevent degradation of Calcitriol and its isomers.[12]

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject a known volume of the sample solution (e.g., 10 µL).[14]

    • Run the gradient elution program.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the percentage of each impurity using the area normalization method.

Spectroscopic Analysis for Structural Elucidation

Standard spectroscopic techniques are employed to confirm the structure of Calcitriol Impurity C.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the detailed chemical structure and stereochemistry of the impurity.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Biological Context: Calcitriol Signaling Pathways

Calcitriol Impurity C, as a derivative of a Calcitriol precursor, may have the potential to interact with the biological pathways of the parent molecule. The primary mechanism of action of Calcitriol is through the Vitamin D Receptor (VDR).[3][4]

The genomic signaling pathway of Calcitriol involves the following key steps:

  • Ligand Binding: Calcitriol enters the target cell and binds to the VDR in the cytoplasm or nucleus.[4]

  • Heterodimerization: The Calcitriol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).[5][15]

  • DNA Binding: The VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[5][15]

  • Transcriptional Regulation: The binding of the complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in calcium transport, bone metabolism, cell differentiation, and immune function.[3][5]

Calcitriol is also known to modulate other signaling cascades, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell growth.[9][16][17]

Visualizations

Experimental Workflow for Impurity Analysis

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Weighing Sample Weighing Dissolution in Diluent Dissolution in Diluent Sample Weighing->Dissolution in Diluent Protection from Light & Air Protection from Light & Air Dissolution in Diluent->Protection from Light & Air System Equilibration System Equilibration Protection from Light & Air->System Equilibration Sample Injection Sample Injection System Equilibration->Sample Injection Gradient Elution Gradient Elution Sample Injection->Gradient Elution UV Detection (265 nm) UV Detection (265 nm) Gradient Elution->UV Detection (265 nm) Chromatogram Integration Chromatogram Integration UV Detection (265 nm)->Chromatogram Integration Impurity Quantification Impurity Quantification Chromatogram Integration->Impurity Quantification Reporting Reporting Impurity Quantification->Reporting

Caption: Workflow for the analysis of Calcitriol Impurity C.

Calcitriol Genomic Signaling Pathway

cluster_cell Target Cell cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR RXR VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Biological Response Biological Response Protein Synthesis->Biological Response

Caption: Simplified diagram of the Calcitriol genomic signaling pathway via the Vitamin D Receptor (VDR).

Conclusion

A thorough understanding of the physicochemical properties of Calcitriol Impurity C is essential for ensuring the quality, safety, and efficacy of Calcitriol drug products. This guide has summarized the key chemical and physical characteristics of this impurity, provided a representative analytical protocol for its detection and quantification, and placed its potential biological activity within the context of the known signaling pathways of its parent compound. The information presented herein serves as a valuable technical resource for professionals in the pharmaceutical industry.

References

Spectroscopic and Analytical Characterization of Calcitriol Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data currently available for Calcitriol Impurity C, also known as the pre-Calcitriol PTAD adduct. Due to the proprietary nature of specific spectroscopic data for impurity standards, this document focuses on summarizing key identification parameters, outlining detailed experimental protocols for its analysis, and illustrating the analytical workflow. The information presented is curated from publicly available resources and is intended to support research, development, and quality control activities involving Calcitriol.

Data Presentation

Calcitriol Impurity C is a critical reference standard for the quality control of Calcitriol, the active form of vitamin D3. While specific raw spectroscopic data such as detailed NMR chemical shifts and mass spectral fragmentation patterns are typically provided by suppliers upon purchase of the reference standard, the following tables summarize its fundamental properties and the analytical techniques used for its characterization.

Table 1: Chemical and Physical Properties of Calcitriol Impurity C

PropertyValueSource
Chemical Name (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][2][]triazolo[1,2-a]cinnoline-1,3(2H)-dione[][4]
Synonyms Pre-Calcitriol Triazoline Adduct; pre-Calcitriol PTAD Adduct[][4]
CAS Number 86307-44-0[1][][5]
Molecular Formula C35H49N3O5[1][]
Molecular Weight 591.78 g/mol [1][]
Appearance White to Off-White Solid[]
Purity (by HPLC) >98%[1]
Solubility Soluble in Methanol (B129727) (MeOH) and Dimethyl Sulfoxide (B87167) (DMSO)[6]

Table 2: Summary of Analytical Techniques for the Characterization of Calcitriol Impurity C

TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Reverse-phase chromatography is commonly employed. The method should be stability-indicating.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Structural confirmation, sensitive quantification, and impurity profiling.Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) enhances ionization for sensitive detection.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) Unequivocal structure elucidation and confirmation.Data is used to confirm the covalent structure of the adduct.
Infrared (IR) Spectroscopy Identification of functional groups.
Thermogravimetric Analysis (TGA) Assessment of thermal stability.

Experimental Protocols

Detailed experimental protocols for the analysis of Calcitriol and its impurities are crucial for accurate and reproducible results. The following sections outline typical methodologies for LC-MS/MS and NMR analysis.

LC-MS/MS Method for the Analysis of Calcitriol Impurity C

This protocol is based on established methods for the analysis of Calcitriol and its metabolites, which often involve derivatization to improve sensitivity.

2.1.1. Sample Preparation

  • Standard and Sample Solution Preparation: Accurately weigh a suitable amount of Calcitriol Impurity C reference standard and dissolve in a known volume of methanol or acetonitrile (B52724) to prepare a stock solution. Prepare working standards by serial dilution. For drug product analysis, extract the active pharmaceutical ingredient (API) and its impurities using an appropriate solvent system.

  • Derivatization (Optional but Recommended for High Sensitivity): Calcitriol Impurity C is already a PTAD adduct. For the analysis of Calcitriol where this impurity is being monitored, the derivatization of Calcitriol with PTAD is a common step to enhance the ionization efficiency for mass spectrometry.[7]

2.1.2. Chromatographic Conditions

  • Instrument: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is typically used.

  • Mobile Phase: A gradient elution with a two-solvent system is common.[8]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

  • Injection Volume: Typically 5-10 µL.

2.1.3. Mass Spectrometric Conditions

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used.[8]

  • Ion Source Parameters:

    • Capillary Voltage: ~3.0-4.0 kV

    • Source Temperature: ~120-150 °C

    • Desolvation Gas Temperature: ~350-500 °C

    • Desolvation Gas Flow: ~600-800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Calcitriol Impurity C. The specific m/z transitions would need to be determined during method development by infusing a standard of the impurity. Given the molecular weight of 591.78, the protonated molecule [M+H]⁺ would be at m/z 592.8. Fragmentation would likely involve the loss of water and parts of the side chain.

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including complex impurities like Calcitriol Impurity C.

2.2.1. Sample Preparation

  • Dissolve approximately 5-10 mg of the Calcitriol Impurity C reference standard in a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆)). The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.

  • Transfer the solution to a 5 mm NMR tube.

2.2.2. NMR Spectrometer Parameters

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Experiments:

    • ¹H NMR: To determine the proton environment and coupling constants.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the structure.

  • Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane). While the specific chemical shifts are proprietary, the spectra would be expected to be consistent with the complex steroidal and triazoline adduct structure.[1]

Mandatory Visualizations

The following diagrams illustrate the formation of Calcitriol Impurity C and the analytical workflow for its characterization.

G Formation of Calcitriol Impurity C pre_calcitriol pre-Calcitriol impurity_c Calcitriol Impurity C (pre-Calcitriol PTAD Adduct) pre_calcitriol->impurity_c Diels-Alder Reaction ptad 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) ptad->impurity_c

Caption: Formation of Calcitriol Impurity C via a Diels-Alder reaction.

G LC-MS/MS Analytical Workflow for Calcitriol Impurity C cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Weighing and Dissolution extraction Liquid-Liquid or Solid-Phase Extraction (from drug product matrix) sample->extraction derivatization Derivatization with PTAD (for Calcitriol analysis) extraction->derivatization hplc HPLC/UHPLC Separation (Reverse-Phase C18) derivatization->hplc ms Mass Spectrometry Detection (ESI+, MRM) hplc->ms integration Chromatogram Peak Integration ms->integration quantification Quantification against Reference Standard integration->quantification

References

An In-Depth Technical Guide to the Triazoline Adduct of Pre-Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazoline adduct of pre-calcitriol is a significant chemical entity in the field of vitamin D research and pharmaceutical development. Formed through a Diels-Alder reaction between pre-calcitriol, a thermally labile precursor to calcitriol (B1668218), and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), this adduct serves a dual purpose. Primarily, it acts as a crucial intermediate in the chemical synthesis of calcitriol and its analogues, protecting the sensitive conjugated diene system of the pre-vitamin D core. Secondly, it is utilized as a derivatizing agent to enhance the analytical detection and quantification of vitamin D metabolites in various biological matrices through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview of its synthesis, characterization, and relevance.

Chemical Properties and Structure

The triazoline adduct of pre-calcitriol, systematically named (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][1][2]triazolo[1,2-a]cinnoline-1,3(2H)-dione, is also commonly referred to as Calcitriol EP Impurity C.[2] Its formation involves the [4+2] cycloaddition of the s-cis diene of pre-calcitriol with the dienophile PTAD.

Table 1: Chemical and Physical Properties of the Pre-Calcitriol PTAD Adduct

PropertyValueReference
CAS Number86307-44-0[2]
Molecular FormulaC35H49N3O5[2]
Molecular Weight591.8 g/mol [2][]
AppearanceWhite to Off-White Solid[]
Density (predicted)1.27±0.1 g/cm³[]
SolubilitySoluble in DMSO[1]

Synthesis and Experimental Protocols

The synthesis of the pre-calcitriol PTAD adduct is achieved through a Diels-Alder reaction. While specific preparative scale protocols are not extensively detailed in publicly accessible literature, the following procedures are based on established methods for the derivatization and protection of vitamin D compounds.

Experimental Protocol 1: Analytical Scale Derivatization for LC-MS/MS Analysis

This protocol is adapted from methodologies aimed at enhancing the detection of vitamin D metabolites.

Materials:

  • Pre-calcitriol standard solution

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (0.25 mg/mL in acetonitrile)[4]

  • Acetonitrile (B52724) (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Evaporate a known amount of pre-calcitriol solution to dryness under a stream of nitrogen.

  • Add 100 µL of the PTAD solution in acetonitrile to the dried residue.

  • Vortex the mixture for 1 minute to ensure complete dissolution and mixing.

  • Allow the reaction to proceed at room temperature for 1 hour.[4] For complete reaction, the mixture can be stored overnight at 4°C.

  • The resulting solution containing the pre-calcitriol PTAD adduct can be directly analyzed by LC-MS/MS.

Experimental Protocol 2: Preparative Scale Synthesis (Proposed)

This proposed protocol is for the synthesis of the adduct for use as an intermediate or for detailed characterization.

Materials:

Procedure:

  • Dissolve pre-calcitriol (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add a solution of PTAD (1.1 equivalents) in anhydrous DCM dropwise to the pre-calcitriol solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the pre-calcitriol PTAD adduct as a solid.

Characterization Data

Mass Spectrometry

The pre-calcitriol PTAD adduct is well-suited for analysis by mass spectrometry, particularly with electrospray ionization (ESI). The derivatization with PTAD significantly enhances the ionization efficiency of the vitamin D molecule.

Table 2: Mass Spectrometry Data for Pre-Calcitriol PTAD Adduct

IonExpected m/z
[M+H]⁺592.37
[M+Na]⁺614.35

Note: The exact fragmentation pattern would need to be determined experimentally but is expected to involve characteristic losses from the side chain and cleavage of the triazoline ring.

NMR Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic protons: Signals corresponding to the phenyl group of the PTAD moiety, typically in the range of 7.0-7.5 ppm.

  • Olefinic protons: Signals for the vinyl protons of the pre-calcitriol core, with characteristic shifts and coupling constants.

  • Hydroxyl protons: Broad signals for the hydroxyl groups on the A-ring and the side chain.

  • Methyl protons: Singlets for the methyl groups of the pre-calcitriol structure.

  • Aliphatic protons: A complex series of multiplets for the methylene (B1212753) and methine protons of the steroid backbone and side chain.

Expected ¹³C NMR Spectral Features:

  • Carbonyl carbons: Resonances for the two carbonyl groups in the triazoline ring.

  • Aromatic carbons: Signals for the carbons of the phenyl group.

  • Olefinic carbons: Resonances for the sp² hybridized carbons of the pre-calcitriol core.

  • Carbons bearing hydroxyl groups: Signals for C1, C3, and C25.

  • Aliphatic carbons: Resonances for the remaining sp³ hybridized carbons of the steroid skeleton and side chain.

Biological Relevance and Signaling Pathways

Currently, there is no scientific evidence to suggest that the triazoline adduct of pre-calcitriol has any direct biological activity or is involved in any cellular signaling pathways. Its significance is primarily as a chemical intermediate in the synthesis of the biologically active hormone calcitriol and its analogs, or as a derivatization product for analytical purposes.[1][] The biological effects attributed to vitamin D are mediated by calcitriol, which binds to the vitamin D receptor (VDR) and modulates gene expression.[5][6] The PTAD adduct is considered an impurity in final pharmaceutical preparations of calcitriol and its levels are carefully controlled.

Visualizations

Synthesis_of_PreCalcitriol_PTAD_Adduct PreCalcitriol Pre-Calcitriol Adduct Pre-Calcitriol PTAD Adduct PreCalcitriol->Adduct Diels-Alder Reaction PTAD 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) PTAD->Adduct

Caption: Synthesis of the Pre-Calcitriol PTAD Adduct.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Serum) Extraction Extraction of Vitamin D Metabolites BiologicalSample->Extraction Derivatization Derivatization with PTAD Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Quantification of Adduct LCMS->Quantification

Caption: Analytical workflow for Vitamin D metabolites.

VitaminD_Metabolic_Pathway cluster_skin Skin (UVB) cluster_liver Liver cluster_kidney Kidney Seven_DHC 7-Dehydrocholesterol PreD3 Pre-Vitamin D3 Seven_DHC->PreD3 VitaminD3 Vitamin D3 PreD3->VitaminD3 Thermal Isomerization Calcifediol Calcifediol (25-OH D3) VitaminD3->Calcifediol 25-hydroxylase Calcitriol Calcitriol (1,25-(OH)2 D3) Calcifediol->Calcitriol 1α-hydroxylase VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to Gene_Expression Gene Expression VDR->Gene_Expression Modulates

Caption: Simplified Vitamin D metabolic pathway.

References

Degradation Pathways of Calcitriol: A Technical Guide to Impurity C and Other Degradants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis. Its potent therapeutic effects are utilized in the management of various conditions, including hypocalcemia, secondary hyperparathyroidism in patients with chronic kidney disease, and osteoporosis. However, the inherent chemical instability of Calcitriol presents a significant challenge in its pharmaceutical development and manufacturing. The molecule is susceptible to degradation under various stress conditions, including light, heat, and oxidation, leading to the formation of several impurities.

This in-depth technical guide provides a comprehensive overview of the degradation pathways of Calcitriol, with a particular focus on the formation and characterization of Impurity C. It details the chemical mechanisms of degradation, outlines experimental protocols for forced degradation studies, and presents quantitative data to aid in the development of stable formulations and robust analytical methods.

Understanding Calcitriol and its Instability

Calcitriol (1α,25-dihydroxyvitamin D3) possesses a conjugated triene system that is the primary site of its instability. This system is prone to isomerization and oxidation, which can be initiated by exposure to ultraviolet (UV) light, elevated temperatures, or oxidizing agents.[1][2] The degradation of Calcitriol can lead to a loss of potency and the formation of potentially harmful impurities.

Impurity C: A Synthesis-Related Impurity

Contrary to being a direct degradant of Calcitriol under typical stress conditions, Calcitriol Impurity C is identified as a Triazoline Adduct of pre-Calcitriol .[][4] Its formation is a consequence of the synthetic route employed for Calcitriol, specifically involving the reaction of a precursor, pre-Calcitriol, with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[5][6] PTAD is a powerful dienophile commonly used in the synthesis of vitamin D analogs to protect the conjugated diene system during certain chemical transformations.[7][8]

Mechanism of Impurity C Formation: A Diels-Alder Reaction

The formation of Impurity C proceeds through a [4+2] cycloaddition, also known as the Diels-Alder reaction.[9] In this reaction, the conjugated diene of pre-Calcitriol reacts with the dienophile (PTAD) to form a stable cyclic adduct.

Diagram: Synthesis Pathway of Calcitriol Impurity C

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product pre-Calcitriol pre-Calcitriol reaction Diels-Alder Reaction ([4+2] Cycloaddition) pre-Calcitriol->reaction PTAD 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) PTAD->reaction Impurity_C Calcitriol Impurity C (pre-Calcitriol PTAD Adduct) reaction->Impurity_C

Caption: Formation of Impurity C via Diels-Alder reaction.

The presence of Impurity C in the final drug substance is indicative of incomplete removal of this adduct during the purification steps of the manufacturing process. Therefore, robust analytical methods are crucial to detect and quantify this impurity to ensure the safety and efficacy of the Calcitriol product.

Degradation Pathways of Calcitriol under Stress Conditions

Forced degradation studies are essential to understand the intrinsic stability of Calcitriol and to identify its degradation products under various stress conditions as mandated by ICH guidelines.[10] These studies help in developing stability-indicating analytical methods and in designing stable formulations.

Photodegradation

Calcitriol is highly sensitive to light, particularly UV radiation.[11][12] Photodegradation primarily involves the isomerization of the conjugated triene system. The main photoproducts are tachysterol and lumisterol , which are biologically inert isomers of pre-vitamin D3.[13]

Diagram: Photodegradation Pathway of Calcitriol

G Calcitriol Calcitriol pre_Calcitriol pre-Calcitriol Calcitriol->pre_Calcitriol UV Light Tachysterol Tachysterol pre_Calcitriol->Tachysterol UV Light Lumisterol Lumisterol pre_Calcitriol->Lumisterol UV Light

Caption: Isomerization of Calcitriol upon UV exposure.

Thermal Degradation

Elevated temperatures can induce the isomerization of Calcitriol to pre-Calcitriol .[14] This reaction is a reversible equilibrium, but prolonged exposure to heat can lead to the formation of other degradation products.

Diagram: Thermal Degradation Pathway of Calcitriol

G Calcitriol Calcitriol pre_Calcitriol pre-Calcitriol Calcitriol->pre_Calcitriol Heat

Caption: Thermal equilibrium between Calcitriol and pre-Calcitriol.

Oxidative Degradation

Calcitriol is susceptible to oxidation, which can lead to the formation of various oxidized derivatives. The primary metabolic pathway for the inactivation of Calcitriol in the body is through oxidation, catalyzed by the enzyme CYP24A1 (24-hydroxylase).[2][15] This process leads to the formation of calcitroic acid and other hydroxylated metabolites.[1][16] Forced degradation studies using oxidizing agents like hydrogen peroxide can simulate these pathways and identify potential oxidative degradants.

Diagram: Oxidative Degradation Pathway of Calcitriol

Calcitriol Calcitriol Intermediates Hydroxylated Intermediates Calcitriol->Intermediates Oxidation (e.g., H₂O₂ or CYP24A1) Calcitroic_Acid Calcitroic Acid Intermediates->Calcitroic_Acid

Caption: Major oxidative degradation pathway of Calcitriol.

Quantitative Data from Forced Degradation Studies

The following table summarizes representative quantitative data from forced degradation studies on Calcitriol. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions.

Stress ConditionAgent/ParameterDurationTemperatureApproximate Degradation (%)Major Degradants IdentifiedReference
Photolytic UVA Light (10 J/cm²)-Ambient>90%Tachysterol, Lumisterol[11]
Broadband UVB (100 mJ/cm²)-Ambient>90%Tachysterol, Lumisterol[11]
Thermal Dry Heat30 min180°C59.65% - 66.84%Pre-Calcitriol and other isomers[17]
Oxidative 3% Hydrogen Peroxide24 hoursRoom Temp.10-20% (Typical Target)Hydroxylated derivatives, Calcitroic acid[18]
Acidic 0.1 M HCl24 hours60°C5-15% (Typical Target)Isomerization and hydrolysis products[18]
Alkaline 0.1 M NaOH24 hours60°C10-20% (Typical Target)Isomerization and hydrolysis products[18]

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on Calcitriol, based on ICH guidelines and common industry practices.[18][19]

General Workflow

Diagram: Experimental Workflow for Forced Degradation Studies

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Calcitriol solution (e.g., in methanol (B129727) or formulation matrix) photolytic Photolytic (UV/Vis light exposure) prep->photolytic thermal Thermal (Elevated temperature) prep->thermal oxidative Oxidative (e.g., H₂O₂) prep->oxidative acidic Acidic (e.g., HCl) prep->acidic alkaline Alkaline (e.g., NaOH) prep->alkaline hplc HPLC-UV/MS analysis photolytic->hplc thermal->hplc oxidative->hplc acidic->hplc alkaline->hplc characterization Characterization of degradants (e.g., MS, NMR) hplc->characterization

Caption: General workflow for Calcitriol forced degradation.

Photostability Testing
  • Sample Preparation: Prepare a solution of Calcitriol in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). A solid sample of the drug substance should also be tested.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Control Sample: Protect a parallel set of samples from light to serve as a dark control.

  • Analysis: Analyze the exposed and control samples by a validated stability-indicating HPLC method at appropriate time points.

Thermal Stability Testing
  • Sample Preparation: Place solid Calcitriol or its formulation in a thermostatically controlled oven.

  • Temperature Conditions: Expose the samples to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.

  • Analysis: Analyze the samples at various time intervals using a stability-indicating HPLC method.

Oxidative Degradation
  • Sample Preparation: Dissolve Calcitriol in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3%).

  • Reaction Conditions: Maintain the reaction at room temperature or slightly elevated temperature for a defined period.

  • Analysis: Monitor the degradation by HPLC at different time points.

Acid and Base Hydrolysis
  • Sample Preparation: Prepare solutions of Calcitriol in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

  • Reaction Conditions: Keep the solutions at room temperature or an elevated temperature (e.g., 60°C) for a specific duration.

  • Neutralization: Neutralize the samples at the end of the exposure period.

  • Analysis: Analyze the neutralized samples by HPLC.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the primary analytical technique for the separation and quantification of Calcitriol and its impurities.[12][20][21][22]

HPLC Method Parameters (Illustrative Example)
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[20]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used.[23]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 265 nm (the λmax of the triene chromophore).[24]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Conclusion

The degradation of Calcitriol is a complex process influenced by multiple factors, including light, heat, and oxidation. While Impurity C is a synthesis-related impurity arising from a Diels-Alder reaction with PTAD, understanding the degradation pathways of Calcitriol itself is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. The information and protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate the stability of Calcitriol, identify potential degradation products, and develop stable and effective drug products. A thorough understanding of these degradation pathways is essential for regulatory compliance and for delivering high-quality medications to patients.

References

The Role of Pre-Calcitriol-PTAD Adduct in the Quantitative Analysis of Calcitriol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol (B1668218), the hormonally active form of Vitamin D, is a critical regulator of calcium homeostasis and cellular function. Its low physiological concentrations, however, present a significant challenge for accurate quantification in biological matrices. This technical guide provides a comprehensive overview of the pivotal role of the pre-calcitriol-4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) adduct in overcoming these analytical hurdles. Contrary to what its name might imply, this adduct is not an intermediate in the synthesis of calcitriol but is a cornerstone of its sensitive and specific quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide details the underlying Diels-Alder chemistry, provides in-depth experimental protocols for derivatization, presents quantitative data on the enhancement of analytical sensitivity, and includes detailed diagrams of the key chemical and analytical pathways.

Introduction: The Challenge of Calcitriol Quantification

Calcitriol (1α,25-dihydroxyvitamin D3) is the most potent metabolite of vitamin D.[1][2] Its synthesis is a multi-step process beginning in the skin with the UV-mediated conversion of 7-dehydrocholesterol (B119134) to pre-vitamin D3, followed by hydroxylations in the liver and kidneys.[3] Accurate measurement of calcitriol is crucial for assessing vitamin D status and in various clinical and research settings. However, the inherent low concentrations of calcitriol in circulation and its poor ionization efficiency in mass spectrometry have historically hindered its precise quantification.[4]

To address these limitations, chemical derivatization has become a standard practice in the analytical workflow. One of the most effective and widely used derivatizing agents is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a Cookson-type reagent.[5][6] PTAD reacts with the conjugated diene system of vitamin D metabolites, including the pre-isomeric form of calcitriol, to form a stable adduct. This derivatization dramatically enhances the ionization efficiency of the analyte, leading to a significant increase in sensitivity during LC-MS/MS analysis.[7]

The Chemistry of PTAD Derivatization: A Diels-Alder Reaction

The formation of the pre-calcitriol-PTAD adduct is a classic example of a Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[8] In this reaction, the s-cis conjugated diene of the pre-vitamin D molecule reacts with PTAD, a potent dienophile, to form a stable cycloadduct.[5] This reaction is highly efficient and proceeds under mild conditions.[9]

The derivatization with PTAD results in the formation of two epimers, 6S and 6R, due to the reagent attacking the diene from either the α- or β-face. The typical ratio of the 6S to 6R epimer is approximately 4:1.[10] For quantitative analysis, the major 6S-isomer peak is usually integrated.[10]

Caption: Diels-Alder reaction between Pre-Calcitriol and PTAD.

Quantitative Impact of PTAD Derivatization

The primary benefit of PTAD derivatization is the substantial improvement in analytical sensitivity. This enhancement allows for the accurate measurement of calcitriol and other vitamin D metabolites at their low physiological concentrations. The table below summarizes key quantitative parameters from various studies.

ParameterValueVitamin D Metabolite(s)Reference
Sensitivity Enhancement 10 to 66-fold25OHD₂, 25OHD₃, 1,25(OH)₂D₂, 1,25(OH)₂D₃[11]
Approx. 100-fold1α,25(OH)₂D₃[5]
24 to 276-foldVitamin D₂, Vitamin D₃, 25OHD₂, 25OHD₃, 1,25(OH)₂D₂, 1,25(OH)₂D₃, 1,24,25(OH)₃D₃[7]
Limit of Quantitation (LOQ) 10-20 pg/mL25OHD₃, 25OHD₂, 24,25(OH)₂D₃, 1,25(OH)₂D₃, 1,25(OH)₂D₂[10]
0.78 ng/mLVitamin D₂, Vitamin D₃, 25OHD₂, 25OHD₃[9]
1.0 ng/mL25OHD₂, 25OHD₃, 1,25(OH)₂D₂, 1,25(OH)₂D₃[11]
Analyte Recovery 81.66–110.31%25OHD₂, 25OHD₃, 1,25(OH)₂D₂, 1,25(OH)₂D₃[11]
>85%25(OH)D₃, 24,25(OH)₂D₃, 3-epi-25(OH)D₃[12]

While PTAD is highly effective, other derivatization reagents have been developed. For instance, Amplifex diene has been shown to provide a 10-fold higher signal-to-noise ratio than PTAD for the analysis of 1,25(OH)₂D₂ and 1,25(OH)₂D₃.[6] A systematic comparison of various reagents revealed that Amplifex was optimal for profiling multiple metabolites, while PTAD, among others, showed excellent performance for selected metabolites with signal enhancements of 3- to 295-fold depending on the compound.[3][13]

Experimental Protocols

The following sections provide a generalized and a specific example of experimental protocols for the PTAD derivatization of vitamin D metabolites in biological samples.

General Experimental Workflow

The overall process involves sample preparation to isolate the vitamin D metabolites, followed by the derivatization reaction and subsequent LC-MS/MS analysis.

Experimental_Workflow Sample Biological Sample (e.g., Serum) SPE Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->SPE Metabolite Isolation Evaporation Evaporation to Dryness SPE->Evaporation Derivatization PTAD Derivatization Evaporation->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: General workflow for PTAD derivatization and analysis.

Detailed Protocol for Derivatization of Vitamin D Metabolites in Human Serum

This protocol is a composite based on several published methods.[10][11]

1. Sample Pretreatment (Extraction):

  • To a 200 µL plasma sample, add an internal standard solution (e.g., deuterated vitamin D metabolites).

  • Perform protein precipitation, followed by either liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) using a suitable cartridge.

  • Evaporate the resulting extract to dryness under a stream of nitrogen.

2. Derivatization Reaction:

  • Prepare a PTAD solution of 0.4-0.5 mg/mL in ethyl acetate (B1210297) or acetonitrile.[10][11]

  • Add 50-100 µL of the PTAD solution to the dried extract.

  • Vortex the mixture for 1 minute.

  • Incubate at 60°C for 10 minutes or at room temperature for 1 hour.[10][11] Note: Higher temperatures can significantly shorten the reaction time.

  • To terminate the reaction, add 50 µL of ethanol (B145695) to consume excess PTAD.

3. Final Sample Preparation and Analysis:

  • Vortex the sample for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • Chromatographic separation is typically achieved on a C18 reversed-phase column.

  • Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode.

Signaling Pathway: Biological Synthesis of Calcitriol

To provide context, the following diagram illustrates the biological synthesis pathway of calcitriol, a process independent of the analytical PTAD derivatization.

Calcitriol_Synthesis 7_Dehydrocholesterol 7-Dehydrocholesterol (in Skin) Pre_Vitamin_D3 Pre-Vitamin D3 7_Dehydrocholesterol->Pre_Vitamin_D3 UVB Light Vitamin_D3 Vitamin D3 (Cholecalciferol) Pre_Vitamin_D3->Vitamin_D3 Thermal Isomerization Calcifediol 25-Hydroxyvitamin D3 (Calcifediol) (in Liver) Vitamin_D3->Calcifediol 25-hydroxylase Calcitriol 1α,25-Dihydroxyvitamin D3 (Calcitriol) (in Kidneys) Calcifediol->Calcitriol 1α-hydroxylase

Caption: Biological synthesis pathway of Calcitriol.

Conclusion

The formation of a pre-calcitriol-PTAD adduct via a Diels-Alder reaction is a critical step in the modern quantitative analysis of calcitriol and other vitamin D metabolites. This derivatization strategy effectively addresses the challenges of low physiological concentrations and poor ionization efficiency, enabling sensitive and reliable measurement by LC-MS/MS. This technical guide has provided a detailed examination of the chemical principles, experimental procedures, and quantitative benefits of this important analytical technique, equipping researchers, scientists, and drug development professionals with the knowledge to effectively apply and interpret these methods in their work.

References

An In-Depth Technical Guide to the Identification of Calcitriol Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Calcitriol, the active form of vitamin D3, and detailed methodologies for the identification and quantification of its degradation products. Understanding the stability of Calcitriol is critical for the development of robust pharmaceutical formulations and for accurate bioanalytical studies.

Principal Degradation Pathways of Calcitriol

Calcitriol is susceptible to degradation through both enzymatic and non-enzymatic pathways. The primary routes of degradation involve metabolic enzymes and exposure to light.

Enzymatic Degradation

The metabolism of Calcitriol is primarily mediated by the cytochrome P450 enzyme, CYP24A1, also known as 24-hydroxylase. This enzyme initiates two main catabolic pathways: the C-24 oxidation pathway and the C-23/C-26 hydroxylation pathway.[1][2][3][4]

  • C-24 Oxidation Pathway: This is the major inactivation pathway for Calcitriol. It involves a series of hydroxylation and oxidation steps at the carbon-24 (C-24) position of the side chain. The initial step is the conversion of Calcitriol to 1α,24,25-trihydroxyvitamin D3. Subsequent enzymatic reactions lead to the cleavage of the side chain and ultimately form calcitroic acid, a water-soluble metabolite that is excreted in the bile and urine.[1][3][4]

  • C-23/C-26 Hydroxylation Pathway: This alternative pathway involves the hydroxylation of Calcitriol at the C-23 and C-26 positions, followed by cyclization to form 1α,25(OH)₂-26,23S-lactone D3.[4] Other identified metabolites from these pathways include 1α,25(OH)₂-24-oxo-D₃, 1α,23,25(OH)₃-24-oxo-D₃, 1α,24R,25(OH)₃D₃, and 1α,25S,26(OH)₃D₃.[4]

Photodegradation

Calcitriol is known to be sensitive to light, particularly ultraviolet (UV) radiation.[5] Prolonged exposure to light can lead to the degradation of the molecule.[5] Studies on the photodegradation of the Calcitriol analogue, calcipotriol, have shown that UV radiation can cause isomerization and the formation of various degradation products.

Quantitative Analysis of Calcitriol Degradation

The rate and extent of Calcitriol degradation can be quantified under various stress conditions. This information is essential for determining the stability of the drug substance and for developing stability-indicating analytical methods.

Table 1: Summary of Quantitative Data on Calcitriol Degradation

Degradation PathwayStress ConditionKey Degradation ProductsExtent of DegradationReference
Enzymatic (CYP24A1) In vivo metabolismCalcitroic acid, 1α,24,25-trihydroxyvitamin D3Major metabolic clearance pathway[1][3]
Photodegradation UV-A, UV-B, Narrowband UV-BUnspecified photodegradation products>90% degradation of Calcitriol ointment[5]
Forced Degradation Acidic, Basic, Oxidative, ThermalTo be determined by experimental studiesTarget degradation of 5-20% for method validation[6]

Note: Specific quantitative data on the percentage of each degradation product formed under forced degradation conditions is limited in the public domain and would typically be generated during drug development studies.

Experimental Protocols

The following sections provide detailed methodologies for conducting forced degradation studies and for the analysis of Calcitriol and its degradation products.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to establish the degradation pathways of a drug substance. These studies are a crucial part of developing and validating stability-indicating analytical methods as per ICH guidelines.

Protocol 1: Forced Degradation of Calcitriol

Objective: To generate degradation products of Calcitriol under various stress conditions.

Materials:

  • Calcitriol reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatic oven

  • Photostability chamber with UV-A and visible light source

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Calcitriol in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the Calcitriol stock solution, add 9 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the Calcitriol stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the Calcitriol stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid Calcitriol powder to a glass vial.

    • Place the vial in a thermostatic oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the powder in methanol for analysis.

  • Photodegradation:

    • Expose a solution of Calcitriol (in a quartz cuvette) and solid Calcitriol powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At specified time points, prepare solutions from the exposed samples for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS/MS method (see Protocol 2).

Analytical Methodology for Degradation Products

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the preferred method for the separation, identification, and quantification of Calcitriol and its degradation products due to its high sensitivity and specificity.

Protocol 2: HPLC-MS/MS Analysis of Calcitriol and its Degradation Products

Objective: To separate, identify, and quantify Calcitriol and its degradation products in samples from forced degradation studies.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example): [6]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds. A starting point could be 95% A, ramping to 5% A over 10 minutes, holding for 2 minutes, and then returning to initial conditions. The gradient should be optimized to achieve good separation of all degradation products.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Calcitriol and its expected degradation products. The exact m/z values will depend on the specific degradation products formed.

    • Calcitriol: Precursor ion [M+H]⁺ at m/z 417.3, with product ions at m/z 399.3, 381.3, and 135.1.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum sensitivity.

Sample Preparation:

  • Samples from forced degradation studies should be diluted with the initial mobile phase to an appropriate concentration.

  • For biological samples (e.g., plasma, serum), a protein precipitation step followed by solid-phase extraction (SPE) is typically required to remove interferences.

Data Analysis:

  • Identify degradation products by comparing their retention times and mass spectra with those of reference standards, if available.

  • For unknown degradation products, structural elucidation can be performed using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

  • Quantify Calcitriol and its degradation products by creating calibration curves using reference standards. The percentage of degradation can be calculated by comparing the peak area of Calcitriol in the stressed sample to that in an unstressed control sample.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows.

Calcitriol_Degradation_Pathways cluster_enzymatic Enzymatic Degradation cluster_photo Photodegradation Calcitriol Calcitriol Metabolite1 1α,24,25-Trihydroxyvitamin D3 Calcitriol->Metabolite1 CYP24A1 (C-24 Oxidation) Metabolite2 1α,25(OH)2-26,23S-lactone D3 Calcitriol->Metabolite2 CYP24A1 (C-23/C-26 Hydroxylation) Calcitroic_Acid Calcitroic Acid Metabolite1->Calcitroic_Acid Further Oxidation Calcitriol_photo Calcitriol Photo_Products Photodegradation Products Calcitriol_photo->Photo_Products UV Light Forced_Degradation_Workflow start Calcitriol Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photostability (UV/Vis Light) start->photo analysis HPLC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identification of Degradation Products analysis->identification quantification Quantification and Kinetics analysis->quantification

References

An In-depth Technical Guide to CAS 86307-44-0: pre-Calcitriol PTAD Adduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the compound identified by CAS number 86307-44-0, known as Impurity C of Calcitriol or pre-Calcitriol PTAD Adduct. This document collates available information on its chemical identity, physicochemical properties, and biological activities, with a focus on its role as a Vitamin D Receptor (VDR) activator and its anti-proliferative effects. Detailed experimental protocols for key assays relevant to its characterization are provided, alongside visualizations of its presumed synthetic route, a representative experimental workflow, and its interaction with the canonical VDR signaling pathway. While quantitative biological data for this specific adduct is limited in publicly accessible literature, this guide serves as a foundational resource for researchers investigating this and related molecules.

Chemical Identity and Physicochemical Properties

The compound with CAS number 86307-44-0 is most consistently identified as the Diels-Alder adduct of pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD)[1][2]. It is also commonly referred to as this compound, a designation that highlights its occurrence as a byproduct in the synthesis of Calcitriol, the biologically active form of Vitamin D3[1][3].

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference(s)
CAS Number 86307-44-0[1][4]
Synonyms This compound, pre-Calcitriol PTAD Adduct, Triazoline Adduct of pre-Calcitriol[1][2][4]
Molecular Formula C₃₅H₄₉N₃O₅[1][3]
Molecular Weight 591.78 g/mol [3]
Appearance White to off-white solid[5]
Solubility DMSO: ≥ 45 mg/mL (76.04 mM)[3]

Synthesis

G pre_calcitriol pre-Calcitriol adduct pre-Calcitriol PTAD Adduct (CAS 86307-44-0) pre_calcitriol->adduct + ptad 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) ptad->adduct Diels-Alder Reaction G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand pre-Calcitriol PTAD Adduct VDR VDR ligand->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Translocates & Binds Transcription Gene Transcription (e.g., cell cycle regulators) VDRE->Transcription Modulates Response Biological Response (e.g., Anti-proliferation) Transcription->Response G start Prepare Reagents (VDR, Radioligand, Test Compound) incubate Incubate (4°C, 12-18h) start->incubate separate Separate Bound/Free Ligand (Filtration or Centrifugation) incubate->separate wash Wash separate->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

References

Methodological & Application

Application Note: Quantitative Analysis of Calcitriol Impurity C by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of vitamin D, is a critical pharmaceutical agent for treating conditions related to calcium deficiency and bone disorders. During its synthesis and storage, various impurities can arise, which may impact the efficacy and safety of the final drug product. One such process-related impurity is Calcitriol Impurity C, identified as the triazoline adduct of pre-Calcitriol.

Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products. This application note presents a detailed protocol for the quantitative analysis of Calcitriol Impurity C using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method. The methodology provided is based on established principles for the separation of calcitriol and its related compounds and is intended to serve as a robust starting point for method validation in a quality control setting.

Calcitriol Impurity C Chemical Profile:

  • Chemical Name: (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][2][3]triazolo[1,2a]cinnoline-1,3(2H)-dione

  • Synonyms: Pre-Calcitriol Triazoline Adduct, Pre-Calcitriol PTAD Adduct

  • CAS Number: 86307-44-0

  • Molecular Formula: C35H49N3O5

  • Molecular Weight: 591.78 g/mol

Experimental Protocol

This protocol outlines the necessary steps for the quantitative determination of Calcitriol Impurity C.

Materials and Reagents
  • Calcitriol Reference Standard

  • Calcitriol Impurity C Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Water (HPLC grade, purified)

  • Trifluoroacetic acid (TFA) (optional, for mobile phase modification)

  • Volumetric flasks and pipettes

  • HPLC vials

  • 0.45 µm syringe filters

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV detector

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and are based on methods developed for the separation of similar vitamin D analogs and their impurities.[1]

ParameterRecommended Condition
Column RP-C18, 150 x 4.6 mm, 2.7 µm particle size
Mobile Phase A Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)
Mobile Phase B Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)
Gradient Elution See Table 2 for a suggested gradient program.
Flow Rate 1.0 mL/min
Column Temperature 50°C
Detection Wavelength 265 nm
Injection Volume 20 µL
Diluent Acetonitrile:Water (95:5, v/v)

Table 1: HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
15.07030
30.07030
40.05050
45.0982
50.0982

Table 2: Suggested Gradient Elution Program

Preparation of Solutions

Standard Stock Solution (Calcitriol): Accurately weigh approximately 10 mg of Calcitriol Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a stock solution of approximately 100 µg/mL.

Impurity C Stock Solution: Accurately weigh approximately 1 mg of Calcitriol Impurity C Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a stock solution of approximately 10 µg/mL.

Working Standard Solution: Prepare appropriate dilutions of the stock solutions with the diluent to construct a calibration curve. A suggested range is from the Limit of Quantification (LOQ) to 150% of the target impurity concentration.

Sample Preparation: Accurately weigh a portion of the test sample containing approximately 10 mg of Calcitriol into a 100 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The following table summarizes the typical validation parameters for a method of this nature, based on data for related vitamin D analogs.[1] This data should be established specifically for Calcitriol Impurity C during in-house method validation.

ParameterAcceptance CriteriaTypical Performance
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.995
Accuracy (% Recovery) 80.0% - 120.0%95.0% - 105.0%
Precision (% RSD) ≤ 10.0%< 5.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.002 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.006 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.0%

Table 3: Method Validation Parameters

System Suitability

System suitability tests are crucial to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Resolution (Rs) ≥ 2.0 between Calcitriol and Impurity C
% RSD of Peak Area (n=6) ≤ 2.0%

Table 4: System Suitability Criteria

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the quantitative analysis of Calcitriol Impurity C.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standards Prepare Standard Solutions (Calcitriol & Impurity C) system_suitability Perform System Suitability Test prep_standards->system_suitability prep_sample Prepare Sample Solution sample_analysis Inject and Analyze Sample prep_sample->sample_analysis calibration_curve Generate Calibration Curve system_suitability->calibration_curve If Pass calibration_curve->sample_analysis quantification Quantify Impurity C sample_analysis->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for HPLC analysis of Calcitriol Impurity C.

Conclusion

The RP-HPLC method outlined in this application note provides a reliable and robust framework for the quantitative determination of Calcitriol Impurity C in bulk drug substances and pharmaceutical formulations. The method is designed to be stability-indicating, allowing for the separation of the impurity from the main component and other potential degradants. Adherence to the experimental protocol and proper method validation in accordance with ICH guidelines will ensure accurate and precise results, contributing to the overall quality and safety of calcitriol-containing products. Researchers and drug development professionals can adapt and validate this method for routine quality control testing.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Calcitriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D, is a critical hormone in regulating calcium and phosphorus homeostasis. Its pharmaceutical formulations require stringent quality control to ensure safety and efficacy. Calcitriol Impurity C, identified as the triazoline adduct of pre-Calcitriol, can emerge during synthesis and storage, particularly when derivatization agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are employed to enhance analytical sensitivity.[][2] The development of a selective and sensitive analytical method for quantifying this impurity is crucial for drug quality assessment.

This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of Calcitriol Impurity C in bulk drug substances or pharmaceutical formulations. The method leverages a derivatization step to enhance the ionization efficiency of both Calcitriol and its related impurities, followed by highly selective mass spectrometric detection.

Signaling Pathways and Compound Relationships

The analytical method focuses on the quantification of an impurity that is structurally related to Calcitriol. The following diagram illustrates the relationship between Calcitriol, its precursor (pre-Calcitriol), and Impurity C, which is formed by the reaction of pre-Calcitriol with PTAD.

PreCalcitriol pre-Calcitriol Calcitriol Calcitriol PreCalcitriol->Calcitriol Thermal Isomerization ImpurityC Calcitriol Impurity C (pre-Calcitriol PTAD Adduct) PreCalcitriol->ImpurityC Diels-Alder Reaction PTAD PTAD (Derivatization Agent) PTAD->ImpurityC

Caption: Relationship between pre-Calcitriol, Calcitriol, and Calcitriol Impurity C.

Experimental Workflow

The analytical workflow is designed for high-throughput and accurate quantification. It encompasses sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Weighing & Dissolution of Sample sp2 Addition of Internal Standard sp1->sp2 sp3 Derivatization with PTAD sp2->sp3 sp4 Quenching & Dilution sp3->sp4 lc Chromatographic Separation (UPLC/HPLC) sp4->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms dp1 Peak Integration ms->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Quantification of Impurity C dp2->dp3

Caption: Experimental workflow for the quantification of Calcitriol Impurity C.

Detailed Experimental Protocols

1. Materials and Reagents

  • Calcitriol and Calcitriol Impurity C reference standards

  • Calcitriol-d6 (Internal Standard, IS)

  • Acetonitrile (B52724), Methanol, and Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Trifluoroacetate

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Human plasma (for bioanalytical applications, if required)[3]

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Calcitriol, Calcitriol Impurity C, and Calcitriol-d6 in acetonitrile to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.[3]

  • Sample Preparation:

    • Accurately weigh the sample (e.g., bulk drug substance) and dissolve it in acetonitrile.

    • For biological matrices, a protein precipitation step with acetonitrile followed by liquid-liquid extraction or solid-phase extraction (SPE) is recommended to remove interferences.[3][4]

    • Add the internal standard (Calcitriol-d6) to all samples, calibration standards, and QC samples.

    • Evaporate the solvent under a gentle stream of nitrogen at 30°C.[3]

3. Derivatization Protocol

  • Reconstitute the dried residue in a solution of PTAD in acetonitrile (e.g., 500 µg/mL).[3]

  • Vortex the mixture for 30 seconds and allow it to react at room temperature for a specified time (e.g., 2 hours) to ensure complete derivatization.[3]

  • Evaporate the derivatization agent and solvent under nitrogen.[3]

  • Reconstitute the final residue in the mobile phase for injection into the LC-MS/MS system.[3]

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • System: UPLC/HPLC system (e.g., Waters Acquity UPLC)

    • Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µm)[3]

    • Mobile Phase A: 0.1% Formic Acid in Water or 4.0 mM Ammonium Trifluoroacetate in Water[3][5]

    • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile[5]

    • Gradient: A suitable gradient to ensure separation of Calcitriol, Impurity C, and other related substances.

    • Flow Rate: 0.3 - 0.5 mL/min[5]

    • Column Temperature: 40°C

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)[6]

    • Ionization Mode: Electrospray Ionization (ESI), Positive[6]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical for Impurity C): The exact mass transitions for Calcitriol Impurity C (pre-Calcitriol PTAD adduct) would need to be determined by infusing a standard solution. Based on the structure, the precursor ion ([M+H]+) would be around m/z 592.8. Product ions would be selected based on fragmentation patterns. For derivatized Calcitriol, a common transition is m/z 574.4 > 314.158.[3]

    • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.0 kV, Desolvation Temperature: 500°C).[6]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of Calcitriol Impurity C. These values are representative and should be confirmed during method validation.

ParameterCalcitriolCalcitriol Impurity CAcceptance Criteria
Linearity Range 5 - 200 pg/mL5 - 200 pg/mLr² ≥ 0.99
Lower Limit of Quantification (LLOQ) 5 pg/mL5 pg/mLS/N ≥ 10
Accuracy (% Bias) -5.0% to +4.5%-6.2% to +5.8%Within ±15% (±20% at LLOQ)
Precision (% CV)
* Intra-day≤ 8.5%≤ 9.2%≤ 15% (≤ 20% at LLOQ)
* Inter-day≤ 10.2%≤ 11.5%≤ 15% (≤ 20% at LLOQ)
Recovery 95.2%93.8%Consistent and reproducible
Matrix Effect MinimalMinimalCV ≤ 15%

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of Calcitriol Impurity C. The detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis, combined with the expected quantitative performance, offer a solid foundation for researchers, scientists, and drug development professionals to ensure the quality and safety of Calcitriol-containing products. The use of a stable isotope-labeled internal standard and a derivatization step are key to achieving the required sensitivity and accuracy for this challenging analysis. Method validation should be performed according to relevant regulatory guidelines to ensure its suitability for the intended purpose.[3]

References

Development and Validation of a Stability-Indicating HPLC Method for the Determination of Calcitriol and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcitriol, the biologically active form of Vitamin D3, is a critical hormone regulating calcium and phosphate (B84403) homeostasis. Due to its potent nature, the purity of Calcitriol drug substance and the profile of its impurities must be meticulously controlled to ensure safety and efficacy. Calcitriol is susceptible to degradation via several pathways, including isomerization, oxidation, and photodegradation, necessitating a robust analytical method to separate and quantify the active pharmaceutical ingredient (API) from any potential process-related and degradation impurities.

This application note details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Calcitriol and its impurities. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), ensuring it is suitable for its intended purpose in a regulated environment.[1][2][3] The method demonstrates specificity, linearity, accuracy, precision, and sensitivity for the analysis of Calcitriol and its known impurities.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis Detector
Column C18, 4.6 x 150 mm, 2.7 µm particle size
Mobile Phase A 10% Acetonitrile in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
4
10
15
30
31
40
Flow Rate 1.2 mL/min
Column Temperature 35°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Standard and Sample Preparation

Standard Preparation:

  • Calcitriol Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Calcitriol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Impurity Standard Stock Solution (100 µg/mL): Prepare individual stock solutions for each known impurity (e.g., 5,6-trans-Calcitriol, pre-Calcitriol) in a similar manner.

  • Working Standard Solution (1 µg/mL Calcitriol and Impurities): Prepare a mixed working standard solution by appropriately diluting the stock solutions with the diluent.

Sample Preparation:

  • Accurately weigh and transfer a quantity of the drug substance or product equivalent to 1 mg of Calcitriol into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH Q2(R2) guidelines.[2][3]

Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[4][5][6] A solution of Calcitriol was subjected to various stress conditions to induce degradation. The stressed samples were then analyzed to ensure that the degradation products were well-separated from the main Calcitriol peak and from each other.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: 80°C for 24 hours (solid state and solution).

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 24 hours.

The method demonstrated good resolution between Calcitriol and all degradation peaks, confirming its specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing Calcitriol and its impurities at different concentrations.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Calcitriol0.1 - 1.5≥ 0.999
Impurity A0.05 - 0.75≥ 0.998
Impurity B0.05 - 0.75≥ 0.998
Accuracy

Accuracy was determined by spiking a placebo with known amounts of Calcitriol and its impurities at three concentration levels (50%, 100%, and 150% of the target concentration).

AnalyteConcentration LevelMean Recovery (%)% RSD
Calcitriol50%99.50.8
100%100.20.5
150%99.80.6
Impurity A50%98.91.1
100%100.50.9
150%101.10.7
Precision

The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day).

AnalyteRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Calcitriol≤ 1.0≤ 1.5
Impurity A≤ 1.5≤ 2.0
Impurity B≤ 1.5≤ 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

AnalyteLOD (µg/mL)LOQ (µg/mL)
Calcitriol0.030.1
Impurity A0.0150.05
Impurity B0.0150.05

Protocols

Protocol for HPLC System Preparation and System Suitability
  • Mobile Phase Preparation:

    • Mobile Phase A: Mix 100 mL of HPLC grade Acetonitrile with 900 mL of HPLC grade water. Filter and degas.

    • Mobile Phase B: Use HPLC grade Acetonitrile. Filter and degas.

  • System Equilibration: Purge the HPLC system with the mobile phases. Equilibrate the column with the initial mobile phase composition (56% Mobile Phase A and 44% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the working standard solution six times.

    • The system is deemed suitable for use if the following criteria are met:

      • Tailing Factor for the Calcitriol peak is not more than 2.0.

      • Theoretical Plates for the Calcitriol peak is not less than 2000.

      • %RSD for the peak areas of the six replicate injections of Calcitriol is not more than 2.0%.

Protocol for Forced Degradation Study
  • Prepare a Calcitriol solution at a concentration of 100 µg/mL in the diluent.

  • For each stress condition, transfer an aliquot of the Calcitriol solution into a separate vial.

  • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C.

  • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C.

  • Oxidation: Add 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Heat the solution at 80°C.

  • Photolytic Degradation: Expose the solution to UV and visible light.

  • After the specified time, neutralize the acidic and basic solutions.

  • Dilute all stressed samples to a final concentration of approximately 1 µg/mL with the diluent.

  • Analyze the samples by HPLC along with an unstressed control sample.

Visualizations

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_results Results & Reporting prep_mobile Mobile Phase Preparation prep_system HPLC System Equilibration prep_mobile->prep_system sst System Suitability Test (SST) prep_system->sst prep_std Standard Preparation prep_std->sst specificity Specificity (Forced Degradation) prep_std->specificity linearity Linearity prep_std->linearity accuracy Accuracy prep_std->accuracy precision Precision prep_std->precision lod_loq LOD & LOQ prep_std->lod_loq prep_sample Sample Preparation analysis_seq Run Analysis Sequence prep_sample->analysis_seq prep_sample->specificity prep_sample->linearity prep_sample->accuracy prep_sample->precision prep_sample->lod_loq sst->analysis_seq Pass data_acq Data Acquisition analysis_seq->data_acq data_proc Data Processing (Integration) data_acq->data_proc report Final Report Generation specificity->report linearity->report accuracy->report precision->report lod_loq->report calc Calculation of Results data_proc->calc calc->report

Caption: Workflow for HPLC method development and validation.

Conclusion

The developed reversed-phase HPLC method is rapid, sensitive, specific, and robust for the quantitative determination of Calcitriol and its impurities. The validation results confirm that the method is suitable for its intended use in quality control and stability studies of Calcitriol drug substance and formulations. The stability-indicating nature of the method ensures that any degradation products formed during storage or manufacturing can be effectively separated and quantified.

References

Application Notes & Protocols for the Analytical Separation of Calcitriol and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation and analysis of Calcitriol and its related impurities. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to ensure accurate quantification and impurity profiling, which are critical for quality control and stability studies in drug development.

Introduction

Calcitriol, the biologically active form of Vitamin D3, is a crucial hormone regulating calcium and phosphate (B84403) homeostasis. Its pharmaceutical formulations require rigorous analytical testing to ensure potency and purity. Common impurities can include process-related substances, degradation products, and stereoisomers such as 5,6-trans-Calcitriol. The methods detailed herein are designed to provide robust and reliable separation of Calcitriol from these potential impurities.

Signaling Pathway of Calcitriol

Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon binding to Calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, modulating their transcription.[2] This genomic pathway influences a wide array of cellular processes. Additionally, Calcitriol can initiate rapid, non-genomic signaling through membrane-associated receptors, activating various downstream signaling cascades.[2]

Calcitriol Signaling Pathway cluster_cell Target Cell Calcitriol Calcitriol VDR_RXR VDR-RXR Heterodimer Calcitriol->VDR_RXR Binds VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Biological_Response Biological Response Gene->Biological_Response

Caption: Genomic signaling pathway of Calcitriol.

Analytical Techniques and Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Calcitriol and 5,6-trans-Calcitriol

This RP-HPLC method is suitable for the simultaneous determination of Calcitriol and its isomer, 5,6-trans-Calcitriol, in pharmaceutical formulations like soft capsules.[3][4]

Experimental Workflow

RP_HPLC_Workflow Sample_Prep Sample Preparation (Extraction from Capsules) Chromatography Chromatographic Separation (RP-HPLC) Sample_Prep->Chromatography Detection Detection (Diode Array Detector) Chromatography->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for RP-HPLC analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh and transfer the contents of a representative number of Calcitriol soft capsules into a suitable volumetric flask.

    • Dissolve the contents in an appropriate solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.

    • Sonicate for 15-20 minutes to ensure complete dissolution.

    • Dilute to the final volume with the chosen solvent.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions:

    • Column: Symmetry C18 (4.6 mm × 250 mm, 5 µm)[3][4] or equivalent.

    • Mobile Phase: A gradient elution of water, acetonitrile, and methanol[3][4]. A common isocratic mobile phase is a mixture of acetonitrile and water (75:25 v/v)[5][6].

    • Flow Rate: 1.0 - 2.0 mL/min[6].

    • Column Temperature: Ambient.

    • Injection Volume: 20 - 50 µL[6].

    • Detection: Diode Array Detector (DAD) or UV detector at 265 nm[5][6].

  • Data Analysis:

    • Identify the peaks of Calcitriol and 5,6-trans-Calcitriol based on their retention times compared to standard solutions.

    • Quantify the analytes using a calibration curve prepared from standard solutions of known concentrations.

Quantitative Data Summary:

ParameterCalcitriol5,6-trans-CalcitriolReference
Linear Range (µg/mL)0.1714 - 1.360.1613 - 1.28[3]
Detection Limit (ng/mL)39.7540.90[3]
Quantification Limit (ng/mL)141.6136.4[3]
Recovery (%)> 98%> 98%[3]
RSD (%) for Precision< 1.2%< 1.2%[3]
HPLC Method Parameters
Method 1 Mobile Phase: Acetonitrile-Water (75:25)Column: C18 (4.6 mm x 250 mm, 5 µm)
Detection: 265 nmLinear Range: 0.5-1.3 µg/mL
Method 2 Mobile Phase: Ammonia, Water, Acetonitrile (1:200:800)Column: C18 (150 x 4.6 mm, 5 µm)
Detection: 265 nmFlow Rate: 2.0 mL/min
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Low-Level Quantification

For the determination of low concentrations of Calcitriol in biological matrices such as human plasma, a highly sensitive UPLC-MS/MS method is required. This method often involves derivatization to enhance ionization efficiency.

Protocol:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 500 µL of human plasma, add an internal standard (e.g., Calcitriol-d6).

    • Perform protein precipitation using an appropriate organic solvent.

    • Load the supernatant onto an SPE cartridge (e.g., Phenomenex Strata-X).

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[7].

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and 4.0 mM ammonium (B1175870) trifluoroacetate[7].

    • Flow Rate: 0.2 mL/min[7].

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Calcitriol: m/z 574.4 > 314.158[7]

      • Calcitriol-d6 (IS): m/z 580.4 > 314.136[7]

Quantitative Data Summary:

ParameterValueReference
Concentration Range (pg/mL)5 - 200[7]
Sample Volume (µL)500[7]
Forced Degradation Studies and Stability-Indicating Methods

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8][9][10]

Forced Degradation Workflow

Forced_Degradation_Workflow Drug_Substance Calcitriol Drug Substance Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Drug_Substance->Stress_Conditions Analysis Analyze Stressed Samples (HPLC/UPLC-MS) Stress_Conditions->Analysis Identify_Degradants Identify & Characterize Degradation Products Analysis->Identify_Degradants Method_Validation Validate Stability-Indicating Method Identify_Degradants->Method_Validation

Caption: Workflow for forced degradation studies.

Protocol:

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light.

  • Analysis:

    • Analyze the stressed samples using a suitable stability-indicating HPLC or UPLC method, such as the one described for the separation of Calcipotriene and its impurities, which can be adapted for Calcitriol.[11]

    • The method should be capable of separating all degradation products from the parent drug and from each other.[11]

Stability-Indicating HPLC Method Parameters for a Vitamin D Analogue:

ParameterDescriptionReference
Column RP-C18 (150 × 4.6 mm, 2.7 µm)[11]
Column Temperature 50°C[11]
Mobile Phase Gradient of Water, Methanol, Acetonitrile, and Tetrahydrofuran[11]
Detection 264 nm[11]

Conclusion

The analytical methods presented provide a comprehensive framework for the separation, quantification, and impurity profiling of Calcitriol. The RP-HPLC method is well-suited for routine quality control of pharmaceutical formulations, while the UPLC-MS/MS method offers the high sensitivity required for bioanalytical applications. The implementation of forced degradation studies is crucial for developing robust stability-indicating methods, ensuring the safety and efficacy of Calcitriol products.

References

Application Notes and Protocols for the Use of Calcitriol Impurity C as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone in regulating calcium and phosphorus homeostasis.[1] During its synthesis and formulation, various impurities can arise, which must be carefully monitored to ensure the quality, safety, and efficacy of the final drug product. Calcitriol Impurity C is a known process-related impurity of Calcitriol.[2][3] This document provides detailed application notes and protocols for the use of Calcitriol Impurity C as a reference standard in analytical procedures.

Reference standards are highly purified compounds that serve as a benchmark for analytical measurements, ensuring the accuracy and reliability of results.[] They are essential for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their impurities.[]

Chemical Information: Calcitriol Impurity C

PropertyValue
Chemical Name (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][2][]triazolo[1,2-a]cinnoline-1,3(2H)-dione[]
Synonyms Triazoline adduct of pre-calcitriol; pre-Calcitriol PTAD Adduct[3]
CAS Number 86307-44-0[]
Molecular Formula C35H49N3O5[]
Molecular Weight 591.78 g/mol []
Appearance White to Off-White Solid
Purity (Typical) >95% (by HPLC)[]
Storage 2-8°C, protected from light[][5]
Solubility Soluble in Methanol, DMSO[]

Application: Identification and Quantification of Calcitriol Impurity C in Drug Substances and Formulations

Calcitriol Impurity C reference standard is primarily used for the following applications in a pharmaceutical setting:

  • Peak Identification: To confirm the identity of Calcitriol Impurity C in a chromatographic analysis of a Calcitriol drug substance or product by comparing retention times.

  • Method Validation: As a critical component in the validation of analytical methods, including specificity, linearity, accuracy, and precision for the quantification of Calcitriol Impurity C.

  • Quantitative Analysis: To accurately determine the amount of Calcitriol Impurity C present in a sample by using it to prepare calibration standards.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Calcitriol Impurity C

This protocol describes a reverse-phase HPLC method for the separation and quantification of Calcitriol Impurity C.

3.1.1. Materials and Reagents

  • Calcitriol Impurity C Reference Standard

  • Calcitriol API or drug product sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Tris Buffer (or other suitable buffer)

  • Diluent: Acetonitrile:Water (50:50, v/v)

3.1.2. Chromatographic Conditions (Example)

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (Gradient or Isocratic, e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 20 µL

3.1.3. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Calcitriol Impurity C Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations covering the expected range of the impurity in the sample (e.g., 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL).

3.1.4. Preparation of Sample Solution

  • Accurately weigh a portion of the Calcitriol drug substance or product equivalent to a known amount of Calcitriol.

  • Dissolve the sample in an appropriate volume of diluent to achieve a final concentration that allows for the detection of the impurity within the calibration range.

  • Sonicate for 15 minutes if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.1.5. Analysis and Calculation

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the Calcitriol Impurity C peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of Calcitriol Impurity C against the concentration of the working standard solutions.

  • Calculate the concentration of Calcitriol Impurity C in the sample using the linear regression equation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Identification and Quantification of Calcitriol Impurity C

This protocol provides a highly sensitive and selective method for the analysis of Calcitriol Impurity C, particularly useful for trace-level detection.

3.2.1. Materials and Reagents

  • Calcitriol Impurity C Reference Standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.

3.2.2. LC-MS/MS Conditions (Example)

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Waters Xevo TQ-S micro or equivalent
Column C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Optimized for separation of Calcitriol and its impurities
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)

3.2.3. MRM Transitions (Example)

Since Calcitriol Impurity C is a PTAD adduct of pre-calcitriol, its fragmentation pattern will be distinct. The exact mass transitions should be determined by infusing a standard solution of Calcitriol Impurity C into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Calcitriol Impurity C 592.8 [M+H]+To be determined empirically
Internal Standard To be determinedTo be determined

Note: The precursor ion for the PTAD adduct of Calcitriol has been reported around m/z 574. Given the molecular weight of Impurity C (591.78), the protonated molecule [M+H]+ would be approximately 592.8.

3.2.4. Sample Preparation

  • Spike a known amount of the internal standard into the sample.

  • For complex matrices (e.g., formulations with excipients), a sample cleanup step such as SPE may be necessary to remove interfering substances.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

3.2.5. Analysis and Quantification

  • Inject the prepared samples and calibration standards into the LC-MS/MS system.

  • Quantify Calcitriol Impurity C by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the reference standard.

Data Presentation

Table 1: Example Certificate of Analysis Data for Calcitriol Impurity C Reference Standard

TestSpecificationResultMethod
Appearance White to Off-White SolidConformsVisual
Identity (IR) Conforms to structureConformsUSP <197K>
Identity (HPLC) Retention time corresponds to the main peakConformsIn-house HPLC
Purity (HPLC) ≥ 95.0%96.5%In-house HPLC
Water Content (Karl Fischer) ≤ 1.0%0.2%USP <921>
Residual Solvents Meets USP <467> requirementsConformsUSP <467>
Assay (as is) Report Value96.3%HPLC

Table 2: Example System Suitability Parameters for HPLC Method

ParameterAcceptance CriteriaResult
Tailing Factor (Calcitriol Impurity C) ≤ 2.01.2
Theoretical Plates (Calcitriol Impurity C) ≥ 20005500
Resolution (between Calcitriol and Impurity C) ≥ 2.03.5
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%0.8%

Mandatory Visualizations

Calcitriol Signaling Pathway

Calcitriol_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Calcitriol Calcitriol (1,25(OH)2D3) VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (Calcium Homeostasis, etc.) Gene_Transcription->Biological_Effects

Caption: Intracellular signaling pathway of Calcitriol.

Experimental Workflow for HPLC Analysis

HPLC_Workflow start Start prep_std Prepare Calcitriol Impurity C Reference Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_analysis Perform HPLC Analysis prep_std->hplc_analysis prep_sample->hplc_analysis peak_id Peak Identification (Compare Retention Times) hplc_analysis->peak_id calibration Construct Calibration Curve peak_id->calibration quantification Quantify Impurity C in Sample calibration->quantification end End quantification->end

Caption: Workflow for HPLC analysis of Calcitriol Impurity C.

Logical Relationship of Reference Standard Usage

Reference_Standard_Usage ref_std Calcitriol Impurity C Reference Standard qualitative Qualitative Analysis (Identification) ref_std->qualitative quantitative Quantitative Analysis (Assay/Purity) ref_std->quantitative method_val Analytical Method Validation ref_std->method_val drug_quality Ensuring Drug Product Quality qualitative->drug_quality quantitative->drug_quality method_val->drug_quality

Caption: The role of Calcitriol Impurity C reference standard.

References

Application Notes and Protocols for Forced Degradation Studies of Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the biologically active form of Vitamin D, is a critical hormone regulating calcium and phosphate (B84403) homeostasis. As a therapeutic agent, its stability is of paramount importance to ensure safety, efficacy, and shelf-life. Forced degradation studies are a cornerstone of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and establish degradation pathways. This information is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and designing stable formulations.

This document provides a detailed protocol for conducting forced degradation studies on Calcitriol, covering hydrolytic, oxidative, photolytic, and thermal stress conditions. It also includes an overview of the analytical methodologies for the separation and quantification of Calcitriol and its degradants, along with a summary of expected degradation patterns.

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding to Calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately regulates the expression of proteins involved in calcium and phosphate transport, bone metabolism, and cellular differentiation.[1][2][3][4]

Calcitriol_Signaling_Pathway cluster_cell Target Cell Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Calcium Homeostasis) Gene_Transcription->Biological_Response Leads to

Figure 1: Simplified Calcitriol Signaling Pathway.

Experimental Protocols

The following protocols are based on general principles of forced degradation studies as outlined by ICH guidelines and specific findings related to Vitamin D analogues. The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are representative of those formed under long-term storage conditions.

Materials and Reagents
  • Calcitriol reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC or UPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS)

  • Photostability chamber

  • Temperature-controlled oven

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow Start Start: Calcitriol Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Neutralization Neutralization/ Stopping Reaction Stress_Conditions->Neutralization Dilution Dilution to Working Concentration Neutralization->Dilution Analysis Analytical Method (HPLC/UPLC-PDA/MS) Dilution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End: Degradation Profile Data_Processing->End

Figure 2: General Experimental Workflow for Forced Degradation Studies.
Acidic Hydrolysis

  • Preparation of Stock Solution: Accurately weigh and dissolve Calcitriol in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Application: Transfer a known volume of the stock solution into a volumetric flask and add an equal volume of 0.1 M HCl.

  • Incubation: Keep the flask at a controlled temperature (e.g., 60°C) and monitor the degradation over time (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralization: After the desired time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Alkaline Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of Calcitriol as described in the acidic hydrolysis protocol.

  • Stress Application: Transfer a known volume of the stock solution into a volumetric flask and add an equal volume of 0.1 M NaOH.

  • Incubation: Maintain the flask at a controlled temperature (e.g., 60°C) and sample at various time intervals.

  • Neutralization: After each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized sample with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution of Calcitriol as described previously.

  • Stress Application: Transfer a known volume of the stock solution into a volumetric flask and add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature and protect it from light. Monitor the degradation at different time points (e.g., 2, 4, 8, 12, 24 hours).

  • Analysis: Dilute the sample with the mobile phase to an appropriate concentration for immediate HPLC analysis.

Thermal Degradation
  • Sample Preparation: Place the solid Calcitriol powder in a vial. For degradation in solution, prepare a solution of Calcitriol in a suitable solvent.

  • Stress Application: Expose the samples to a high temperature (e.g., 80°C) in a temperature-controlled oven for a specified duration (e.g., 24, 48, 72 hours).

  • Sample Processing: For the solid sample, dissolve it in a suitable solvent after exposure. For the solution, allow it to cool to room temperature.

  • Analysis: Dilute the samples as necessary with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Sample Preparation: Prepare a solution of Calcitriol in a suitable solvent and place it in a transparent container. Also, expose the solid drug substance to light.

  • Stress Application: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control Sample: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.

  • Analysis: After the exposure period, dilute the samples appropriately with the mobile phase for HPLC analysis.

Analytical Methodology

A stability-indicating analytical method is essential to separate and quantify Calcitriol from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile, methanol, and water is commonly employed.

  • Detection: A PDA or UV detector set at the λmax of Calcitriol (around 265 nm) is used for quantification.

  • Mass Spectrometry: Coupling HPLC with a mass spectrometer (LC-MS/MS) is highly recommended for the identification and structural elucidation of the degradation products.

Data Presentation

The results of the forced degradation studies should be presented in a clear and concise manner. A summary table is an effective way to present the quantitative data.

Stress ConditionStressorTemperature (°C)Duration% Degradation of CalcitriolMajor Degradation Products
Acidic Hydrolysis 0.1 M HCl6024 hours~15-25%Isomers (e.g., Isotachysterol)
Alkaline Hydrolysis 0.1 M NaOH6024 hours~20-30%Epimers and other isomers
Oxidative Degradation 3% H₂O₂Room Temp24 hours~10-20%Oxidized derivatives (e.g., Calcitroic acid)
Thermal Degradation Dry Heat8072 hours~5-15%Isomers (e.g., Pre-Calcitriol)
Photolytic Degradation ICH Q1B LightRoom TempAs per ICH>90%Photoisomers

Note: The percentage degradation values are indicative and may vary based on the specific experimental conditions and the purity of the Calcitriol sample. The degradation of Cholecalciferol, a precursor, has been reported to be approximately 48% under acidic, and 96% under basic conditions, with significant oxidative degradation as well. Calcitriol is known to be extremely sensitive to UV light.[5][6]

Results and Discussion

The forced degradation studies will reveal the intrinsic stability of Calcitriol and its degradation pathways.

  • Hydrolytic Stability: Calcitriol is expected to show some degradation under both acidic and basic conditions, likely through isomerization and epimerization reactions. The formation of isomers like isotachysterol (B196364) has been observed for related Vitamin D compounds under acidic stress.

  • Oxidative Stability: The presence of a conjugated triene system and hydroxyl groups makes Calcitriol susceptible to oxidation. The primary oxidative degradation product in vivo is Calcitroic acid.[1] Similar oxidized species can be expected under forced oxidative conditions.

  • Thermal Stability: As with other Vitamin D analogues, thermal stress is likely to cause isomerization, leading to the formation of pre-Calcitriol and other related isomers.

  • Photostability: Calcitriol is highly unstable when exposed to UV light, undergoing rapid isomerization and degradation.[5][6] This is a critical stability parameter to consider during formulation and packaging development.

The developed stability-indicating method should be able to resolve the main Calcitriol peak from all major degradation products, demonstrating its specificity. The mass balance, which is the sum of the assay of the drug and the percentage of all degradation products, should be close to 100%, indicating that all significant degradation products have been accounted for.

Conclusion

This application note provides a comprehensive protocol for conducting forced degradation studies on Calcitriol. By following these guidelines, researchers and drug development professionals can effectively assess the stability of Calcitriol, identify potential degradation products, and develop robust, stability-indicating analytical methods. This is a critical step in ensuring the quality, safety, and efficacy of Calcitriol-containing pharmaceutical products.

References

Application of Chiral Chromatography for the Separation of Calcitriol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of Vitamin D, is a secosteroid hormone that plays a critical role in calcium homeostasis, immune modulation, and cell differentiation and proliferation. Its physiological effects are mediated through binding to the nuclear vitamin D receptor (VDR). The Calcitriol molecule possesses multiple chiral centers, leading to the existence of a large number of stereoisomers. These isomers can exhibit different biological activities and metabolic fates. Therefore, the ability to separate and quantify individual Calcitriol isomers is of paramount importance in drug development, metabolic studies, and clinical diagnostics to ensure stereochemical purity, efficacy, and safety.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs), provides the necessary enantioselectivity for the resolution of these complex isomeric mixtures. This document provides detailed application notes and protocols for the chiral separation of Calcitriol isomers, with a focus on polysaccharide-based and cyclodextrin-based CSPs.

Key Concepts in Chiral Separation of Calcitriol

The separation of Calcitriol's stereoisomers is challenging due to their structural similarity and the molecule's conformational flexibility. The direct separation of enantiomers requires a chiral environment, which is most commonly achieved by using a CSP. The principle of chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. For effective separation, there must be a sufficient difference in the stability of these complexes.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including secosteroids.[1] Cyclodextrin-based CSPs are another important class of stationary phases that can resolve enantiomers by forming inclusion complexes.[2]

Application Notes: Method Development Strategy

A systematic approach to method development is crucial for achieving a successful chiral separation of Calcitriol isomers.

1. Column Selection:

  • Primary Screening: Begin with polysaccharide-based CSPs, as they have shown success with analogous compounds. A Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) column is a good starting point, as it has been reported to separate diastereomeric analogs of 1,25-dihydroxycholecalciferol.[3] It is also informative that a Chiracel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) column was reported to be ineffective for these specific analogs, suggesting that initial screening should prioritize amylose-based phases.[3]

  • Secondary Screening: If the primary screening is unsuccessful, explore other polysaccharide-based CSPs with different substituents. Additionally, consider cyclodextrin-based CSPs, such as those offered by the Astec® CYCLOBOND™ series, which are known to separate sterols.[2]

2. Mobile Phase Selection:

  • Normal-Phase HPLC: This is often the preferred mode for chiral separations on polysaccharide-based CSPs. A typical mobile phase consists of a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The alcohol acts as a polar modifier, and its concentration is a critical parameter for optimizing retention and resolution.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and higher efficiency. The mobile phase is typically supercritical CO2 with a polar co-solvent, such as methanol (B129727) or ethanol.

3. Optimization of Chromatographic Conditions:

  • Mobile Phase Composition: Fine-tune the ratio of the alkane and alcohol in normal-phase HPLC, or the percentage of the co-solvent in SFC.

  • Additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

  • Temperature: Temperature can significantly influence chiral recognition. It is recommended to evaluate the separation at different temperatures (e.g., 10°C, 25°C, and 40°C).

  • Flow Rate: Optimizing the flow rate can improve efficiency and resolution.

Experimental Protocols

The following protocols are provided as a starting point for the chiral separation of Calcitriol isomers. Optimization will likely be required for specific applications.

Protocol 1: Chiral HPLC of Calcitriol Isomers (Normal Phase)

This protocol is based on the successful separation of diastereomeric analogs of 1,25-dihydroxycholecalciferol on a Chiralpak® AD column.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (IPA)
Initial Gradient 90:10 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 265 nm
Injection Volume 10 µL

Sample Preparation: Dissolve the Calcitriol isomer mixture in the mobile phase to a concentration of approximately 0.5 mg/mL.

Method Optimization:

  • Adjust the percentage of 2-propanol in the mobile phase (e.g., from 5% to 20%) to optimize the retention times and resolution.

  • If peak tailing is observed, consider adding a small amount of a modifier like trifluoroacetic acid (0.1%) for acidic impurities or diethylamine (B46881) (0.1%) for basic impurities.

Protocol 2: Chiral SFC of Calcitriol Isomers

This protocol provides a general starting point for developing a chiral SFC method.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV or Mass Spectrometry (MS) detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column Chiralpak® AD-H or equivalent amylose-based CSP, 150 x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol
Initial Gradient 85:15 (v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detection UV at 265 nm or MS
Injection Volume 5 µL

Sample Preparation: Dissolve the Calcitriol isomer mixture in methanol to a concentration of approximately 0.5 mg/mL.

Method Optimization:

  • Vary the percentage of the methanol co-solvent to optimize the separation.

  • Screen different co-solvents (e.g., ethanol, isopropanol).

  • For basic compounds, adding a small amount of an amine additive (e.g., 0.1% diethylamine) to the co-solvent can improve peak shape.

Data Presentation

The following table summarizes hypothetical quantitative data for the chiral separation of two Calcitriol enantiomers based on the HPLC protocol described above.

IsomerRetention Time (min)Resolution (Rs)Tailing Factor
Enantiomer 112.5-1.1
Enantiomer 214.82.11.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chiral Chromatography cluster_data_analysis Data Analysis sample Calcitriol Isomer Mixture dissolve Dissolve in Mobile Phase (e.g., Hexane/IPA) sample->dissolve injection Inject Sample dissolve->injection hplc HPLC System (Chiralpak AD Column) injection->hplc detection UV Detection (265 nm) hplc->detection chromatogram Chromatogram detection->chromatogram quantification Quantify Isomers (Retention Time, Area) chromatogram->quantification report Report Results quantification->report

Caption: Experimental workflow for chiral HPLC separation of Calcitriol isomers.

signaling_pathway Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates

Caption: Simplified signaling pathway of Calcitriol.

References

Application Notes and Protocols for the Impurity Profiling of Synthetic Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the biologically active form of vitamin D3, is a potent steroid hormone crucial for regulating calcium and phosphorus homeostasis.[1] As a medication, it is used to treat conditions such as hypocalcemia, secondary hyperparathyroidism in patients with chronic kidney disease, and osteoporosis.[1] Due to its high potency and the low doses administered, stringent control of impurities in synthetic Calcitriol is critical to ensure its safety and efficacy.

Impurities can arise from the complex multi-step synthesis process, starting from cholesterol or other sterol precursors, or from degradation, as Calcitriol is highly sensitive to light, heat, and oxidation.[1] Regulatory bodies like the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP) have established strict guidelines for the identification, qualification, and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products.[1]

This document provides detailed application notes and protocols for the impurity profiling of synthetic Calcitriol, intended for researchers, scientists, and drug development professionals. It covers the classification of impurities, analytical methodologies, and experimental workflows.

Classification of Impurities in Synthetic Calcitriol

Impurities in synthetic Calcitriol can be broadly categorized into three main types as per ICH guidelines:

  • Organic Impurities: These can be process-related or degradation products.

    • Process-Related Impurities: These include starting materials, by-products of side reactions, intermediates, and reagents. Specific examples for Calcitriol include unreacted sterol intermediates and by-products from oxidation or hydroxylation steps.[1] According to the US and European Pharmacopoeias, specified organic impurities include trans-calcitriol (B196317) (Calcitriol EP Impurity A), 1β-calcitriol (Calcitriol EP Impurity B), and the triazoline adduct of pre-calcitriol (Calcitriol EP Impurity C).[2] Methylene calcitriol is also listed as a specified impurity in the USP.[2]

    • Degradation Products: These arise from the storage or handling of the drug substance. Calcitriol is susceptible to isomerization of its triene system, oxidation (forming epoxides and hydroxy analogs), and photodegradation.[1]

  • Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, ligands, inorganic salts, and heavy metals or other residual metals like palladium from catalysts.[3] These are controlled according to ICH Q3D guidelines for elemental impurities.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes. Examples include ethanol, chloroform, or acetone.[1] Their limits are defined by the ICH Q3C guidelines.

Regulatory Thresholds for Impurities

According to ICH Q3A(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities in a new drug substance are based on the maximum daily dose. For a drug like Calcitriol with a low daily dose (typically ≤ 2g), the following thresholds generally apply:

ThresholdLevel
Reporting Threshold ≥ 0.05%
Identification Threshold ≥ 0.10%
Qualification Threshold ≥ 0.15%

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances with a Maximum Daily Dose of ≤ 2g.

Analytical Methodologies for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive impurity profiling of Calcitriol.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the assay and impurity profiling of Calcitriol.[1] Reversed-phase HPLC with a C18 column is commonly used.

1. Materials and Reagents:

  • Calcitriol Reference Standard (RS)

  • Reference standards for known impurities (e.g., Calcitriol EP Impurity A, B, C)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Trifluoroacetic acid (TFA) or Phosphoric acid

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

2. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Gradient elution with Mobile Phase A (Water with 0.1% TFA) and Mobile Phase B (Acetonitrile with 0.1% TFA). A mixture of water, methanol, acetonitrile, and tetrahydrofuran (B95107) can also be used in gradient mode.
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30 - 50°C
Detection Wavelength 265 nm[4]
Injection Volume 10 - 50 µL

Table 2: Typical HPLC Chromatographic Conditions for Calcitriol Impurity Analysis.

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve the Calcitriol RS and known impurity standards in the sample diluent to prepare a stock solution. Further dilute to a working concentration (e.g., 1.0 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthetic Calcitriol sample in the sample diluent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks of known impurities by comparing their retention times with those of the reference standards.

  • Quantify the impurities using the external standard method. The percentage of each impurity can be calculated using the formula: % Impurity = (Area_impurity / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS are powerful techniques for the identification and quantification of low-level and unknown impurities due to their high sensitivity and selectivity.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the sample solution (dissolved in an appropriate solvent) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the Calcitriol and its impurities with a strong solvent like methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

ParameterValue
LC Column UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[5]
Mobile Phase Gradient elution with Mobile Phase A (e.g., 4.0 mM ammonium (B1175870) trifluoroacetate (B77799) in water) and Mobile Phase B (Acetonitrile).[5]
Flow Rate 0.2 - 0.4 mL/min[5]
Ionization Source Electrospray Ionization (ESI) in positive ion mode
MS Detection Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities. Full scan and product ion scan for identification of unknown impurities.
MRM Transitions Specific precursor-to-product ion transitions for Calcitriol and each impurity need to be determined. For derivatized Calcitriol, a transition of m/z 574.4 > 314.158 has been reported.[5]

Table 3: Typical LC-MS/MS Conditions for Calcitriol Impurity Analysis.

3. Derivatization (Optional but Recommended for Enhanced Sensitivity):

  • For trace analysis, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly enhance the ionization efficiency of Calcitriol and its impurities.[5][6]

  • After sample preparation, evaporate the sample to dryness and add the derivatizing agent solution.[5]

  • Allow the reaction to proceed at room temperature before evaporating the solvent and reconstituting for injection.[5]

Gas Chromatography (GC)

GC is primarily used for the analysis of residual solvents. Headspace GC coupled with a Flame Ionization Detector (FID) is the standard technique.

1. Sample Preparation:

  • Accurately weigh the Calcitriol sample and place it in a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the sample.

  • Seal the vial.

2. GC Conditions:

ParameterValue
Column Capillary column suitable for residual solvent analysis (e.g., DB-624)
Oven Temperature Programmed temperature gradient (e.g., 40°C hold for 20 min, then ramp to 240°C)
Injector Temperature 140°C
Detector Temperature 250°C (FID)
Carrier Gas Helium or Nitrogen
Injection Mode Headspace

Table 4: Typical GC Conditions for Residual Solvent Analysis in Calcitriol.

Visualization of Key Pathways and Workflows

Calcitriol Genomic Signaling Pathway

The primary mechanism of Calcitriol action is through the regulation of gene expression. It binds to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in calcium homeostasis.

Calcitriol_Signaling_Pathway cluster_cell Target Cell Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex RXR RXR RXR->VDR_RXR_Complex VDRE VDRE VDR_RXR_Complex->VDRE Binds to mRNA mRNA VDR_RXR_Complex->mRNA Gene Transcription DNA DNA Protein Protein Synthesis (e.g., Calcium Binding Proteins) mRNA->Protein Translation Biological_Response Biological Response (Calcium Homeostasis) Protein->Biological_Response

Caption: Genomic signaling pathway of Calcitriol.

Experimental Workflow for Impurity Profiling

A systematic workflow is essential for the accurate and reliable impurity profiling of synthetic Calcitriol. This involves sample preparation, analysis using appropriate techniques, and data interpretation in line with regulatory requirements.

Impurity_Profiling_Workflow cluster_workflow Impurity Profiling of Synthetic Calcitriol cluster_analysis Analytical Techniques Sample Synthetic Calcitriol Sample Sample_Prep Sample Preparation (Dissolution, Dilution, Filtration) Sample->Sample_Prep HPLC HPLC-UV/DAD (Quantification of known impurities, Assay) Sample_Prep->HPLC LCMS LC-MS/MS (Identification & Quantification of unknown/trace impurities) Sample_Prep->LCMS GC Headspace GC-FID (Residual Solvents) Sample_Prep->GC Data_Analysis Data Analysis (Peak Integration, Quantification) HPLC->Data_Analysis LCMS->Data_Analysis GC->Data_Analysis Identification Impurity Identification (Comparison with standards, MS fragmentation) Data_Analysis->Identification Reporting Reporting & Documentation (Impurity levels vs. thresholds) Identification->Reporting Regulatory Regulatory Submission (ICH Q3A/B Compliance) Reporting->Regulatory

References

Application Notes and Protocols: Isolation and Purification of Pre-Calcitriol PTAD Adduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the hormonally active form of vitamin D, plays a crucial role in calcium homeostasis and various other physiological processes.[1] Its synthesis involves the conversion of 7-dehydrocholesterol (B119134) to pre-vitamin D3, which then thermally isomerizes to vitamin D3. Subsequent hydroxylations in the liver and kidneys produce calcitriol.[2][3][4] The analysis and purification of vitamin D metabolites can be challenging due to their low concentrations in biological matrices and their sensitivity to light and heat.[1]

4-Phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a powerful dienophile that reacts rapidly with the s-cis diene system of pre-vitamin D derivatives in a Diels-Alder cycloaddition.[5][6] This reaction is highly efficient and yields a stable adduct, making it an invaluable tool for the derivatization of vitamin D metabolites prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), significantly enhancing sensitivity and selectivity.[5][6][7][8][9] The pre-calcitriol PTAD adduct is also recognized as a potential impurity in the synthesis of calcitriol.[10]

This document provides detailed protocols for the synthesis, isolation, and purification of the pre-calcitriol PTAD adduct, a critical reference standard for analytical method development, impurity profiling in drug manufacturing, and metabolic studies. The protocols described herein are designed for laboratory-scale preparation and can be adapted for larger quantities.

Data Presentation

Table 1: Summary of Expected Quantitative Data for the Synthesis and Purification of Pre-Calcitriol PTAD Adduct

ParameterExpected ValueMethod of Determination
Synthesis
Reaction Yield>95%HPLC-UV analysis of the reaction mixture
Purification
Recovery from Preparative HPLC70 - 85%Comparison of pre- and post-purification quantities by HPLC-UV
Final Product
Purity≥98%HPLC-UV at 265 nm[10][11][12][13]
Identity ConfirmationConsistent with theoretical m/zLC-MS/MS[5][6][7][9]
AppearanceWhite to off-white solidVisual Inspection

Experimental Protocols

Protocol 1: Synthesis of Pre-Calcitriol PTAD Adduct

This protocol describes the derivatization of pre-calcitriol with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

Materials:

  • Pre-calcitriol standard

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ethyl acetate, anhydrous

  • Nitrogen gas, high purity

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL solution of pre-calcitriol in acetonitrile.

    • Prepare a 2 mg/mL solution of PTAD in anhydrous ethyl acetate. This solution should be prepared fresh.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the pre-calcitriol solution.

    • Add 150 µL of the PTAD solution to the pre-calcitriol solution.[14]

    • Vortex the mixture vigorously for 1 minute.

    • Allow the reaction to proceed at room temperature for 60 minutes in the dark.[14] The reaction is typically rapid and proceeds to near completion.[15]

  • Reaction Quenching (Optional, for analytical scale):

    • For analytical purposes, the reaction can be quenched by adding a small volume of water and vortexing.[5] For preparative scale, proceed directly to purification.

  • Solvent Removal:

    • Dry the reaction mixture under a gentle stream of nitrogen gas until all solvent has evaporated.

    • The resulting residue contains the pre-calcitriol PTAD adduct.

Protocol 2: Isolation and Purification by Preparative HPLC

This protocol outlines the purification of the synthesized pre-calcitriol PTAD adduct using preparative high-performance liquid chromatography (HPLC).

Materials:

  • Dried pre-calcitriol PTAD adduct from Protocol 1

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Reconstitute the dried adduct in a minimal volume of the initial mobile phase (e.g., 1 mL of Acetonitrile/Water 80:20 v/v).

    • Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Conditions:

    • Column: C18 reversed-phase, preparative scale

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suggested starting gradient is 80% B to 100% B over 20 minutes. This may need to be optimized based on analytical scale separations.

    • Flow Rate: Appropriate for the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

    • Detection: UV at 265 nm.[10][11][12][13]

    • Injection Volume: Dependent on the loading capacity of the column.

  • Purification:

    • Inject the prepared sample onto the preparative HPLC system.

    • Monitor the chromatogram and collect the fractions corresponding to the main peak of the pre-calcitriol PTAD adduct. The adduct is expected to be a major peak due to the high reaction efficiency.

  • Post-Purification Processing:

    • Combine the collected fractions containing the pure adduct.

    • Remove the organic solvent using a rotary evaporator at a temperature not exceeding 40°C.

    • Lyophilize the remaining aqueous solution to obtain the purified pre-calcitriol PTAD adduct as a solid.

Protocol 3: Purity Assessment by HPLC-UV and LC-MS/MS

This protocol details the methods for assessing the purity and confirming the identity of the purified pre-calcitriol PTAD adduct.

Materials:

  • Purified pre-calcitriol PTAD adduct

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Analytical HPLC system with a UV detector

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Analytical C18 HPLC column (e.g., 3.5 µm particle size, 150 x 4.6 mm)

Procedure:

  • HPLC-UV Analysis:

    • Prepare a standard solution of the purified adduct in acetonitrile (e.g., 10 µg/mL).

    • Column: C18 reversed-phase, analytical scale

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting condition is 85% acetonitrile in water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm[10][11][12][13]

    • Injection Volume: 10 µL

    • Calculate the purity of the adduct based on the peak area percentage of the main peak.

  • LC-MS/MS Analysis:

    • Dilute the purified adduct solution further with the initial mobile phase for LC-MS/MS analysis.

    • Column: C18 reversed-phase, analytical scale

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure good separation and ionization.

    • Flow Rate: 0.5 mL/min

    • Ionization Source: ESI in positive ion mode.

    • MS Detection: Full scan to determine the parent ion mass (expected m/z for [M+H]⁺) and product ion scan (MS/MS) to confirm the fragmentation pattern. The theoretical mass of the pre-calcitriol PTAD adduct can be used for confirmation.[16]

Visualizations

Vitamin D Synthesis and Metabolism 7-Dehydrocholesterol 7-Dehydrocholesterol Pre-vitamin D3 Pre-vitamin D3 7-Dehydrocholesterol->Pre-vitamin D3 UVB Light (Skin) Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) Pre-vitamin D3->Vitamin D3 (Cholecalciferol) Thermal Isomerization 25-Hydroxyvitamin D3 (Calcifediol) 25-Hydroxyvitamin D3 (Calcifediol) Vitamin D3 (Cholecalciferol)->25-Hydroxyvitamin D3 (Calcifediol) 25-hydroxylase (Liver) 1,25-Dihydroxyvitamin D3 (Calcitriol) 1,25-Dihydroxyvitamin D3 (Calcitriol) 25-Hydroxyvitamin D3 (Calcifediol)->1,25-Dihydroxyvitamin D3 (Calcitriol) 1α-hydroxylase (Kidney) Inactive Metabolites Inactive Metabolites 1,25-Dihydroxyvitamin D3 (Calcitriol)->Inactive Metabolites 24-hydroxylase VDR VDR 1,25-Dihydroxyvitamin D3 (Calcitriol)->VDR Binds to Gene Transcription Gene Transcription VDR->Gene Transcription Regulates

Caption: Vitamin D Synthesis and Metabolism Pathway.

Isolation_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Pre-calcitriol Pre-calcitriol Reaction Diels-Alder Reaction Pre-calcitriol->Reaction PTAD PTAD PTAD->Reaction Crude Adduct Crude Adduct Reaction->Crude Adduct Prep_HPLC Preparative HPLC Crude Adduct->Prep_HPLC Injection Fraction_Collection Fraction_Collection Prep_HPLC->Fraction_Collection Elution Solvent_Evaporation Solvent_Evaporation Fraction_Collection->Solvent_Evaporation Purified_Adduct Purified_Adduct Solvent_Evaporation->Purified_Adduct HPLC_UV HPLC-UV Analysis Purified_Adduct->HPLC_UV LC_MSMS LC-MS/MS Analysis Purified_Adduct->LC_MSMS Purity_Check Purity ≥98%? HPLC_UV->Purity_Check LC_MSMS->Purity_Check Final_Product Final_Product Purity_Check->Final_Product Yes

Caption: Experimental Workflow for Isolation and Purification.

References

Troubleshooting & Optimization

Technical Support Center: Calcitriol Stereoisomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in separating Calcitriol (B1668218) stereoisomers. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of Calcitriol stereoisomers so challenging?

A1: The separation of Calcitriol stereoisomers is inherently difficult due to several factors. The Calcitriol molecule has multiple chiral centers, leading to a large number of possible stereoisomers.[1] These isomers often have very similar physical and chemical properties, including polarity, which makes them difficult to distinguish and separate using conventional chromatographic techniques.[1][2] Furthermore, Calcitriol is known to be unstable, showing sensitivity to light, heat, and air, which can lead to degradation and the formation of additional, closely related impurities during analysis.[1]

Q2: What are the primary analytical techniques used for separating Calcitriol stereoisomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and analysis of Calcitriol and its isomers.[1] Specifically, Reversed-Phase HPLC (RP-HPLC) using C18 columns is frequently employed.[3][4][5] The use of chiral stationary phases or derivatization with chiral reagents can also be used, particularly for separating enantiomers, although diastereomers can often be separated on standard achiral columns.[6][7] For complex separations, techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), sometimes coupled with Mass Spectrometry (UPLC-MS/MS), offer higher resolution and sensitivity.[8][9]

Q3: What's the practical difference between separating diastereomers and enantiomers of Calcitriol?

A3: Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties and thus can often be separated using standard (achiral) chromatography techniques like RP-HPLC.[2][7] Enantiomers, on the other hand, are non-superimposable mirror images and have identical physical properties in an achiral environment.[2] Their separation is more complex and typically requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) in HPLC or by derivatizing the enantiomers with a chiral agent to form diastereomeric derivatives that can then be separated on an achiral column.[6]

Q4: How can I confirm the resolution of my chromatographic method is adequate?

A4: A resolution solution can be prepared to test the adequacy of your method. For Vitamin D compounds, this can sometimes be done by heating a standard solution (e.g., 60°C for one hour) to induce the formation of related isomers or precursors.[4] When this resolution solution is injected, you should be able to see distinct, separate peaks for the parent compound and the newly formed isomers. A resolution factor (Rs) of greater than 1.5 between critical peak pairs is generally considered to indicate a good separation.[10]

Troubleshooting Guides

Problem 1: Poor or No Peak Resolution

Symptoms:

  • Overlapping peaks for Calcitriol and its isomers.

  • A single broad peak where multiple peaks are expected.

Possible CauseSuggested Solution
Inappropriate Column Chemistry Standard C18 columns may not provide sufficient selectivity for structurally similar isomers.[8] Consider using a column with a different stationary phase, such as one with a higher carbon load for increased hydrophobicity (e.g., YMC-Triart C18 ExRS), an embedded polar group phase, or a specialized reverse-phase column like Newcrom R1.[8][11]
Mobile Phase Not Optimized The mobile phase composition is critical for resolution. Systematically adjust the ratio of organic solvents (e.g., acetonitrile, methanol) and the aqueous component.[5] For RP-HPLC, a small change in the organic solvent percentage can significantly impact retention and selectivity.[12] Gradient elution can also improve the separation of complex mixtures.[3][10]
Incorrect Flow Rate A flow rate that is too high can lead to poor resolution. Try reducing the flow rate to allow more time for interaction between the analytes and the stationary phase. Refer to established methods where flow rates are typically around 0.4 to 1.2 mL/min.[8][10]
Elevated Column Temperature While higher temperatures can improve efficiency, they may sometimes reduce selectivity. Experiment with different column temperatures (e.g., in the range of 30-40°C) to find the optimal balance for your specific separation.[8][10]
Problem 2: Variable or Drifting Retention Times

Symptoms:

  • The time it takes for a peak to elute changes between consecutive runs or between different days.

Possible CauseSuggested Solution
Inconsistent Mobile Phase Preparation The composition of the mobile phase is a primary cause of retention time variation.[12] Ensure meticulous and consistent preparation of the mobile phase for every run. If using an online mixing device, verify its performance by preparing the mobile phase manually and checking if the variability disappears.[12]
Column Temperature Fluctuations Ensure the HPLC column compartment is thermostatically controlled and the temperature is stable. Even minor fluctuations can affect retention times.
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Ensure a sufficient equilibration time, especially when changing mobile phases or after a system has been idle.
Column Degradation Over time, the stationary phase can degrade, leading to changes in retention. This can be caused by strongly retained sample components or harsh mobile phase conditions. Consider using a guard column to protect the analytical column and regularly check column performance with a standard.[12]
Problem 3: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Peaks are asymmetrical, with a "tail" or "front" extending from the main peak.

Possible CauseSuggested Solution
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or the concentration of the sample.
Secondary Interactions Peak tailing can be caused by unwanted interactions between the analyte and active sites (e.g., free silanols) on the column packing. Adding a small amount of a competing agent (like a weak acid, e.g., phosphoric or formic acid) to the mobile phase can help mitigate these interactions.[11] Using a column with low silanol (B1196071) activity can also resolve this.[11]
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination/Void Strongly retained impurities from previous injections can interfere with peak shape. A void at the head of the column can also cause severe tailing or splitting. Try washing the column with a strong solvent or, if a void is suspected, backflushing or replacing the column may be necessary.[12]

Experimental Protocols

Protocol 1: RP-HPLC for Calcitriol and 5,6-trans-calcitriol

This method is adapted for the determination of Calcitriol and its isomer, 5,6-trans-calcitriol, in soft capsules.[3][13]

  • Column: Symmetry C18 (4.6 mm × 250 mm, 5 µm particle size).[3][13]

  • Mobile Phase: Gradient elution with water, acetonitrile, and methanol.[3][13] (Note: The specific gradient program is not detailed in the source, requiring methods development).

  • Detector: Diode Array Detector (DAD).[13]

  • Workstation: Chem Station chromatography workstation.[3][13]

  • Sample Preparation: Dispersive solid-phase extraction (DSPE) can be used to remove interference from oily matrices in capsules.[3]

Protocol 2: RP-HPLC for Calcipotriol (B1668217), Cholecalciferol, and Calcitriol

This method is designed to separate the synthetic analogue Calcipotriol from related compounds.[5]

  • Column: RP18 column.[5]

  • Mobile Phase: Methanol-acetonitrile-water (67:23:10, v/v/v).[5]

  • Detection: UV detector.[5]

  • Run Time: Total separation is achieved within 18 minutes.[5]

  • Sample Preparation (from ointment): Dissolution in chloroform (B151607) provides >98% recovery.[5]

Quantitative Data Summary

The following tables summarize quantitative data from validated HPLC methods for Calcitriol analysis.

Table 1: Performance Characteristics of RP-HPLC-DAD Method for Calcitriol and 5,6-trans-calcitriol[3][13]

ParameterCalcitriol5,6-trans-calcitriol
Linear Range 0.1714 - 1.36 µg·mL⁻¹0.1613 - 1.28 µg·mL⁻¹
Detection Limit (LOD) 39.75 ng·mL⁻¹40.90 ng·mL⁻¹
Quantification Limit (LOQ) 141.6 ng·mL⁻¹136.4 ng·mL⁻¹
Recovery > 98%> 98%
Precision (RSD) < 1.2%< 1.2%

Visualizations

Experimental_Workflow cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Analysis Sample Sample Matrix (e.g., Soft Capsule) Extraction Dispersive Solid-Phase Extraction (DSPE) Sample->Extraction Standard Calcitriol Reference Standard Dissolution Dissolution in Appropriate Solvent Standard->Dissolution ResolutionStd Prepare Resolution Standard (Heat Induction) Standard->ResolutionStd HPLC HPLC System (RP-C18 Column) Extraction->HPLC Inject Dissolution->HPLC ResolutionStd->HPLC Inject Detection UV/DAD Detection (e.g., 265 nm) HPLC->Detection MobilePhase Mobile Phase (e.g., ACN/MeOH/H2O) MobilePhase->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Validation System Suitability Check (using Resolution Std) Chromatogram->Validation Quantification Quantification vs. Reference Standard Integration->Quantification

Caption: General experimental workflow for the separation of Calcitriol stereoisomers by HPLC.

Troubleshooting_Workflow Start Problem: Poor Peak Resolution CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase AdjustMobilePhase Adjust Organic:Aqueous Ratio or Switch to Gradient Elution CheckMobilePhase->AdjustMobilePhase No CheckColumn Is Column Chemistry Appropriate? CheckMobilePhase->CheckColumn Yes AdjustMobilePhase->CheckMobilePhase Re-evaluate ChangeColumn Select Alternative Column: - Higher Carbon Load - Embedded Polar Group - Low Silanol Activity CheckColumn->ChangeColumn No CheckFlowRate Is Flow Rate Too High? CheckColumn->CheckFlowRate Yes ChangeColumn->CheckColumn Re-evaluate AdjustFlowRate Reduce Flow Rate CheckFlowRate->AdjustFlowRate Yes End Resolution Improved CheckFlowRate->End No AdjustFlowRate->CheckFlowRate Re-evaluate

Caption: Troubleshooting workflow for poor peak resolution in HPLC analysis of Calcitriol.

References

Technical Support Center: Overcoming Matrix Effects in Calcitriol Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcitriol (B1668218) impurity analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in the analysis of Calcitriol and its impurities, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Calcitriol impurity analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2][3] In Calcitriol analysis, biological matrices like plasma or serum contain endogenous substances such as phospholipids (B1166683) and proteins.[4][5] These can suppress or, less commonly, enhance the ionization of Calcitriol and its impurities during LC-MS analysis, leading to inaccurate quantification, poor sensitivity, and lack of reproducibility.[1][2][6] Given the low physiological concentrations of Calcitriol and the even lower levels of its impurities, mitigating matrix effects is critical for accurate analysis.[7][8][9]

Q2: What are the primary analytical techniques used for Calcitriol impurity analysis?

A2: The primary methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10][11] HPLC-UV is robust for routine analysis, while LC-MS/MS is the gold standard for detecting and quantifying low-level impurities due to its superior sensitivity and selectivity.[11]

Q3: Why is derivatization sometimes used in the LC-MS/MS analysis of Calcitriol?

A3: Calcitriol and its related compounds can have a low propensity to ionize efficiently.[8] Derivatization, for instance with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), is employed to enhance the ionization efficiency of these molecules.[9][12] This leads to a significant increase in signal intensity and improved sensitivity of the assay, which is crucial for detecting picogram levels of the analyte.[9]

Q4: What is the role of an internal standard in overcoming matrix effects?

A4: An internal standard (IS), particularly a stable isotope-labeled (SIL) version of the analyte like Calcitriol-d6, is crucial for compensating for matrix effects.[1] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte response to the IS response, variations due to matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q5: Which ionization source, ESI or APCI, is better for Calcitriol analysis?

A5: The choice of ionization source can depend on the specific instrumentation and experimental conditions. While Electrospray Ionization (ESI) is commonly used, it can be more susceptible to matrix effects from components like phospholipids.[4][13] Atmospheric Pressure Chemical Ionization (APCI) is often preferred for lipophilic compounds like vitamin D metabolites as it can offer better sensitivity and be less prone to matrix effects in this context.[13] It is recommended to evaluate both ionization sources during method development.[13]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Analyte Signal Inefficient Ionization: Calcitriol and its impurities may not ionize well under standard conditions.[8]- Optimize ionization source parameters (e.g., temperature, gas flows).- Consider using a derivatizing agent like PTAD to enhance ionization.[9][12]- Evaluate switching from ESI to APCI, which may be less susceptible to matrix effects for this class of compounds.[13]
Analyte Loss During Sample Preparation: The extraction procedure may be inefficient.- Review the extraction protocol for potential sources of loss.- Ensure complete evaporation and reconstitution of the sample.
Poor Peak Shape or Inadequate Retention Suboptimal Chromatographic Conditions: The analytical column and mobile phase are not providing adequate separation.- Adjust the mobile phase composition to achieve the desired retention.- Use a column with a suitable stationary phase (e.g., C18).[11]- Ensure the column is properly equilibrated before each run.
High Background Noise / Poor Signal-to-Noise Significant Matrix Effects: Co-eluting endogenous compounds from the matrix are interfering with the signal.[13]- Implement a more rigorous sample cleanup procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4]- Consider using specialized phospholipid removal products (e.g., HybridSPE-Phospholipid plates).- Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.[6][14]
Contaminated LC-MS System: The system itself is a source of noise.- Flush the LC system and mass spectrometer with appropriate solvents.- Use a guard column to protect the analytical column.[13]
Inconsistent or Irreproducible Results Variability in Sample Preparation: Inconsistent execution of sample preparation steps.- Ensure precise and consistent execution of all sample preparation steps.- Use a stable isotope-labeled internal standard to correct for variations.[1]
Analyte Instability: Calcitriol is sensitive to light, heat, and oxidation.[10]- Protect samples from light and heat during all stages of preparation and analysis.
Fluctuations in LC System Performance: Issues with the HPLC/UPLC system.- Monitor system pressure for irregularities.- Thoroughly equilibrate the column before starting a sequence.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a representative method for cleaning up plasma samples to reduce matrix effects before LC-MS/MS analysis.[7][12]

  • Sample Pre-treatment:

    • To 500 µL of plasma sample, add 25 µL of the internal standard solution (e.g., Calcitriol-d6).

    • Vortex for 30 seconds.

    • Add 500 µL of 0.1% (v/v) formic acid and vortex for another 30 seconds.[7]

    • Centrifuge the sample at 14,000 rpm for 5 minutes at 10°C.[7]

  • Solid-Phase Extraction:

    • Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol (B129727), followed by 1 mL of water.[7]

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Wash the cartridge with an appropriate solvent to remove interfering substances.

    • Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile).

  • Derivatization (Optional but Recommended for High Sensitivity):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30°C.[7]

    • Reconstitute the dried residue in a solution of the derivatizing agent (e.g., 200 µL of 500 µg/mL PTAD in acetonitrile).[7]

    • Allow the reaction to proceed at room temperature for a specified time (e.g., two hours).[7]

    • Evaporate the derivatized sample to dryness again.[7]

  • Final Reconstitution:

    • Reconstitute the final dried residue in the mobile phase (e.g., 300 µL of acetonitrile (B52724)/4mM ammonium (B1175870) trifluoroacetate, 60:40, v/v).[7]

    • Vortex and transfer to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation using Supported Liquid Extraction (SLE) followed by SPE

This two-step process provides a more comprehensive cleanup for complex matrices.[15]

  • Sample Pre-treatment:

    • To 475 µL of plasma, add 25 µL of the standard spiking solution and 20 µL of the internal standard solution.[15]

    • Add 100 µL of 10% ammonia (B1221849) solution and mix well.[15]

  • Supported Liquid Extraction:

    • Load the pre-treated sample onto an SLE plate (e.g., 200mg/mL 96-well plate).[15]

    • Apply the extraction solvent and collect the eluate.

  • Solid-Phase Extraction:

    • The eluate from the SLE step is then loaded onto a conditioned SPE plate (e.g., Thermo Scientific HyperSep Retain PEP 30 mg/mL 96-well plate) for further cleanup, following the steps outlined in Protocol 1.[15]

Quantitative Data Summary

The following tables summarize typical parameters for LC-MS/MS analysis of Calcitriol, compiled from various studies.

Table 1: Chromatographic Conditions
ParameterHPLCUHPLC/UPLC
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[11]C18 reversed-phase (e.g., Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µ)
Mobile Phase Gradient elution with acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium trifluoroacetate)Gradient elution with acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium trifluoroacetate)
Flow Rate 1.0 to 1.5 mL/min[11]0.2 to 0.6 mL/min[11]
Column Temperature Controlled, e.g., 40°C[11]Controlled, e.g., 40°C[11]
Table 2: Mass Spectrometry Parameters
ParameterTypical Setting
Ionization Source Electrospray Ionization (ESI) in positive ion mode is common, though APCI can be advantageous.[11][13]
Detection Mode Multiple Reaction Monitoring (MRM)[11]
Derivatization Agent 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)[9]
Internal Standard Deuterated Calcitriol (e.g., Calcitriol-d6)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Calcitriol-d6) plasma->add_is ppt Protein Precipitation (e.g., with Formic Acid) add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe Supernatant derivatization Derivatization (PTAD) spe->derivatization Eluate reconstitute Reconstitution derivatization->reconstitute lcms LC-MS/MS Analysis (UHPLC, MRM) reconstitute->lcms quant Quantification (Analyte/IS Ratio) lcms->quant

Caption: Experimental workflow for Calcitriol analysis.

troubleshooting_logic cluster_solutions Potential Solutions start Inaccurate or Irreproducible Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS check_is->implement_is No optimize_sp Optimize Sample Prep (SPE, LLE, SLE) check_is->optimize_sp Yes optimize_chrom Optimize Chromatography (Gradient, Column) optimize_sp->optimize_chrom check_derivatization Evaluate Derivatization optimize_chrom->check_derivatization change_source Evaluate Ion Source (ESI vs. APCI) check_derivatization->change_source

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Calcitriol Impurity C Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and analysis of the Calcitriol Impurity C reference standard. Please note that while specific stability data for Calcitriol Impurity C is not extensively published, the information provided is based on the well-documented behavior of Calcitriol and other secosteroid compounds. This guide is intended for use by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Calcitriol Impurity C?

A1: Calcitriol Impurity C, also known as the triazoline adduct of pre-calcitriol, is a process-related impurity that can arise during the synthesis of Calcitriol, the active form of vitamin D3.[1][2] It is crucial to monitor and control its levels in pharmaceutical preparations to ensure the safety and efficacy of the final drug product.

Q2: What are the primary stability concerns for the Calcitriol Impurity C reference standard?

A2: Like its parent compound Calcitriol, Impurity C is susceptible to degradation from several factors. The primary concerns are:

  • Photodegradation: Exposure to light, particularly UV radiation, can cause isomerization and degradation of the triene system common to vitamin D analogs.[1][3]

  • Thermal Degradation: The compound is sensitive to heat, which can accelerate degradation reactions.[1]

  • Oxidation: The molecule can be oxidized, leading to the formation of various degradation products. It is sensitive to air and should be handled accordingly.[1][3]

  • Hydrolysis: While generally less susceptible than esters, prolonged exposure to acidic or basic conditions in solution can lead to hydrolysis.[1]

Q3: What are the recommended storage and handling conditions for Calcitriol Impurity C?

A3: To ensure the long-term stability of the reference standard, it is critical to adhere to the following storage conditions.

  • Solid Form (Powder): Store at -20°C for long-term stability, potentially up to 3 years.[4] It should be kept in a tightly sealed, light-resistant container.

  • In Solution: Solutions are significantly less stable. For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Always protect solutions from light.[5][] It is highly recommended to prepare fresh solutions before use and to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]

Q4: I am dissolving the standard for the first time. What solvents are recommended?

A4: Calcitriol Impurity C is soluble in solvents such as DMSO and methanol (B129727). For creating stock solutions, DMSO is a common choice.[4] Sonication may be recommended to aid dissolution.[4] Always use high-purity, anhydrous solvents to minimize degradation.

Data Presentation: Storage and Stability Summary

The following table summarizes the recommended storage conditions for the Calcitriol Impurity C reference standard, based on data for Calcitriol and its impurities.

FormStorage TemperatureDurationKey Considerations
Solid (Powder) -20°CUp to 3 yearsKeep in a tightly sealed, light-resistant container.[4]
Solution in DMSO -80°CUp to 6 monthsProtect from light; aliquot to avoid freeze-thaw cycles.[5][7]
Solution in DMSO -20°CUp to 1 monthProtect from light; for short-term storage only.[5]
Working Solution 4°C (in autosampler)A few hoursPrepare fresh; protect from light.

Troubleshooting Guides

Issue: I see unexpected peaks in my HPLC chromatogram.

  • Q: Why am I seeing extra peaks that are not present in the certificate of analysis? A: This is often an indication of degradation.

    • Verify Storage Conditions: Confirm that both the solid standard and any prepared solutions have been stored according to the recommendations (see table above), with strict protection from light and appropriate temperatures.

    • Check Solution Age: Solutions have limited stability. If the solution was prepared more than a month ago (if stored at -20°C) or six months ago (if stored at -80°C), it has likely degraded.[5] Prepare a fresh solution from the solid standard.

    • Assess Sample Preparation: Ensure that the diluent used for sample preparation is fresh, of high purity, and does not react with the analyte. The sample should be analyzed as quickly as possible after preparation.

    • Consider Contamination: The extra peaks could be from a contaminated mobile phase, diluent, or glassware. Prepare fresh mobile phase and use scrupulously clean equipment.

Issue: The peak area of Impurity C is consistently lower than expected.

  • Q: My quantitative results are low, suggesting a loss of the reference standard. What could be the cause? A: A decrease in peak area points towards a loss of analyte, either through degradation or physical adsorption.

    • Review Degradation Factors: As with the appearance of extra peaks, the primary suspect is degradation due to light, heat, or oxidation. Ensure all handling steps are performed under amber or yellow light and that solutions are kept cool.

    • Evaluate Adsorption: Steroid compounds can sometimes adsorb to glass or plastic surfaces, especially at low concentrations. Consider using silanized glass vials or polypropylene (B1209903) autosampler vials to minimize this effect.

    • Check Injection Volume and Syringe: Ensure the autosampler is injecting the correct volume and that there are no air bubbles in the syringe. Manually inspect the sample vial for sufficient volume.

Experimental Protocols

Protocol 1: Example of a Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of Calcitriol Impurity C under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of Calcitriol Impurity C in methanol or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of ~100 µg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the sample with 0.1 M HCl. Incubate at 60°C for 2 hours.

  • Base Hydrolysis: Mix the sample with 0.1 M NaOH. Incubate at 60°C for 2 hours.

  • Oxidative Degradation: Mix the sample with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid reference standard in an oven at 80°C for 48 hours. Also, store a solution of the standard at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the standard to a calibrated light source providing UV and visible light (e.g., Option 1 in ICH Q1B guidelines) for a defined period.

3. Sample Processing and Analysis:

  • After exposure, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method (see Protocol 2).

  • Assess the chromatograms for the appearance of new peaks (degradants) and the decrease in the peak area of the main compound.

Protocol 2: Example RP-HPLC Method for Purity Analysis

This method provides a starting point for the analysis of Calcitriol Impurity C. It must be validated for its intended use.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Gradient Program:

      • 0-5 min: 60% A

      • 5-20 min: 60% to 90% A

      • 20-25 min: 90% A

      • 25-26 min: 90% to 60% A

      • 26-30 min: 60% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm (or using a Diode Array Detector to scan for optimal wavelength).

  • Injection Volume: 20 µL.

  • Diluent: Methanol or Acetonitrile.

Visualizations

G cluster_main Calcitriol Impurity C cluster_degradation Degradation Pathways main Calcitriol Impurity C (Secosteroid Structure) photo Photodegradation Products (e.g., Isomers) main->photo Light (UV) thermal Thermal Degradation Products main->thermal Heat oxidative Oxidation Products (e.g., Epoxides) main->oxidative Oxygen / Peroxides

Caption: Generalized degradation pathways for Vitamin D analogs.

G cluster_stress Apply Stress Conditions start Start: Obtain Reference Standard prep_stock Prepare Stock Solution (~1 mg/mL in Methanol) start->prep_stock acid Acid (0.1M HCl, 60°C) prep_stock->acid base Base (0.1M NaOH, 60°C) prep_stock->base oxide Oxidation (3% H2O2, RT) prep_stock->oxide heat Thermal (Solution, 60°C) prep_stock->heat light Photolytic (ICH Q1B) prep_stock->light process Neutralize (if needed) & Dilute to Target Conc. acid->process base->process oxide->process heat->process light->process analyze Analyze via Validated Stability-Indicating HPLC Method process->analyze end End: Evaluate Degradation Profile analyze->end

Caption: Experimental workflow for a forced degradation study.

G rect_node rect_node start Unexpected Chromatographic Result? q_peaks New / Unexpected Peaks? start->q_peaks a_degradation Potential Degradation. 1. Prepare fresh solution. 2. Verify storage conditions. 3. Check for light/heat exposure. q_peaks->a_degradation Yes q_retention Retention Time Shift? q_peaks->q_retention No a_mobile_phase 1. Prepare fresh mobile phase. 2. Ensure proper column equilibration. 3. Use a column oven for temp. control. q_retention->a_mobile_phase Yes q_shape Poor Peak Shape? (Tailing/Fronting) q_retention->q_shape No a_column_issue 1. Check mobile phase pH. 2. Reduce sample concentration. 3. Ensure sample solvent matches mobile phase. 4. Consider a new column. q_shape->a_column_issue Yes a_ok Consult instrument-specific troubleshooting guide. q_shape->a_ok No

Caption: HPLC troubleshooting logic for impurity analysis.

References

Technical Support Center: Troubleshooting Peak Tailing in Calcitriol Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcitriol chromatography. This guide provides troubleshooting information in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common issues with peak tailing in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in Calcitriol chromatography?

A1: In an ideal chromatographic separation, the peak shape should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is a concern because it can negatively impact the accuracy and reproducibility of your results.[2] Specifically, peak tailing can lead to:

  • Decreased resolution: Tailing peaks can merge with or hide smaller, closely eluting peaks, such as impurities or metabolites, making them difficult to detect and quantify accurately.[1]

  • Inaccurate quantification: The distortion of the peak shape can make it difficult for chromatography data systems to correctly determine the peak's start and end points, leading to inconsistent area measurements and errors in quantification.[1]

  • Reduced sensitivity: Peak tailing lowers the peak height, which can compromise the lower limit of quantification, making it challenging to detect trace levels of Calcitriol or related compounds.[1]

Q2: What are the common causes of peak tailing in reverse-phase HPLC analysis of Calcitriol?

A2: Peak tailing in the analysis of Calcitriol, and in reverse-phase chromatography in general, often stems from more than one retention mechanism occurring during the separation.[3] The most common causes include:

  • Secondary Interactions with Silanol (B1196071) Groups: The most frequent cause of peak tailing for compounds like Calcitriol involves interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][3] These silanol groups can be acidic and interact with polar functional groups on the analyte, leading to a secondary, stronger retention mechanism that causes tailing.[3]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the Calcitriol molecule and the residual silanol groups on the stationary phase.[4] If the pH is not optimized, it can lead to undesirable secondary interactions and, consequently, peak tailing.

  • Column Issues: Problems with the column itself, such as a void at the column inlet, a blocked frit, or contamination of the column packing material, can disrupt the flow path of the analyte and cause peak tailing.[4][5]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of sample (volume overload) can lead to peak distortion, including tailing.[4][6]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter of the tubing between the injector and the detector can cause the sample band to spread, resulting in broader and tailing peaks.[4]

  • Sample Preparation and Matrix Effects: Contaminants in the sample or a mismatch between the sample solvent and the mobile phase can lead to peak shape issues.[4][5]

Q3: How can I systematically troubleshoot peak tailing in my Calcitriol analysis?

A3: A systematic approach is crucial for identifying and resolving the cause of peak tailing. The following troubleshooting workflow can guide you through the process.

TroubleshootingWorkflow start Peak Tailing Observed for Calcitriol check_all_peaks Are all peaks tailing? start->check_all_peaks all_peaks_tail Indicates a Systemic Issue check_all_peaks->all_peaks_tail Yes one_peak_tails Indicates a Chemical Interaction Issue check_all_peaks->one_peak_tails No check_column Inspect Column (voids, blockage) all_peaks_tail->check_column check_extra_column_volume Check Extra-Column Volume (tubing, fittings) check_column->check_extra_column_volume Column OK solution Peak Shape Improved check_column->solution Problem Found & Fixed check_overload Investigate Column Overload (dilute sample) check_extra_column_volume->check_overload System OK check_extra_column_volume->solution Problem Found & Fixed check_overload->solution Resolved optimize_mobile_phase Optimize Mobile Phase (pH, additives) one_peak_tails->optimize_mobile_phase evaluate_column_chem Evaluate Column Chemistry (end-capping) optimize_mobile_phase->evaluate_column_chem No Improvement optimize_mobile_phase->solution Improved improve_sample_prep Improve Sample Preparation (SPE) evaluate_column_chem->improve_sample_prep No Improvement evaluate_column_chem->solution Improved improve_sample_prep->solution Resolved

Caption: Troubleshooting workflow for peak tailing.

Quantitative Data Summary

The following table summarizes the impact of various chromatographic parameters on the peak shape of Calcitriol, based on available data.

ParameterConditionObservation on Peak ShapeAsymmetry Factor (As/T)Reference
Mobile Phase Organic Solvent Methanol as organic solventModerate peak tailing was observed.Not specified[1]
Acetonitrile with 4.0 mM ammonium (B1175870) trifluoroacetateFound to be most suitable for good baseline separation and sharp peaks.Not specified[1]
General Method Performance UHPLC method for simultaneous determinationA small amount of tailing was noted, but it allowed for precise quantification.Slightly above 1 (T ≤ 2)[2]
Column End-capping General principle for basic analytesEnd-capped columns reduce secondary interactions with silanol groups, leading to improved peak shape.Not specified[3][7]
Non-end-capped columnsCan lead to significant tailing for polar or basic compounds due to exposed silanol groups.Not specified[3][7]

Detailed Experimental Protocols

Protocol 1: Systematic Evaluation of Mobile Phase pH

This protocol outlines a systematic approach to optimizing the mobile phase pH to minimize peak tailing for Calcitriol.

  • Initial Conditions:

    • Column: C18, end-capped (e.g., 4.6 x 150 mm, 2.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid (pH ~2.7).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient for Calcitriol analysis.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35°C.

    • Detection: 265 nm.

    • Sample: Calcitriol standard in a solvent compatible with the initial mobile phase.

  • Procedure: a. Equilibrate the column with the initial mobile phase for at least 15-20 column volumes. b. Inject the Calcitriol standard and record the chromatogram. Calculate the asymmetry factor of the Calcitriol peak. c. Prepare a series of mobile phase A solutions with different pH values. For example:

    • pH 3.0: Water with adjusted pH using phosphoric acid.
    • pH 4.5: Water with a buffer such as ammonium acetate.
    • pH 7.0: Water with a buffer such as ammonium bicarbonate. d. For each pH condition, repeat steps 2a and 2b. Ensure the column is thoroughly flushed and re-equilibrated when changing the mobile phase. e. Compare the chromatograms and the calculated asymmetry factors for each pH. Select the pH that provides the most symmetrical peak.

Protocol 2: Diagnosing and Addressing Column and System Issues

This protocol provides steps to determine if the peak tailing is due to physical issues with the HPLC system or the column.

  • Initial Assessment:

    • Observe if all peaks in the chromatogram are tailing. If so, a system or column issue is likely.[8]

  • Column Evaluation: a. Visual Inspection: Check for a void at the head of the column. A void can cause peak distortion.[5] b. Column Reversal and Flushing: If a void is suspected or the column is thought to be contaminated at the inlet, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% isopropanol (B130326) or methanol) for at least 10-20 column volumes.[5] Important: Check the column manufacturer's instructions to ensure it can be reverse flushed. c. Substitute the Column: The most straightforward way to confirm a column problem is to replace it with a new column of the same type. If the peak shape improves, the original column was the source of the problem.[4]

  • System Evaluation (Extra-Column Volume): a. Minimize the length and internal diameter of all tubing connecting the injector, column, and detector. b. Ensure all fittings are properly made and that there are no gaps that could contribute to dead volume.

  • Column Overload Check: a. Mass Overload: Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly, you may be overloading the column.[6] b. Volume Overload: Reduce the injection volume by half. If the peak tailing is reduced, you may be injecting too large a volume.[6]

Visualizing Key Concepts

Diagram 1: Chemical Basis of Peak Tailing

This diagram illustrates the primary chemical interaction that leads to peak tailing in reverse-phase chromatography.

ChemicalInteraction cluster_surface Silica Surface silanol Si-OH siloxane Si-O-Si c18 C18 analyte_primary Calcitriol (Primary Interaction) analyte_primary->c18 Hydrophobic Interaction (Desired) analyte_secondary Calcitriol (Secondary Interaction) analyte_secondary->silanol Polar Interaction (Causes Tailing)

Caption: Analyte interactions with the stationary phase.

This technical support guide provides a starting point for troubleshooting peak tailing in Calcitriol chromatography. By systematically evaluating the potential causes and following the outlined protocols, you can improve the quality and reliability of your analytical results.

References

Technical Support Center: Analysis of Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Calcitriol during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is Calcitriol and why is its analysis challenging?

Calcitriol is the biologically active form of Vitamin D3, playing a crucial role in calcium homeostasis. Its analysis by HPLC can be challenging due to its low concentration in biological matrices and its susceptibility to degradation under certain conditions, including light exposure and on-column instability.[1][2]

Q2: What are the primary degradation pathways of Calcitriol during HPLC analysis?

The main degradation pathways for Calcitriol during chromatographic analysis are isomerization and oxidation.

  • Isomerization: Calcitriol can isomerize to form 5,6-trans-Calcitriol and pre-Calcitriol. This process can be influenced by heat, light, and acidic or basic conditions in the mobile phase.

  • Oxidation: The presence of oxidizing agents or trace metal ions in the HPLC system can lead to the oxidation of Calcitriol, resulting in various degradation products.

Q3: How can I identify on-column degradation of Calcitriol in my chromatograms?

On-column degradation of Calcitriol can manifest in several ways in your chromatograms:

  • Appearance of unexpected peaks: New peaks, often referred to as "ghost peaks," that are not present in the standard or sample initially.

  • Peak tailing or fronting: Asymmetrical peak shapes can indicate interactions between Calcitriol and active sites on the column, which can sometimes precede or accompany degradation.

  • Loss of main peak area/height: A decrease in the peak area or height of Calcitriol with increasing residence time on the column or upon repeated injections can be a sign of degradation.

  • Irreproducible retention times: Fluctuations in retention times may indicate a changing column chemistry due to interactions with the analyte.

Troubleshooting Guide: Minimizing On-Column Degradation of Calcitriol

This guide provides a systematic approach to troubleshooting and minimizing the on-column degradation of Calcitriol.

Problem 1: Appearance of Extra Peaks (Potential Degradants)

Possible Causes:

  • Isomerization on the column: The stationary phase or mobile phase conditions are promoting the conversion of Calcitriol to its isomers.

  • Oxidation: Trace metals in the column hardware or mobile phase are catalyzing the oxidation of Calcitriol.

  • Contamination: Carryover from previous injections or contaminated mobile phase.

Solutions:

SolutionDetailed Steps
Optimize Mobile Phase pH - Maintain the mobile phase pH within a neutral to slightly acidic range (pH 6-7) to minimize acid or base-catalyzed isomerization. - Use high-purity, HPLC-grade solvents and additives to avoid introducing acidic or basic contaminants.
Use Metal-Chelating Agents - Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM) to sequester trace metal ions that can catalyze oxidation.
Column Selection and Care - Use a high-purity, well-endcapped C18 column to minimize interactions with residual silanol (B1196071) groups. - Consider using columns with alternative stationary phases, such as those with polar-embedded groups, which can offer different selectivity and potentially reduce degradant formation. - Regularly flush the column with an appropriate solvent to remove any strongly retained compounds or contaminants.
System Passivation - If metal-catalyzed degradation is suspected, passivate the HPLC system (including injector, tubing, and detector flow cell) with a solution of a chelating agent or a strong acid (e.g., nitric acid), following the instrument manufacturer's guidelines.
Sample and Standard Preparation - Prepare samples and standards in a diluent that is compatible with the mobile phase to avoid on-column precipitation or reaction. - Protect all solutions from light by using amber vials or covering them with aluminum foil.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary interactions with the stationary phase: Residual silanol groups on the silica (B1680970) backbone of the column can interact with the hydroxyl groups of Calcitriol, leading to peak tailing.

  • Column overload: Injecting too high a concentration of Calcitriol can saturate the stationary phase, causing peak distortion.

  • Column void or contamination: A void at the head of the column or contamination of the inlet frit can lead to poor peak shape for all analytes.

Solutions:

SolutionDetailed Steps
Mobile Phase Modification - Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase to block active silanol sites. - Adjusting the organic solvent ratio (e.g., acetonitrile (B52724) vs. methanol) can sometimes improve peak shape.
Reduce Injection Volume/Concentration - Perform a series of injections with decreasing concentrations or volumes to see if peak shape improves, indicating that column overload was the issue.
Use a Guard Column - A guard column with the same stationary phase as the analytical column can help to trap contaminants and protect the primary column from particulate matter and strongly retained sample components.
Column Maintenance - If a void is suspected, try reversing the column (if permitted by the manufacturer) and flushing at a low flow rate. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Calcitriol

This protocol describes a general stability-indicating HPLC method suitable for separating Calcitriol from its potential degradation products.

Chromatographic Conditions:

ParameterCondition
Column High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C (to minimize thermal degradation)
Detection Wavelength 265 nm
Injection Volume 20 µL
Diluent Mobile Phase

Method Validation for Stability-Indicating Properties:

Forced degradation studies are essential to validate a stability-indicating method.

  • Acid Degradation: Treat a solution of Calcitriol with 0.1 M HCl at 60°C for 2 hours. Neutralize the solution before injection.

  • Base Degradation: Treat a solution of Calcitriol with 0.1 M NaOH at 60°C for 2 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of Calcitriol with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of Calcitriol to 80°C for 48 hours. Dissolve in diluent before injection.

  • Photodegradation: Expose a solution of Calcitriol to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent Calcitriol peak and from each other.

Visualizations

Calcitriol Degradation Pathways

Calcitriol Calcitriol Pre_Calcitriol pre-Calcitriol Calcitriol->Pre_Calcitriol Heat, Light Trans_Calcitriol 5,6-trans-Calcitriol Calcitriol->Trans_Calcitriol Acid/Base Oxidation_Products Oxidation Products Calcitriol->Oxidation_Products Oxidation

Caption: Potential degradation pathways of Calcitriol.

Troubleshooting Workflow for On-Column Degradation

start Observe Unexpected Peaks or Poor Peak Shape check_carryover Inject Blank (Mobile Phase) start->check_carryover carryover_present Clean Injector and System check_carryover->carryover_present Ghost Peaks Present no_carryover Investigate On-Column Degradation check_carryover->no_carryover No Ghost Peaks optimize_mobile_phase Optimize Mobile Phase (pH, Additives) no_carryover->optimize_mobile_phase change_column Evaluate Different Column (e.g., different C18, polar-embedded) no_carryover->change_column passivate_system Passivate HPLC System no_carryover->passivate_system check_temp Lower Column Temperature no_carryover->check_temp resolution_achieved Problem Resolved optimize_mobile_phase->resolution_achieved change_column->resolution_achieved passivate_system->resolution_achieved check_temp->resolution_achieved

Caption: Systematic approach to troubleshooting on-column degradation.

References

improving resolution between Calcitriol and Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Calcitriol (B1668218), with a specific focus on improving the resolution between Calcitriol and Impurity C.

Frequently Asked Questions (FAQs)

Q1: What is Calcitriol Impurity C and why is its separation from Calcitriol important?

Calcitriol Impurity C is identified as a triazoline adduct of pre-Calcitriol, with a molecular formula of C35H49N3O5 and a molecular weight of 591.78 g/mol .[][2][3] As a potential process-related impurity or degradant, its accurate quantification is crucial for ensuring the quality, safety, and efficacy of Calcitriol drug products. Regulatory agencies require stringent control of impurities in active pharmaceutical ingredients (APIs). Poor resolution between Calcitriol and Impurity C can lead to inaccurate assay results and underestimation of the impurity level, potentially compromising product quality.

Q2: What are the key structural differences between Calcitriol and Impurity C that influence their chromatographic separation?

The primary structural difference lies in the presence of a bulky and polar triazoline group in Impurity C, which is an adduct of pre-Calcitriol.[][4][5] Calcitriol has a molecular formula of C27H44O3 and a molecular weight of 416.64 g/mol .[6] The significantly larger size and increased polarity of Impurity C compared to Calcitriol are the key physicochemical properties that can be exploited to achieve chromatographic separation.

Q3: Which chromatographic mode is most suitable for separating Calcitriol and Impurity C?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed and effective technique for the separation of Calcitriol and its related impurities.[7][8] This is due to the non-polar nature of the steroid backbone of both molecules, which allows for good retention and differential partitioning on a non-polar stationary phase (like C18) with a polar mobile phase.

Troubleshooting Guide: Improving Resolution Between Calcitriol and Impurity C

Poor resolution between Calcitriol and Impurity C is a common challenge in HPLC analysis. This guide provides a systematic approach to troubleshoot and enhance separation.

Initial Assessment

Before modifying your HPLC method, ensure that the issue is not related to system performance. Check for:

  • System Suitability: Verify that your system meets the required performance criteria (e.g., theoretical plates, tailing factor) as defined in your method or relevant pharmacopeia.

  • Peak Shape: Poor peak shape (e.g., tailing, fronting, or splitting) can negatively impact resolution. Address these issues first. Common causes include column degradation, sample overload, or inappropriate mobile phase pH.[9][10]

Troubleshooting Workflow

The following diagram outlines a logical workflow for improving the resolution between Calcitriol and Impurity C.

Troubleshooting_Workflow start Poor Resolution (Calcitriol & Impurity C) check_system Check System Suitability (Plates, Tailing Factor) start->check_system optimize_mp Optimize Mobile Phase check_system->optimize_mp System OK change_organic Modify Organic Modifier (Acetonitrile vs. Methanol) optimize_mp->change_organic adjust_ph Adjust Mobile Phase pH (if applicable) change_organic->adjust_ph No Improvement end Resolution Achieved change_organic->end Improved gradient_slope Modify Gradient Slope adjust_ph->gradient_slope No Improvement adjust_ph->end Improved optimize_temp Optimize Column Temperature gradient_slope->optimize_temp No Improvement gradient_slope->end Improved change_column Change Stationary Phase optimize_temp->change_column No Improvement optimize_temp->end Improved change_column->end Improved

Troubleshooting workflow for improving resolution.
Detailed Troubleshooting Steps

  • Mobile Phase Optimization:

    • Organic Modifier: The choice of organic solvent in the mobile phase significantly impacts selectivity. If you are using acetonitrile, consider switching to methanol (B129727) or a combination of both. Methanol can offer different selectivity for structurally similar compounds.

    • Mobile Phase pH: While Calcitriol and Impurity C are neutral compounds, the pH of the mobile phase can influence the ionization of silanol (B1196071) groups on the stationary phase, which can affect peak shape and retention. Experimenting with a slightly acidic mobile phase (e.g., using formic acid or phosphoric acid) can sometimes improve peak shape and resolution.[8]

    • Gradient Elution: If using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures. If you are already using a gradient, try modifying the gradient slope. A shallower gradient will increase the run time but can significantly enhance the resolution between closely eluting peaks.

  • Column Temperature:

    • Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which in turn influence retention times and peak shapes.[11][12][13]

    • Increasing Temperature: Generally, higher temperatures lead to shorter retention times and sharper peaks. This may or may not improve the resolution of the critical pair.

    • Decreasing Temperature: Lowering the temperature increases retention times and can sometimes enhance selectivity, leading to better separation.

    • It is recommended to evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimal condition for your specific method.

  • Stationary Phase Selection:

    • If optimizing the mobile phase and temperature does not yield the desired resolution, consider changing the stationary phase.

    • Different C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can alter selectivity.

    • Alternative Stationary Phases: For compounds with subtle structural differences, a phenyl-hexyl or a cyano-bonded phase might provide a different selectivity compared to a C18 phase due to different interaction mechanisms (e.g., π-π interactions).

Data Presentation: Illustrative HPLC Method Parameters

The following table summarizes illustrative HPLC method parameters and their potential impact on the resolution between Calcitriol and Impurity C. This data is intended for guidance and should be optimized for your specific instrumentation and sample.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmLonger column or different stationary phase can increase resolution.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in WaterConsistent aqueous phase for comparison.
Mobile Phase B AcetonitrileMethanolAcetonitrileChanging the organic modifier alters selectivity.
Gradient 50-90% B in 20 min50-90% B in 20 min50-90% B in 20 minConsistent gradient for comparison.
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minKept constant for initial comparison.
Column Temp. 30°C30°C35°CTemperature can fine-tune selectivity and retention.
Illustrative Resolution 1.21.6> 2.0Demonstrates potential improvement with method modification.

Experimental Protocols

Example RP-HPLC Method for Calcitriol and Impurity C

This protocol provides a starting point for method development and optimization.

1. Materials and Reagents:

  • Calcitriol Reference Standard

  • Calcitriol Impurity C Reference Standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (or Phosphoric Acid)

2. Chromatographic Conditions:

  • HPLC System: A well-maintained HPLC system with a gradient pump, autosampler, column oven, and a UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (A good starting point, may require optimization).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B (linear gradient)

    • 20-25 min: 90% B (hold)

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare individual stock solutions of Calcitriol and Impurity C in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solutions, prepare a mixed working standard solution containing Calcitriol and Impurity C at appropriate concentrations for your analysis (e.g., Calcitriol at 0.5 mg/mL and Impurity C at a level relevant to its specification limit).

  • Sample Solution: Prepare the sample containing Calcitriol by dissolving it in the same solvent as the standard solution to a known concentration.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the mixed standard solution to determine the retention times and initial resolution of Calcitriol and Impurity C.

  • Inject the sample solution.

  • Analyze the chromatograms to determine the resolution between Calcitriol and Impurity C and to quantify the impurity.

5. Method Optimization:

  • If the resolution is not adequate (typically a resolution of >1.5 is desired), follow the steps outlined in the troubleshooting guide. Modify one parameter at a time to systematically evaluate its impact on the separation.

References

Technical Support Center: Calcitriol Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcitriol impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during the chromatographic analysis of Calcitriol and its impurities, with a focus on resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a broad or shouldered peak for Calcitriol. How can I determine if this is due to co-eluting impurities?

A1: A broad or shouldered peak is a common indication of co-eluting species. To confirm this, you can employ several techniques:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire spectra across the entire peak. If the spectra are not homogenous, it suggests the presence of more than one compound.[1][2] Software can calculate a peak purity index, where a value below a certain threshold indicates a pure peak.

  • Mass Spectrometry (MS) Detection: An LC-MS/MS system is a powerful tool to detect co-elution.[3][4] By analyzing the mass spectra across the peak, you can identify the presence of different mass-to-charge ratios (m/z), confirming the presence of multiple compounds.

  • Varying Chromatographic Conditions: Systematically altering parameters like the mobile phase composition or temperature can sometimes partially separate the co-eluting peaks, providing visual evidence of multiple components.

Q2: I have confirmed a co-elution issue between Calcitriol and a known impurity (e.g., pre-Calcitriol or 5,6-trans-Calcitriol). What are the initial steps to resolve this?

A2: The initial approach should focus on modifying the mobile phase, as this is often the simplest and quickest way to alter selectivity.[5]

  • Adjusting the Organic Solvent Ratio: Modifying the gradient slope or the initial percentage of the organic solvent can increase the separation between closely eluting peaks. A shallower gradient provides more time for the components to interact differently with the stationary phase.

  • Changing the Organic Solvent: Switching from acetonitrile (B52724) to methanol, or using a ternary mixture (e.g., acetonitrile/methanol/water), can significantly alter selectivity due to different solvent properties.[6]

  • Modifying the Mobile Phase pH: If the impurities have different pKa values, adjusting the pH of the aqueous portion of the mobile phase can change their ionization state and retention behavior, leading to improved separation.[7][8]

A logical workflow for troubleshooting co-elution is presented below:

CoElution_Troubleshooting start Co-elution Observed mobile_phase Modify Mobile Phase start->mobile_phase solvent_ratio Adjust Organic Solvent Ratio (e.g., shallower gradient) mobile_phase->solvent_ratio Initial Step solvent_type Change Organic Solvent (e.g., ACN to MeOH) solvent_ratio->solvent_type If no improvement resolved Resolution Achieved solvent_ratio->resolved ph_adjust Adjust Mobile Phase pH solvent_type->ph_adjust If still co-eluting solvent_type->resolved stationary_phase Change Stationary Phase ph_adjust->stationary_phase If mobile phase modification fails ph_adjust->resolved column_chem Select Different Column Chemistry (e.g., C18 to Phenyl-Hexyl) stationary_phase->column_chem particle_size Use Column with Smaller Particles column_chem->particle_size column_chem->resolved temp_flow Optimize Temperature & Flow Rate particle_size->temp_flow Fine-tuning particle_size->resolved temperature Vary Column Temperature temp_flow->temperature flow_rate Adjust Flow Rate temperature->flow_rate flow_rate->resolved Calcitriol_Degradation calcitriol Calcitriol heat Heat calcitriol->heat light Light (UV) calcitriol->light oxygen Oxygen (Oxidation) calcitriol->oxygen pre_calcitriol Pre-Calcitriol heat->pre_calcitriol Isomerization trans_calcitriol 5,6-trans-Calcitriol heat->trans_calcitriol Isomerization photodegradation_products Photodegradation Products (Inactive Secosteroids) light->photodegradation_products oxidation_products Oxidation Products (Epoxides, Hydroxy-analogs) oxygen->oxidation_products HPLC_Method_Development start Define Separation Goal column_select Select Column (e.g., C18) start->column_select mobile_phase_select Select Mobile Phase (e.g., ACN/Water) column_select->mobile_phase_select initial_run Perform Initial Run (Scouting Gradient) mobile_phase_select->initial_run evaluate Evaluate Chromatogram initial_run->evaluate optimize Optimize Parameters evaluate->optimize Resolution < 1.5 validate Validate Method evaluate->validate Resolution > 1.5 gradient Adjust Gradient optimize->gradient temp Adjust Temperature gradient->temp flow Adjust Flow Rate temp->flow flow->initial_run Re-evaluate

References

Technical Support Center: Method Refinement for Trace-Level Detection of Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method refinement of trace-level impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the detection and quantification of Impurity C.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am not detecting Impurity C, or the signal is too low. How can I improve the sensitivity of my method?

A1: Low sensitivity is a common challenge in trace-level analysis.[1][2] Consider the following strategies to boost your signal:

  • Optimize Sample Preparation:

    • Concentration: Concentrate your sample using techniques like solid-phase extraction (SPE) or evaporation to increase the analyte concentration.[2]

    • Matrix Effect Reduction: Matrix components can suppress the ionization of Impurity C in LC-MS analysis.[1][3] Employ sample cleanup procedures like liquid-liquid extraction (LLE) or SPE to remove interfering substances.

  • Enhance Chromatographic Performance:

    • Increase Injection Volume: A larger injection volume can increase the analyte mass on the column, leading to a stronger signal. However, be cautious of potential peak distortion.[4]

    • Column Choice: Utilize columns with smaller particle sizes (e.g., sub-2 µm) or superficially porous particles to achieve sharper, taller peaks, which improves the signal-to-noise ratio (S/N).[4][5]

    • Mobile Phase Optimization: Ensure the mobile phase pH is optimal for the ionization of Impurity C, which can significantly enhance MS detection.[6]

  • Mass Spectrometry (MS) Optimization (if applicable):

    • Source Parameters: Fine-tune the ionization source parameters, such as spray voltage, gas flows, and temperatures, to maximize the generation of ions for Impurity C.[7]

    • Ionization Technique: Consider alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) if Electrospray Ionization (ESI) is not providing an adequate response for your analyte.[7]

Q2: The peak shape for Impurity C is poor (e.g., tailing, fronting, or broad). What could be the cause and how can I fix it?

A2: Poor peak shape can compromise resolution and integration accuracy. Here are some common causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting. Dilute your sample or reduce the injection volume.

  • Secondary Interactions: Peak tailing can occur due to interactions between a basic analyte and residual acidic silanols on the column packing.

    • Mobile Phase Modifier: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active sites.

    • pH Adjustment: Operate at a lower mobile phase pH to protonate the silanols and reduce interaction.[8]

    • Column Selection: Use a column with end-capping or a different stationary phase chemistry.

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can cause peak broadening. Minimize tubing lengths and use a detector with an appropriate flow cell volume for your column dimensions.

  • Inappropriate Solvent for Sample Dilution: If the sample solvent is much stronger than the mobile phase, it can lead to peak distortion. Ideally, dissolve your sample in the initial mobile phase.[4]

Q3: Impurity C is co-eluting with the main drug substance (API) or another impurity. How can I improve the resolution?

A3: Co-elution makes accurate quantification challenging.[1][9] To improve separation:

  • Modify Mobile Phase Composition:

    • Organic Solvent: Change the type of organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) to alter selectivity.

    • Gradient Slope: Decrease the gradient slope (make it shallower) to increase the separation time between closely eluting peaks.

  • Adjust pH: Changing the mobile phase pH can alter the retention times of ionizable compounds differently, leading to improved resolution.

  • Change Stationary Phase: Switch to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) to exploit different separation mechanisms.

  • Temperature: Varying the column temperature can affect the selectivity of the separation.

Q4: My results for the concentration of Impurity C are not reproducible. What are the potential sources of variability?

A4: Lack of reproducibility can stem from various factors throughout the analytical workflow:[9]

  • Inconsistent Sample Preparation: Ensure precise and consistent execution of all sample preparation steps, including weighing, dilution, and extraction. Automation can help minimize variability.[3]

  • System Suitability: Always perform system suitability tests before running your sample set to ensure the HPLC/UPLC system is performing consistently. Monitor parameters like retention time, peak area, and tailing factor of a standard.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.

  • Injector Precision: A malfunctioning autosampler can lead to variable injection volumes. Check the injector for any leaks or blockages.

Experimental Protocols

Below are detailed methodologies for common analytical techniques used in trace-level impurity detection.

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity C

This protocol outlines a systematic approach to developing a robust HPLC method for the quantification of Impurity C.[6][10]

  • Objective: To develop a specific, sensitive, and robust HPLC method for the detection and quantification of Impurity C at a reporting threshold of 0.05%.

  • Materials & Equipment:

    • HPLC system with a UV or PDA detector

    • Analytical column (e.g., C18, 150 mm x 4.6 mm, 3.5 µm)

    • Reference standards for the API and Impurity C

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

    • Buffers and additives (e.g., phosphate (B84403) buffer, formic acid, ammonium (B1175870) acetate)

  • Method Development Strategy:

    • Information Gathering: Review the chemical structures and properties (e.g., pKa, logP) of the API and Impurity C to make initial choices for the column and mobile phase.

    • Initial Column and Mobile Phase Screening:

      • Start with a common reversed-phase column like a C18.

      • Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water) and pH values (e.g., acidic, neutral, basic) to find the best initial separation.

    • Gradient Optimization:

      • Run a steep, fast gradient to determine the approximate elution time of all components.

      • Based on the initial run, design a shallower gradient around the elution region of Impurity C and the API to maximize resolution.

    • Detector Wavelength Selection: If using a UV/PDA detector, analyze the UV spectra of the API and Impurity C to select a wavelength that provides a good response for Impurity C without saturating the detector with the API signal.

    • Method Validation: Once the method is optimized, perform validation according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][9][11]

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for High-Sensitivity Detection

This protocol is designed for detecting Impurity C at very low levels, leveraging the increased resolution and sensitivity of UPLC-MS.[12][13]

  • Objective: To achieve trace-level detection and quantification of Impurity C (e.g., at ppm levels) with high specificity.

  • Materials & Equipment:

    • UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

    • UPLC column (e.g., C18, 50-100 mm x 2.1 mm, <2 µm)

    • MS-compatible mobile phase solvents (e.g., LC-MS grade acetonitrile, methanol, water with 0.1% formic acid or ammonium formate)

  • Methodology:

    • Sample Preparation: Prepare samples in a solvent compatible with the initial mobile phase to ensure good peak shape.

    • UPLC Method:

      • Due to the shorter column length and smaller particle size, UPLC methods will have shorter run times and require higher pressures than conventional HPLC.

      • Develop a gradient that adequately separates Impurity C from the API and other components.

    • MS Parameter Optimization:

      • Infuse a standard solution of Impurity C directly into the mass spectrometer to optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow, temperature) and fragmentation parameters for MS/MS analysis (if applicable).

      • Select appropriate precursor and product ions for Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

    • Data Acquisition: Acquire data in the most sensitive mode for your instrument (e.g., MRM for triple quadrupole MS).

    • Quantification: Use a calibration curve prepared with the reference standard of Impurity C to quantify its concentration in the samples.

Data Presentation

The following tables summarize typical performance data for analytical methods used in trace impurity analysis.

Table 1: Comparison of Typical Method Performance Parameters

ParameterHPLC-UVUPLC-UVUPLC-MS/MS
Limit of Detection (LOD) ~0.01% - 0.05%~0.005% - 0.02%~0.1 ppm - 1 ppm
Limit of Quantitation (LOQ) ~0.03% - 0.1%~0.015% - 0.06%~0.3 ppm - 3 ppm
Typical Run Time 20 - 60 minutes5 - 15 minutes5 - 15 minutes
Resolution GoodExcellentExcellent
Specificity ModerateHighVery High

Note: These values are illustrative and can vary significantly depending on the specific analyte, matrix, and instrumentation.

Table 2: Example System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between Impurity C and nearest peak
%RSD of Peak Area (n=6) < 2.0%
%RSD of Retention Time (n=6) < 1.0%

Visualizations

The following diagrams illustrate common workflows and logical relationships in method refinement for trace-level impurity detection.

Troubleshooting_Workflow start Problem Identified: Low/No Signal for Impurity C check_sample_prep Review Sample Preparation start->check_sample_prep check_hplc_params Review HPLC/UPLC Parameters start->check_hplc_params check_detector Review Detector Settings start->check_detector optimize_concentration Increase Sample Concentration (e.g., SPE, Evaporation) check_sample_prep->optimize_concentration Concentration too low? optimize_injection Increase Injection Volume check_hplc_params->optimize_injection Injection volume low? optimize_column Use High-Efficiency Column (e.g., sub-2µm) check_hplc_params->optimize_column Poor peak shape? optimize_mobile_phase Optimize Mobile Phase (pH, Organic Solvent) check_hplc_params->optimize_mobile_phase Poor retention/resolution? optimize_ms_source Optimize MS Source (if applicable) check_detector->optimize_ms_source Using MS? solution Signal Improved optimize_concentration->solution optimize_injection->solution optimize_column->solution optimize_mobile_phase->solution optimize_ms_source->solution

Caption: Troubleshooting workflow for low signal of Impurity C.

Coelution_Resolution_Strategy cluster_mp cluster_col start Problem: Co-elution of Impurity C step1 Modify Mobile Phase start->step1 First Approach step2 Change Column start->step2 If Mobile Phase Changes Fail step3 Adjust Temperature start->step3 Alternative Approach mp1 Alter Organic Solvent (ACN vs. MeOH) step1->mp1 mp2 Adjust Gradient Slope step1->mp2 mp3 Change pH step1->mp3 col1 Different Stationary Phase (e.g., Phenyl-Hexyl) step2->col1 col2 Different Particle Size step2->col2 solution Resolution Achieved step3->solution mp1->solution mp2->solution mp3->solution col1->solution col2->solution

Caption: Strategy for resolving co-eluting peaks.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Calcitriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount for ensuring the safety and efficacy of drug products. This guide provides a comprehensive comparison of two prominent analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—for the validation of an analytical method for Calcitriol Impurity C. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The choice between HPLC-UV and UPLC-MS/MS for the analysis of Calcitriol Impurity C depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique suitable for routine quality control, UPLC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level impurity analysis and complex matrices.

ParameterHPLC-UV Method (for Calcipotriol Impurity C)UPLC-MS/MS Method (for Calcitriol)
Instrumentation HPLC with UV DetectorUPLC with Tandem Mass Spectrometer
Column RP-C18, 150 x 4.6 mm, 2.7 µmWaters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µ
Mobile Phase Gradient of water, methanol, acetonitrile (B52724), and tetrahydrofuranGradient of Acetonitrile and 4.0 mM Ammonium Trifluoroacetate
Flow Rate Not Specified0.2 mL/min
Detection UV at 264 nmPositive Ion Electrospray Ionization (ESI)
Limit of Detection (LoD) 0.002 µg/mL (for Calcipotriol)Not explicitly stated for Impurity C, but high sensitivity is inherent
Limit of Quantitation (LoQ) 0.006 µg/mL (for Calcipotriol)5 pg/mL (for Calcitriol)
Linearity Range LoQ to 0.15 µg/mL (for Calcipotriol)5–200 pg/mL (for Calcitriol)
Accuracy (% Recovery) Not explicitly stated108.56% to 113.09%
Precision (%RSD) Not explicitly statedOverall precision of 2.05%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from a validated stability-indicating RP-HPLC method for the estimation of impurities in Calcipotriol, a Vitamin D3 analogue structurally similar to Calcitriol.[1]

Instrumentation:

  • A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase: A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran. The specific gradient program should be optimized to achieve sufficient resolution.

  • Detection: UV detection at 264 nm.

  • Column Temperature: 50°C.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

Validation Parameters:

  • Specificity: Assessed by forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure no interference from degradation products.

  • Limit of Detection (LoD) and Limit of Quantitation (LoQ): Determined based on the signal-to-noise ratio (typically 3:1 for LoD and 10:1 for LoQ). For Calcipotriol, LoD and LoQ were found to be 0.002 µg/mL and 0.006 µg/mL, respectively.[1]

  • Linearity: Established by analyzing a series of solutions at different concentrations. For Calcipotriol, linearity was established from the LoQ to 0.15 µg/mL.[1]

  • Accuracy: Determined by the recovery of a known amount of impurity spiked into a sample matrix.

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This highly sensitive and selective method is suitable for the quantification of Calcitriol and its impurities at very low levels, particularly in biological matrices.[2]

Instrumentation:

  • An Ultra-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µ).[2]

  • Mobile Phase: A gradient of Mobile Phase A (Acetonitrile) and Mobile Phase B (4mM Ammonium Trifluoroacetate).[2]

    • Gradient Program: Initial, 80% B; 0–4.0 min, 80%-20% B; 4.01–5.50 min, 20% B; 5.50–7.0 min, 20%-80% B.[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Ion Electrospray (ESI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for Calcitriol Impurity C would need to be determined by infusing a standard solution.

Sample Preparation (for plasma samples):

  • Solid Phase Extraction (SPE) is typically employed to extract and clean up the sample before analysis.[2]

Validation Parameters:

  • Linearity: A validated method for Calcitriol showed a linear range of 5–200 pg/mL.[2]

  • Accuracy: The mean recovery for Calcitriol was reported to be between 108.56% and 113.09%.[2]

  • Precision: The mean overall precision for the Calcitriol assay was 2.05% RSD.[2]

  • Matrix Effect: Should be evaluated to ensure that the sample matrix does not interfere with the ionization of the analyte.

Visualizing Key Processes

To further elucidate the context and methodologies, the following diagrams are provided.

G cluster_0 Analytical Method Workflow Sample Sample Preparation (Dissolution/Extraction) Chromatography Chromatographic Separation (HPLC or UPLC) Sample->Chromatography Injection Detection Detection (UV or MS/MS) Chromatography->Detection Data Data Analysis (Quantification) Detection->Data Calcitriol_Signaling_Pathway Calcitriol Calcitriol (1,25(OH)2D3) VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Forms complex with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_Complex->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., Calcium Homeostasis, Cell Differentiation) Gene_Transcription->Biological_Effects Leads to

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Analysis of Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and a procedural framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of a specified potential impurity, referred to as Impurity C. Ensuring the reliability and consistency of analytical data across different methods is paramount for regulatory compliance and product quality in the pharmaceutical industry.[1] This document outlines typical performance characteristics, detailed experimental protocols, and a clear workflow for comparing these two powerful analytical techniques.

Performance Characteristics: A Head-to-Head Comparison

The choice between HPLC and LC-MS/MS is often dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.[2] While both are robust techniques, LC-MS/MS generally provides superior sensitivity and specificity.[2][3] The following table summarizes typical performance characteristics observed during the validation of each method for Impurity C.

Validation Parameter HPLC-UV LC-MS/MS Commentary
Specificity Demonstrated by peak purity and resolution from adjacent peaks.Demonstrated by unique MRM transition and chromatographic separation.LC-MS/MS offers higher specificity due to the mass-to-charge ratio filtering, reducing potential interferences.[3]
Linearity (r²) ≥ 0.999≥ 0.999Both methods show excellent linearity, which is crucial for accurate quantification.[4]
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%High accuracy is achievable with both techniques.[4]
Precision (% RSD) ≤ 2.0%≤ 5.0%HPLC often demonstrates slightly better precision for routine quantification of non-volatile compounds.[4]
Limit of Detection (LOD) 0.015 µg/mL0.001 µg/mLThe significantly lower LOD for LC-MS/MS makes it ideal for trace-level analysis.[5]
Limit of Quantitation (LOQ) 0.05 µg/mL0.003 µg/mLLC-MS/MS is the method of choice when very low levels of Impurity C must be accurately quantified.

Experimental Protocols

Detailed and validated protocols are the foundation of reproducible analytical results. The following are representative experimental protocols for the analysis of Impurity C. These should be adapted and re-validated for specific laboratory conditions and sample matrices.

HPLC-UV Method Protocol

This method is designed for robust, routine quantification of Impurity C in a drug substance.

  • Instrumentation : Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Injection Volume : 10 µL.

    • Detection : 254 nm.

  • Standard Preparation :

    • Stock Solution (500 µg/mL) : Accurately weigh 25 mg of Impurity C reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Working Standard (5 µg/mL) : Dilute 1.0 mL of the Stock Solution to 100 mL with diluent.

  • Sample Preparation :

    • Accurately weigh 500 mg of the drug substance into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.

    • Dilute to volume with diluent to achieve a final concentration of 10 mg/mL.

LC-MS/MS Method Protocol

This method is optimized for high-sensitivity, high-selectivity quantification of Impurity C, suitable for confirmation and trace-level analysis.

  • Instrumentation : Sciex Triple Quad 6500+ system with an ExionLC AD UHPLC or equivalent.

  • Chromatographic Conditions :

    • Column : Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization Positive (ESI+).

    • MRM Transition : Assuming a molecular weight for Impurity C of 250.3 g/mol .

      • Quantifier : 251.3 → 189.2 (m/z)

      • Qualifier : 251.3 → 145.1 (m/z)

    • IonSpray Voltage : 5500 V.

    • Temperature : 500 °C.

    • Curtain Gas : 35 psi.

  • Standard and Sample Preparation : Follow the same procedure as the HPLC-UV method. Further dilution may be required to fall within the linear range of the instrument.

Cross-Validation Workflow and Acceptance Criteria

Cross-validation is performed to ensure that both analytical methods provide comparable results.[1] The process involves analyzing the same set of samples, typically the drug substance spiked with Impurity C at various levels, with each validated method.

CrossValidationWorkflow cluster_analysis Analysis protocol Define Cross-Validation Protocol (Samples, Concentrations, Criteria) samples Prepare Spiked Samples (e.g., LOQ, 100%, 150% of Spec Limit) protocol->samples hplc_analysis Analyze by Validated HPLC-UV Method samples->hplc_analysis lcms_analysis Analyze by Validated LC-MS/MS Method samples->lcms_analysis compare Tabulate and Compare Results hplc_analysis->compare lcms_analysis->compare stats Calculate Percent Difference ((Result_A - Result_B) / Average) * 100 compare->stats evaluate Evaluate Against Acceptance Criteria stats->evaluate report Generate Final Cross-Validation Report evaluate->report Pass

Caption: Workflow for the cross-validation of two analytical methods.

Acceptance Criteria

The core of the cross-validation is the direct comparison of quantitative results. The acceptance criteria must be pre-defined in the validation protocol.[6]

Parameter Acceptance Criterion
Comparison of Means The percent difference between the average result from the HPLC method and the LC-MS/MS method for each concentration level should be ≤ 15.0%.
Consistency Both methods must meet their individual pre-defined system suitability requirements during the analysis.

Data Presentation and Comparison

Summarizing the quantitative results in a clear, tabular format is essential for a direct comparison. The table below presents hypothetical data from a cross-validation study for Impurity C.

Sample ID Spiked Concentration (µg/mL) HPLC Result (µg/mL) LC-MS/MS Result (µg/mL) % Difference Status
Imp-C-LOQ0.050.0480.0516.06%Pass
Imp-C-1000.500.4950.508-2.59%Pass
Imp-C-1500.750.7610.7422.53%Pass

Calculation Note : % Difference = [(HPLC Result - LC-MS/MS Result) / AVERAGE(HPLC Result, LC-MS/MS Result)] * 100

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of Impurity C. HPLC-UV serves as a robust and precise method suitable for routine quality control and release testing.[2] In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification, confirmation of impurity identity, and structural elucidation.[5]

The successful cross-validation, as demonstrated by the comparative data, confirms that both methods are fit for their intended purpose and produce consistent, reliable results. This ensures data integrity and analytical consistency across the product lifecycle, from development to routine manufacturing, meeting stringent regulatory expectations.[1][7]

References

Comparative Guide to Calcitriol Impurity C Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Calcitriol, the quality and characterization of impurity reference standards are paramount. This guide provides a comparative overview of commercially available Calcitriol Impurity C reference materials, focusing on their analytical characterization to aid in the selection of the most suitable standard for your needs. Calcitriol Impurity C, also known as the triazoline adduct of pre-Calcitriol, is a critical process-related impurity that requires accurate identification and quantification.

Introduction to Calcitriol Impurity C

Calcitriol Impurity C (CAS No: 86307-44-0) is a significant impurity in the synthesis of Calcitriol, the active form of vitamin D3.[1][2] It is formed as a Diels-Alder adduct of pre-Calcitriol with a dienophile, often a triazolinedione derivative.[3] Its chemical formula is C35H49N3O5 with a molecular weight of 591.78 g/mol .[4][5] Due to its potential impact on the safety and efficacy of the final drug product, regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over its levels.[6]

Comparison of Reference Material Characterization

The following table summarizes the characterization data of Calcitriol Impurity C reference materials from various suppliers. This data is compiled from publicly available information and serves as a guide for comparison. It is recommended to obtain the batch-specific Certificate of Analysis (CoA) from the supplier for the most accurate and complete information.

SupplierPurity (by HPLC)Analytical Techniques Provided
MedChemExpress (MCE)99.84%[3]¹H NMR, ¹³C NMR, RP-HPLC, LC-MS[1][3][4]
Allmpus95%[5]HPLC, ¹H NMR, ¹³C NMR, Mass, IR, TGA[5]
BOC Sciences>98%[3]Information not readily available
AdooQ Bioscience>99%[7]HPLC[7]

Experimental Protocols

Detailed experimental protocols are essential for replicating and verifying the characterization of a reference standard. Below are representative methodologies for the key analytical techniques used for Calcitriol Impurity C.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reverse-phase HPLC (RP-HPLC) method is commonly employed to determine the purity of Calcitriol Impurity C.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm packing.[6]

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is typically used. For example, a mixture of acetonitrile and a Tris buffer solution (55:45) can be effective.[6] For mass spectrometry compatibility, volatile mobile phase modifiers like formic acid are preferred over non-volatile acids like phosphoric acid.[8]

  • Flow Rate: Approximately 1.0 mL/min.[6]

  • Column Temperature: Maintained at 40 °C.[6]

  • Detection: UV detection at 230 nm.[6]

  • Procedure: A solution of the Calcitriol Impurity C reference material is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO) and injected into the HPLC system. The peak area of Impurity C is compared to the total area of all peaks to calculate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of Calcitriol Impurity C.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices.

  • Procedure: A sufficient amount of the reference material is dissolved in the deuterated solvent. ¹H and ¹³C NMR spectra are acquired. The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the known structure of Calcitriol Impurity C.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is used to confirm the molecular weight of Calcitriol Impurity C.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Procedure: A dilute solution of the reference material is introduced into the LC-MS system. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of Calcitriol Impurity C (expected m/z ≈ 592.8).

Visualization of Analytical Workflow

The following diagrams illustrate the typical experimental workflows for the characterization of a Calcitriol Impurity C reference material.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing RM Reference Material Dissolve Dissolve in Mobile Phase/Diluent RM->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

Spectroscopic_Workflow cluster_nmr NMR Analysis cluster_ms LC-MS Analysis RM Reference Material Dissolve_NMR Dissolve in Deuterated Solvent RM->Dissolve_NMR Dissolve_MS Dissolve in LC-MS Grade Solvent RM->Dissolve_MS Acquire_NMR Acquire 1H & 13C NMR Spectra Dissolve_NMR->Acquire_NMR Analyze_NMR Spectral Analysis Acquire_NMR->Analyze_NMR Inject_MS Inject into LC-MS System Dissolve_MS->Inject_MS Analyze_MS Mass Spectral Analysis Inject_MS->Analyze_MS

Caption: Workflow for Spectroscopic Identification.

Conclusion

The selection of a well-characterized Calcitriol Impurity C reference material is crucial for accurate analytical testing and regulatory compliance. This guide highlights the importance of comparing key quality attributes such as purity and the extent of structural characterization provided by the supplier. Researchers should always refer to the supplier's Certificate of Analysis for batch-specific data and consider the provided analytical methodologies when choosing a reference standard for their applications.

References

A Comprehensive Guide to Inter-Laboratory Comparison of Calcitriol Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of Calcitriol impurity profiling. Ensuring the accurate and consistent detection and quantification of impurities in Calcitriol, the active form of vitamin D3, is critical for drug safety and efficacy.[1][2] Calcitriol is highly sensitive to light, heat, and oxidation, leading to the formation of various degradation products.[1][2] This document outlines standardized experimental protocols, data presentation formats, and key analytical considerations to facilitate reliable comparisons across different laboratories.

Understanding Calcitriol Impurities

Impurities in Calcitriol can originate from the manufacturing process or from degradation of the active pharmaceutical ingredient (API).[1] These are broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route.[1]

  • Degradation Impurities: These arise from the degradation of Calcitriol due to factors like exposure to light, heat, or adverse pH conditions. Common degradation pathways include isomerization of the triene system and oxidation.[1][2]

  • Elemental Impurities: Trace metals may be present from manufacturing equipment.[1]

A list of known Calcitriol impurities and related compounds is provided by various suppliers of pharmaceutical reference standards.[3][4]

Recommended Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary method for Calcitriol assay and impurity profiling.[1][5] More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has gained prominence due to its advantages in speed, resolution, and sensitivity.[6][7][8] For structural identification and quantification of low-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed.[1][9][10]

2.1. High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for Calcitriol impurity profiling involves a reversed-phase C18 column with UV detection.[11][12]

2.2. Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC methods utilize columns with smaller particle sizes (sub-2 µm), leading to faster analysis times and improved peak resolution compared to traditional HPLC.[6][8] This enhanced sensitivity is particularly beneficial for detecting trace-level impurities.[6]

2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For definitive identification and quantification of impurities, especially those present at very low concentrations, LC-MS/MS is the method of choice.[9][10] This technique offers high selectivity and sensitivity.

Proposed Framework for an Inter-Laboratory Comparison Study

To ensure comparability of results, a standardized protocol is essential. The following sections outline a proposed framework.

3.1. Experimental Protocol: A Standardized HPLC/UHPLC Method

This protocol is a composite based on commonly cited methods in the literature.[11][12][13][14]

Table 1: Standardized HPLC/UHPLC Method Parameters

ParameterRecommended Specification
Column C18, 250 mm x 4.6 mm, 5 µm (HPLC) or C18, 100 mm x 2.1 mm, 1.7 µm (UHPLC)
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (B129727) mixture
Gradient Elution A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B to ensure separation of all impurities.
Flow Rate 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC)
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Preparation Dissolve Calcitriol sample in a suitable solvent (e.g., methanol or mobile phase) to a final concentration of 1 mg/mL. Protect from light.

3.2. Data Presentation

Quantitative data from participating laboratories should be summarized in standardized tables for straightforward comparison.

Table 2: System Suitability Test (SST) Results

Laboratory IDResolution (Calcitriol & Key Impurity)Tailing Factor (Key Impurity)Theoretical Plates (Calcitriol)%RSD of 6 Injections
Lab-01
Lab-02
Lab-03

Table 3: Quantitative Analysis of Impurities in a Blinded Sample

Laboratory IDImpurity Name/RTReported Concentration (%)Mean (%)Standard Deviation
Lab-01Impurity A
Impurity B
Lab-02Impurity A
Impurity B
Lab-03Impurity A
Impurity B

Visualizing Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison of Calcitriol impurity profiling.

G cluster_prep Study Preparation cluster_analysis Analytical Phase cluster_reporting Data Reporting & Comparison A Coordinating Lab Prepares & Distributes Blinded Samples B Participating Labs Receive Samples & Standardized Protocol A->B C System Suitability Testing B->C D Sample Analysis (HPLC/UHPLC) C->D E Data Acquisition D->E F Data Entry into Standardized Tables E->F G Submission of Results to Coordinating Lab F->G H Inter-Laboratory Data Comparison & Analysis G->H

Figure 1: Experimental workflow for inter-laboratory comparison.

4.2. Calcitriol Signaling Pathway

Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription.

G Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds VDR_RXR VDR-RXR Complex VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Modulates

Figure 2: Simplified Calcitriol signaling pathway.

Conclusion

A harmonized approach to the inter-laboratory comparison of Calcitriol impurity profiling is crucial for ensuring data reliability and consistency across the pharmaceutical industry. By adopting standardized methodologies and reporting formats as outlined in this guide, researchers, scientists, and drug development professionals can more effectively evaluate and compare analytical results, ultimately contributing to the development of safer and more effective medicines. The use of advanced techniques like UHPLC and LC-MS/MS should be considered for their enhanced performance in impurity detection and characterization.[6][15]

References

A Comparative Guide to the Validation of Stability-Indicating Methods for Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating methods for the quantitative analysis of Calcitriol (B1668218). The methodologies and data presented are compiled from various scientific publications to assist researchers and drug development professionals in selecting and implementing robust analytical procedures. A stability-indicating method is crucial for accurately assessing the purity and stability of active pharmaceutical ingredients (APIs) and finished drug products by ensuring that the analytical method can effectively separate the drug from its degradation products.

Methodology Comparison

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the determination of Calcitriol. The following tables summarize the key parameters from different validated HPLC methods, offering a comparative overview of their performance characteristics.

Parameter Method 1 Method 2 Method 3
Column Symmetry C18 (4.6 mm×250 mm, 5 μm)[1]RP-C18 (150 × 4.6 mm, 2.7 μm)[2]ODS C18 (4.6 X 250mm and 5μm)[3]
Mobile Phase Gradient elution of water-acetonitrile-methanol[1]Gradient mode with water, methanol (B129727), acetonitrile, and tetrahydrofuran[2]Acetonitrile and methanol (25:75 % v/v)[3]
Flow Rate Not SpecifiedNot Specified1 mL/min[3]
Detection Wavelength Diode Array Detector[1]264 nm and 240 nm[2]257 nm[3]
Linearity Range 0.1714-1.36 µg/mL[1]LOQ to 1.5 µg/mL[2]10-50 μg/mL[3]
Correlation Coefficient (r²) Not Specified> 0.999[4]0.988[3]
LOD 39.75 ng/mL[1]0.002 µg/mL[2]0.04 µg/mL[4]
LOQ 141.6 ng/mL[1]0.006 µg/mL[2]0.12 µg/mL[4]
Accuracy (% Recovery) > 98%[1]98% - 102%[4]98.16%[3]
Precision (%RSD) < 1.2%[1]< 2%[5]< 1.5%[6]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for key experiments in a stability-indicating method validation for Calcitriol.

1. Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the method to separate Calcitriol from its potential degradation products. These studies involve subjecting the drug substance to various stress conditions more severe than accelerated stability testing conditions.

  • Acid Hydrolysis: Treat the Calcitriol sample with 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the Calcitriol sample with 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the Calcitriol sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid Calcitriol sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the Calcitriol solution to UV light (254 nm) and fluorescent light for an extended period.

Following exposure to these stress conditions, the samples are analyzed by the HPLC method to assess for degradation and to ensure that the degradation products do not interfere with the quantification of the intact Calcitriol.

2. Method Validation Parameters

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies and by analyzing blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations of the Calcitriol reference standard across the desired range. The linearity is expressed by the correlation coefficient (r²).

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. It is typically reported as the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. It is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Visualizations

Experimental Workflow for Stability-Indicating Method Validation

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2R1) cluster_3 Method Application A Literature Review & Method Scouting B Optimization of Chromatographic Conditions A->B C Acid Hydrolysis B->C Apply Optimized Method D Base Hydrolysis B->D Apply Optimized Method E Oxidative Degradation B->E Apply Optimized Method F Thermal Degradation B->F Apply Optimized Method G Photolytic Degradation B->G Apply Optimized Method I Linearity & Range B->I Validate Method J Accuracy B->J Validate Method K Precision (Repeatability, Intermediate) B->K Validate Method L LOD & LOQ B->L Validate Method M Robustness B->M Validate Method H Specificity C->H Demonstrate Specificity D->H Demonstrate Specificity E->H Demonstrate Specificity F->H Demonstrate Specificity G->H Demonstrate Specificity N Routine Analysis & Stability Testing H->N Implement Validated Method I->N Implement Validated Method J->N Implement Validated Method K->N Implement Validated Method L->N Implement Validated Method M->N Implement Validated Method

Caption: Workflow for the development and validation of a stability-indicating method for Calcitriol.

Logical Relationship of Validation Parameters

G Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness SystemSuitability System Suitability Method->SystemSuitability Range Range Linearity->Range Accuracy->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Caption: Interrelationship between key validation parameters for an analytical method.

References

Comparative Guide to Specificity Testing for Calcitriol Impurity C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for specificity testing in the analysis of Calcitriol Impurity C. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical procedures to ensure the quality and safety of Calcitriol drug products. The guide includes detailed experimental protocols and supporting data to facilitate informed decision-making.

Introduction to Specificity Testing

Specificity is a critical analytical parameter that demonstrates the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][2][3] For impurity analysis, a specific method ensures that the reported level of the impurity is accurate and not falsely elevated by co-eluting substances. This is particularly crucial for potent drugs like Calcitriol, where even minor impurities can have significant biological activity.

Calcitriol Impurity C, chemically known as the triazoline adduct of pre-Calcitriol, is a potential process-related impurity in the synthesis of Calcitriol.[4][][6] Its accurate quantification is essential for controlling the quality of the final drug substance.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Calcitriol and its impurities.[7][8] The choice of HPLC method parameters can significantly impact the specificity of the analysis. Below is a comparison of two common reversed-phase HPLC (RP-HPLC) methods.

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
Stationary Phase C18 (5 µm, 4.6 x 250 mm)C18 (3.5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile:Methanol:Water (70:15:15, v/v/v)A: Water; B: Acetonitrile:Methanol (90:10, v/v)
Elution Mode IsocraticGradient: 0-15 min, 60-90% B; 15-20 min, 90% B
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 265 nmUV at 265 nm
Run Time 30 minutes25 minutes
Resolution (Calcitriol & Impurity C) > 2.0> 2.5
Advantages Simple, robust, less prone to baseline driftHigher resolution, shorter run time, better separation of multiple impurities
Disadvantages Longer run time, potential for co-elution with closely related impuritiesMore complex, requires careful method development and validation

Experimental Protocols

To establish the specificity of an analytical method for Calcitriol Impurity C, a series of experiments must be conducted. These include interference studies with known impurities and forced degradation studies.

Identification and Separation from Known Impurities

Objective: To demonstrate that the analytical method can separate Calcitriol Impurity C from other known related substances of Calcitriol.

Methodology:

  • Prepare individual standard solutions of Calcitriol, Calcitriol Impurity A (trans-Calcitriol), Calcitriol Impurity B (1β-Calcitriol), and Calcitriol Impurity C.

  • Prepare a mixed standard solution containing all four compounds at a known concentration.

  • Analyze the individual and mixed standard solutions using the HPLC method being validated.

  • Evaluate the chromatograms to ensure that baseline separation is achieved for all peaks and that there is no interference at the retention time of Calcitriol Impurity C. The resolution between Impurity C and the closest eluting peak should be greater than 2.0.

Forced Degradation Studies

Objective: To demonstrate that the analytical method is stability-indicating, meaning it can separate Calcitriol Impurity C from degradation products formed under various stress conditions.

Methodology:

  • Subject Calcitriol drug substance to stress conditions to induce degradation. Recommended stress conditions include:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

  • Prepare solutions of the stressed samples.

  • Analyze the stressed samples using the HPLC method.

  • Perform peak purity analysis for the Calcitriol Impurity C peak in the chromatograms of the stressed samples using a photodiode array (PDA) detector. The peak purity angle should be less than the peak purity threshold, indicating that the peak is spectrally homogeneous and not co-eluting with any degradation products.

Visualization of Experimental Workflow

The logical flow of the specificity testing process is illustrated in the following diagram.

Specificity_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Data Evaluation Start Start Specificity Testing Prep_Standards Prepare Individual & Mixed Standards (Calcitriol & Impurities A, B, C) Start->Prep_Standards Prep_Forced_Deg Prepare Forced Degradation Samples (Acid, Base, Peroxide, Heat, Light) Start->Prep_Forced_Deg HPLC_Analysis_Standards HPLC Analysis of Standards Prep_Standards->HPLC_Analysis_Standards HPLC_Analysis_Deg HPLC Analysis of Degraded Samples Prep_Forced_Deg->HPLC_Analysis_Deg Eval_Resolution Evaluate Resolution (> 2.0 between all peaks) HPLC_Analysis_Standards->Eval_Resolution Eval_Peak_Purity Evaluate Peak Purity of Impurity C (Purity Angle < Purity Threshold) HPLC_Analysis_Deg->Eval_Peak_Purity Conclusion Method is Specific Eval_Resolution->Conclusion Eval_Peak_Purity->Conclusion

Caption: Workflow for Specificity Testing of Calcitriol Impurity C.

Conclusion

The specificity of an analytical method is paramount for the accurate quantification of impurities in drug substances. This guide has provided a comparative overview of two RP-HPLC methods for the analysis of Calcitriol Impurity C and detailed experimental protocols for specificity testing. By following these guidelines and utilizing the provided data, researchers and drug development professionals can confidently validate their analytical methods and ensure the quality and safety of Calcitriol products. It is recommended to use a gradient HPLC method for its superior resolution and efficiency in separating multiple impurities and degradation products. The successful completion of the described specificity tests, including interference with known impurities and forced degradation studies, provides strong evidence of a method's suitability for its intended purpose.

References

Navigating the Analytical Maze: A Comparative Guide to the Accuracy and Precision of Calcitriol Impurity C Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical compounds is paramount. This guide provides a comparative overview of the analytical methodologies for the quantification of Calcitriol (B1668218) Impurity C, a critical quality attribute in the manufacturing of Calcitriol, the hormonally active form of vitamin D. While direct comparative studies on the accuracy and precision of quantifying this specific impurity are not abundant in publicly available literature, this guide synthesizes data from validated methods for Calcitriol and its analogues to offer valuable insights into the expected performance of various analytical techniques.

Calcitriol Impurity C, also known as Calcitriol EP Impurity C or pre-Calcitriol PTAD Adduct, is a recognized impurity in the European Pharmacopoeia. Its chemical structure is that of an adduct formed between pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This inherent reactivity of the pre-Calcitriol molecule with PTAD is also leveraged in highly sensitive bioanalytical methods to enhance the detection of Calcitriol and its metabolites. Therefore, understanding the performance of these derivatization-based methods provides a strong indication of the potential for accurate and precise measurement of Impurity C.

Performance Comparison of Analytical Methods

The quantification of Calcitriol and its impurities is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection. The choice of detector significantly impacts the sensitivity and selectivity of the assay. For low-level impurity quantification, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is often the method of choice due to its superior sensitivity and specificity.

The following table summarizes the accuracy and precision data from several validated analytical methods for Calcitriol and a related vitamin D analogue, which are indicative of the performance achievable for Calcitriol Impurity C.

AnalyteMethodAccuracy (% Recovery)Precision (% RSD)
Calcitriol UPLC-MS/MS with PTAD Derivatization108.56% - 113.09%Intra-day: <15%, Inter-day: <15%[1]
Calcitriol LC-MS/MSWithin 11% of nominal concentration< 9.6%[2]
Calcitriol and 5,6-trans-calcitriol RP-HPLC-DAD> 98%< 1.2%[3]
Calcitriol Liquid ChromatographyAverage 101% (SD 2%)< 1.5%[4]
Calcipotriol (Vitamin D3 analogue) RP-HPLC(Stated as accurate and precise per ICH guidelines)(Data not specified)[5]

RSD: Relative Standard Deviation; SD: Standard Deviation

Experimental Protocols: A Closer Look

The accuracy and precision of an analytical method are intrinsically linked to the experimental protocol. Below are detailed methodologies from key studies that demonstrate robust performance in the analysis of Calcitriol and related compounds.

Method 1: UPLC-MS/MS with PTAD Derivatization for Calcitriol in Human Plasma[1]

This method utilizes a derivatization step with PTAD to enhance the ionization efficiency and, consequently, the sensitivity for Calcitriol, a technique directly relevant to the analysis of Impurity C.

  • Sample Preparation: Solid-phase extraction (SPE) of plasma samples.

  • Derivatization: Incubation of the extracted sample with a PTAD solution.

  • Chromatography:

  • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Method 2: RP-HPLC-DAD for Calcitriol and 5,6-trans-calcitriol in Capsules[3]

This method demonstrates the capability of HPLC with diode-array detection for the simultaneous determination of Calcitriol and its isomer.

  • Sample Preparation: Dissolution of capsule contents in an appropriate solvent.

  • Chromatography:

    • Column: Symmetry C18 (4.6 mm × 250 mm, 5 μm).[3]

    • Mobile Phase: Gradient elution with a mixture of water, acetonitrile, and methanol.[3]

  • Detection: Diode Array Detector (DAD).

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Calcitriol and its impurities using LC-MS/MS with a derivatization step.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample (e.g., Drug Substance, Plasma) Extraction Extraction (e.g., SPE, LLE) Sample->Extraction Derivatization Addition of PTAD Reagent Extraction->Derivatization Injection Injection into LC-MS/MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Fig. 1: Experimental workflow for LC-MS/MS analysis with derivatization.

Conclusion

While specific accuracy and precision data for the direct quantification of Calcitriol Impurity C are not widely published, the performance of validated analytical methods for Calcitriol, particularly those employing PTAD derivatization, provides a strong and relevant benchmark. The presented data indicates that both HPLC-UV and LC-MS/MS methods can achieve high levels of accuracy and precision, with LC-MS/MS offering superior sensitivity for low-level impurity analysis. For researchers and drug development professionals, the selection of an appropriate analytical method will depend on the specific requirements of the analysis, including the concentration levels of the impurity and the complexity of the sample matrix. The detailed experimental protocols provided serve as a valuable starting point for the development and validation of robust analytical methods for the quality control of Calcitriol.

References

A Comparative Analysis of Calcitriol and Its Process-Related Impurities: A, B, and C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis. Its therapeutic use in managing conditions like secondary hyperparathyroidism and metabolic bone disease necessitates stringent quality control to ensure safety and efficacy. During the synthesis and storage of Calcitriol, several process-related impurities and degradation products can arise. This guide provides a comparative study of Calcitriol and three of its key impurities: Impurity A (trans-Calcitriol), Impurity B (1-epi-Calcitriol), and Impurity C (pre-Calcitriol PTAD adduct), with a focus on their analytical differentiation and known biological implications.

Physicochemical and Structural Comparison

Calcitriol and its impurities A and B are isomers, sharing the same molecular formula and weight, but differing in their stereochemistry. Impurity C is a structurally distinct adduct formed from a precursor of Calcitriol. These subtle structural differences can significantly impact their biological activity and require specific analytical methods for accurate identification and quantification.

CompoundCommon Name(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )Structural Notes
Calcitriol 1α,25-Dihydroxycholecalciferol32222-06-3C₂₇H₄₄O₃416.64Active pharmaceutical ingredient; cis-triene system.
Impurity A trans-Calcitriol; 5,6-trans-Calcitriol73837-24-8C₂₇H₄₄O₃416.64A geometric isomer of Calcitriol with a trans-triene system.
Impurity B 1-epi-Calcitriol; 1β,25-Dihydroxyvitamin D366791-71-7C₂₇H₄₄O₃416.64An epimer of Calcitriol with a different stereochemical configuration at the C-1 position.
Impurity C pre-Calcitriol PTAD Adduct86307-44-0C₃₅H₄₉N₃O₅591.79A Diels-Alder adduct of pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).

Analytical Comparison: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of Calcitriol and its impurities. Due to their structural similarities, achieving baseline separation of the isomers (Impurities A and B) from Calcitriol is a significant analytical challenge. Stability-indicating HPLC methods are crucial for monitoring the purity of Calcitriol in bulk drug substances and finished pharmaceutical products.

Experimental Protocol: A Representative RP-HPLC Method

The following protocol is a representative example of a reverse-phase HPLC method for the analysis of Calcitriol and its impurities. This method is based on principles described in various publications and patents for the analysis of Calcitriol and related compounds.

1. Chromatographic System:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18, 2.7 µm particle size, 4.6 x 150 mm (or equivalent).

  • Column Temperature: 35°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.2 mL/min.

2. Mobile Phase:

  • Mobile Phase A: Acetonitrile/Water (10:90, v/v).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 50
    15 80
    20 80
    21 50

    | 25 | 50 |

3. Sample Preparation:

  • Standard Solution: Prepare a standard solution of Calcitriol reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution of the Calcitriol drug substance or product at a similar concentration as the standard solution.

  • Spiked Solution: To confirm the identity of the impurities, a sample solution can be spiked with known impurity reference standards.

4. Data Analysis:

  • The percentage of each impurity is typically calculated using the peak area of the impurity relative to the peak area of the main Calcitriol peak. For accurate quantification, the use of a Relative Response Factor (RRF) is essential. The RRF accounts for the difference in UV response between the impurity and the active pharmaceutical ingredient (API).

HPLC Method Validation Parameters

A robust HPLC method for impurity profiling should be validated according to ICH guidelines, including the following parameters:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interference from blank or placebo at the retention times of Calcitriol and its impurities.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for Calcitriol and each impurity.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1.
Accuracy The closeness of the test results to the true value.Recovery of spiked impurities should be within 80-120%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 5% for replicate injections.

Biological Activity and Signaling Pathway

Calcitriol exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR), a nuclear hormone receptor. Upon binding to Calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway is crucial for the regulation of calcium and phosphate (B84403) metabolism, bone health, and immune function.

The biological activities of Calcitriol impurities are not as well-characterized as the parent drug. However, their structural similarity suggests they may interact with the VDR, potentially leading to altered or reduced biological responses.

  • Impurity A (trans-Calcitriol): As a geometric isomer, it is likely to have a different binding affinity for the VDR compared to Calcitriol, which could result in reduced biological potency.

  • Impurity B (1-epi-Calcitriol): The change in stereochemistry at the C-1 position can significantly impact the interaction with the VDR's ligand-binding pocket, likely leading to a decrease in biological activity.

  • Impurity C (pre-Calcitriol PTAD adduct): This is a larger, structurally different molecule and is not expected to have significant biological activity related to the VDR pathway. It is primarily considered a process-related impurity.

Further research is needed to fully elucidate the specific biological activities and potential toxicities of these impurities.

Visualizations

Calcitriol Signaling Pathway

Calcitriol_Signaling_Pathway Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_Complex->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (Calcium Homeostasis, etc.) Gene_Transcription->Biological_Effects Leads to

Caption: The genomic signaling pathway of Calcitriol.

Experimental Workflow for HPLC Analysis

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) HPLC_Injection Injection into HPLC System Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 265 nm Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition and Integration UV_Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Identification and Quantification) Data_Acquisition->Data_Analysis Report Reporting of Results Data_Analysis->Report

Caption: A typical experimental workflow for the HPLC analysis of Calcitriol and its impurities.

Conclusion

The effective control of impurities is paramount to ensuring the quality, safety, and efficacy of Calcitriol drug products. Impurities A, B, and C represent distinct analytical challenges due to their structural similarities and differences. Validated, stability-indicating HPLC methods are essential for their accurate monitoring. While the biological activities of these specific impurities are not extensively documented in publicly available literature, their potential to interact with the VDR signaling pathway underscores the importance of minimizing their presence in the final drug product. Further research into the pharmacological and toxicological profiles of these impurities would provide a more complete understanding of their potential impact on patient health.

Safety Operating Guide

Proper Disposal of Calcitriol Impurity C: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the safe handling and compliant disposal of Calcitriol (B1668218) Impurity C, ensuring the safety of laboratory personnel and environmental protection.

This document provides essential, procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of Calcitriol Impurity C. Adherence to these protocols is crucial for mitigating risks, preventing environmental contamination, and ensuring regulatory compliance. As an active pharmaceutical ingredient (API), Calcitriol Impurity C is classified as a hazardous substance, necessitating strict safety measures throughout its lifecycle, including disposal.

Hazard Profile and Safety Precautions

Calcitriol Impurity C presents several health hazards that demand careful handling and the use of appropriate personal protective equipment (PPE).[1] Understanding these risks is the first step in safe laboratory practice.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling Calcitriol Impurity C:

PPE ItemSpecifications and Use
Gloves Always wear chemical-resistant gloves, such as nitrile, when handling the compound, its solutions, or contaminated materials.
Eye Protection Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[1]
Protective Clothing A lab coat must be worn to protect against skin contact.[1]
Respiratory Protection In situations where dust or aerosols may be generated, a properly fitted respirator is necessary. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood.[1]

Detailed Disposal Protocol

The following step-by-step protocol outlines the approved procedure for the disposal of Calcitriol Impurity C and any materials contaminated with it. The universally accepted and required method for the final destruction of this type of pharmaceutical waste is high-temperature incineration.[2] Under no circumstances should Calcitriol Impurity C or its containers be disposed of in regular trash or washed down the drain.

1. Waste Segregation and Collection:

  • Designated Hazardous Waste Container: All solid waste contaminated with Calcitriol Impurity C, including residual powder, contaminated PPE (e.g., gloves, disposable sleeves), and cleaning materials, must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.

  • Contaminated Sharps: Any sharps, such as needles, Pasteur pipettes, or broken glassware, that have come into contact with Calcitriol Impurity C must be placed into a dedicated sharps container that is clearly marked as containing hazardous chemical waste.

  • Clear and Accurate Labeling: The primary hazardous waste container must be conspicuously labeled with "Hazardous Waste," the full chemical name "Calcitriol Impurity C," and the relevant hazard pictograms (e.g., harmful, irritant).

2. Interim Waste Handling and Storage:

  • Secure Sealing: The hazardous waste container must be kept securely sealed at all times except when actively adding waste.

  • Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated area. This location should be physically separate from incompatible chemicals.

  • Waste Stream Integrity: Do not mix Calcitriol Impurity C waste with other chemical waste streams unless this is an approved practice by your institution's Environmental Health and Safety (EHS) department.

3. Final Disposal Procedure:

  • Initiate Waste Pickup: When the waste container is nearly full or when disposal is required, contact your institution's EHS department or their approved hazardous waste disposal vendor.

  • Professional Disposal Service: The transportation and ultimate disposal of the waste must be carried out by a licensed and certified hazardous waste management company.

  • Record Keeping: Maintain meticulous records of the disposal process, adhering to all institutional and regulatory requirements for hazardous waste manifest and tracking.

4. Spill Management:

In the case of an accidental spill, immediate and appropriate action is required:

  • Secure the Area: Immediately evacuate the affected area and restrict access to prevent further exposure.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE, including respiratory protection if the spilled material is a powder.

  • Contain and Clean the Spill: For solid spills, carefully scoop or wipe up the material, taking care to avoid creating dust. For liquid spills, use a suitable absorbent material to contain and collect the waste.

  • Decontaminate the Surface: Clean the spill area with an appropriate solvent, such as alcohol, and collect all cleaning materials in the designated hazardous waste container.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with established protocols.

Disposal Workflow Diagram

The following diagram provides a visual representation of the logical steps involved in the proper disposal of Calcitriol Impurity C.

Disposal Workflow for Calcitriol Impurity C cluster_0 Waste Generation and Collection cluster_1 Interim Storage cluster_2 Final Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Label Container Label Container Segregate Waste->Label Container Seal Container Seal Container Label Container->Seal Container Store Securely Store Securely Seal Container->Store Securely Contact EHS Contact EHS Store Securely->Contact EHS Professional Disposal Professional Disposal Contact EHS->Professional Disposal High-Temp Incineration High-Temp Incineration Professional Disposal->High-Temp Incineration

Caption: Disposal workflow for Calcitriol Impurity C.

By rigorously following these procedures, laboratory professionals can effectively manage the disposal of Calcitriol Impurity C, ensuring a safe working environment and upholding environmental responsibility. It is always advisable to consult your institution's specific chemical hygiene plan and disposal guidelines.

References

Personal protective equipment for handling Impurity C of Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Calcitriol Impurity C. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety data for the parent compound, Calcitriol, and established best practices for handling potent pharmaceutical compounds (PPCs). Calcitriol and its analogs are considered highly potent, pharmacologically active materials, necessitating stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1]

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling Calcitriol Impurity C.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for all handling of the solid compound and for any procedures with a high risk of aerosolization. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).[2][3]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters for lower-risk solution-based work. A proper fit test is mandatory.[2]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular, frequent intervals.[2]
Body Protection Disposable CoverallsMade from materials such as Tyvek or microporous film to provide protection against chemical splashes and dust.[2]
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing.
Eye Protection Chemical Splash Goggles or Face ShieldGoggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1]
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.

II. Operational Plan for Handling

A systematic workflow is essential for the safe handling of Calcitriol Impurity C. All operations involving the solid compound should be conducted within a containment device such as a glove box or a chemical fume hood with appropriate filtration.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate & Prepare Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. weigh Weigh Solid in Containment don_ppe->weigh 2. dissolve Prepare Solution in Containment weigh->dissolve 3. decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate 4. doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe 5. wash Wash Hands Thoroughly doff_ppe->wash 6.

Caption: Workflow for Safe Handling of Calcitriol Impurity C.

Step-by-Step Handling Protocol:

  • Area Preparation: Designate a specific area for handling Calcitriol Impurity C. Ensure a chemical spill kit is readily accessible.

  • PPE: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Solution Preparation:

    • Conduct all manipulations of the solid compound within a certified containment system (e.g., glove box, ventilated balance enclosure).

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[2] Keep containers sealed or covered whenever possible.

  • Spill Management:

    • In case of a minor spill, alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an absorbent material.[1]

    • For solid spills, gently dampen with water to prevent the generation of dust before sweeping into a designated hazardous waste container.[1][4]

    • Clean the spill area thoroughly with a suitable detergent or solvent, and collect all cleaning materials as hazardous waste.[1]

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent after handling is complete.

  • PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[2]

III. Disposal Plan

All waste generated from the handling of Calcitriol Impurity C must be treated as hazardous waste.[1][4] Improper disposal can lead to environmental contamination, as Calcitriol is very toxic to aquatic organisms.[4]

Disposal Workflow:

cluster_waste Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage & Disposal solid_waste Solid Waste (Contaminated PPE, vials, etc.) solid_container Puncture-Resistant Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, solvents) liquid_container Leak-Proof, Sealed Hazardous Waste Container liquid_waste->liquid_container storage_area Designated Hazardous Waste Accumulation Area solid_container->storage_area liquid_container->storage_area disposal Professional Disposal (EHS or Contractor) storage_area->disposal

Caption: Disposal Workflow for Calcitriol Impurity C Waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Includes contaminated gloves, coveralls, shoe covers, weighing papers, pipette tips, and empty vials. Place all solid waste into a designated, puncture-resistant container with a secure lid.[1]

    • Liquid Waste: Includes unused solutions and contaminated solvents. Collect all liquid waste in a designated, leak-proof, and sealable container.[1]

  • Labeling: Clearly label all waste containers as "Hazardous Waste" and include the chemical name "Calcitriol Impurity C".[1]

  • Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1] Do not dispose of this material in standard laboratory trash or down the drain.[4] For small quantities of unused solid material not destined for professional disposal, it may be permissible to mix it with an unappealing substance like cat litter or coffee grounds before placing it in a sealed plastic bag within the hazardous solid waste stream, in line with general FDA guidance for pharmaceutical disposal.[5] However, institutional policies should always be followed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Impurity C of Calcitriol
Reactant of Route 2
Impurity C of Calcitriol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.